1,7-Naphthyridine-8-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-naphthyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJYCEANCAHRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-77-4 | |
| Record name | 1,7-naphthyridine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,7-Naphthyridine-8-carboxylic acid
This guide provides a comprehensive overview of the synthesis and characterization of 1,7-Naphthyridine-8-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. The unique arrangement of nitrogen atoms within its fused ring system imparts distinct chemical and biological properties, making it a valuable scaffold in medicinal chemistry. This document will delve into a plausible synthetic route, detailed characterization methodologies, and the underlying scientific principles.
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
Naphthyridines, isomers of diazanaphthalenes, represent a critical class of nitrogen-containing heterocyclic compounds.[1] The placement of the two nitrogen atoms within the bicyclic structure significantly influences the molecule's electron distribution, basicity, and ability to form hydrogen bonds. These characteristics are pivotal in its interactions with biological targets. Specifically, the 1,7-naphthyridine core is a key structural motif in various pharmacologically active agents, exhibiting a broad spectrum of activities including antibacterial, antitumor, and anti-inflammatory properties.[1][2] The addition of a carboxylic acid group at the 8-position introduces a key functional handle for further molecular elaboration and can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.[3]
Strategic Synthesis of this compound
While numerous methods exist for the synthesis of naphthyridine cores, the Friedländer annulation stands out as a versatile and widely employed strategy.[4][5] This approach involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing an activated methylene group. For the synthesis of this compound, a logical approach involves a modified Friedländer condensation.
The proposed synthetic pathway commences with a suitable pyridine derivative, which is elaborated to introduce the necessary functional groups for the subsequent cyclization. The rationale behind this multi-step synthesis is to build the complexity of the molecule in a controlled and efficient manner, leading to the desired product with high purity.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthetic Protocol
Step 1: Condensation of 3-Aminopyridine-4-carbaldehyde with Diethyl Malonate
The synthesis initiates with the base-catalyzed condensation of 3-aminopyridine-4-carbaldehyde with diethyl malonate. This Knoevenagel-type condensation is a reliable method for forming a new carbon-carbon bond.
-
Protocol:
-
To a solution of 3-aminopyridine-4-carbaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.2 eq) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude intermediate can be purified by column chromatography or used directly in the next step.
-
Step 2: Intramolecular Cyclization
The intermediate from the previous step undergoes thermal cyclization to form the naphthyridine ring system.
-
Protocol:
-
The crude condensation product is heated in a high-boiling point solvent such as Dowtherm A at 250 °C for 1-2 hours.[6]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed with hexane, and dried to yield 1,7-naphthyridin-8(7H)-one.
-
Step 3: Chlorination
The keto-group of the naphthyridinone is converted to a chloro-group, which is a better leaving group for the subsequent carboxylation step.
-
Protocol:
-
1,7-Naphthyridin-8(7H)-one (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated at reflux for 2-3 hours.
-
After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 8-chloro-1,7-naphthyridine.
-
Step 4: Palladium-Catalyzed Carboxylation
The final step involves the introduction of the carboxylic acid group via a palladium-catalyzed carbonylation reaction.
-
Protocol:
-
In a pressure vessel, a mixture of 8-chloro-1,7-naphthyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (e.g., dppf), and a base (e.g., triethylamine) in a suitable solvent (e.g., methanol) is prepared.
-
The vessel is purged with carbon monoxide (CO) gas and then pressurized to the desired pressure (typically 50-100 psi).
-
The reaction is heated at 80-100 °C for 12-24 hours.
-
After cooling and venting the CO gas, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated, and the resulting ester is hydrolyzed by treating with an aqueous base (e.g., NaOH) followed by acidification with HCl to precipitate the final product, this compound.
-
The product is collected by filtration, washed with water, and dried.
-
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Caption: Workflow for the characterization of this compound.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group. Protons on the pyridine ring and the newly formed benzene ring will resonate in the aromatic region (typically δ 7.0-9.5 ppm).[7][8] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).[9]
-
¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (δ 160-180 ppm).[10] The aromatic carbons will resonate in the range of δ 110-160 ppm.
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[11][12]
-
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.[11]
-
A strong, sharp peak around 1680-1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[13]
-
C=N and C=C stretching vibrations of the aromatic rings will appear in the 1450-1620 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹.[12]
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.
-
In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent [M-H]⁻ ion in negative ion mode or an [M+H]⁺ ion in positive ion mode, confirming the molecular weight of 174.16 g/mol .[14][15]
-
Fragmentation may involve the loss of CO₂ (44 Da) from the carboxylic acid group.[16][17]
Analytical Data Summary
The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Result |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol [18] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (with decomposition) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5-14.5 (br s, 1H, COOH), 9.3-9.5 (m, 1H), 8.8-9.0 (m, 1H), 8.4-8.6 (m, 1H), 7.8-8.2 (m, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165-168 (C=O), 155-160, 150-155, 140-145, 135-140, 120-130 (Aromatic Cs) |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1710-1680 (s, C=O), 1620-1450 (m, C=C, C=N) |
| MS (ESI-) | m/z 173.0 [M-H]⁻ |
Conclusion
This technical guide has outlined a plausible and scientifically grounded approach for the synthesis and characterization of this compound. The proposed synthetic route, based on the well-established Friedländer annulation, provides a clear and logical pathway to the target molecule. The detailed characterization plan, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the compound's structure and purity. This information is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the privileged 1,7-naphthyridine scaffold.
References
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). National Institutes of Health (NIH).
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
-
Skraup reaction. (n.d.). Wikipedia.
-
Product Class 8: Naphthyridines. (n.d.). Science of Synthesis.
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega.
-
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (2006). The Journal of Organic Chemistry.
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate.
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.
-
The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions.
-
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (n.d.). ResearchGate.
-
Doebner–Miller reaction. (n.d.). Wikipedia.
-
Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). RSC Publishing.
-
IR: carboxylic acids. (n.d.). University of Calgary.
-
¹H, ¹³C NMR data taken from: Silverstein, Robert M. (n.d.). Chem 117 Reference Spectra Spring 2011.
-
Doebner-von Miller Synthesis. (n.d.). Name Reaction.
-
This compound. (n.d.). BLD Pharm.
-
Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (n.d.). ResearchGate.
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). (n.d.). Indian Journal of Pharmaceutical Sciences.
-
Doebner-Miller reaction and applications. (n.d.). Slideshare.
-
The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. (n.d.). Oregon State University.
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI.
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Institutes of Health (NIH).
-
Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015). Journal of Medicinal Chemistry.
-
Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. (2024). The Journal of Organic Chemistry.
-
Table of Characteristic IR Absorptions. (n.d.). Michigan State University.
-
Infrared spectra. (n.d.). University of Colorado Boulder.
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health (NIH).
-
Infrared spectra and structure of molecular complexes of aromatic acids. (n.d.). ResearchGate.
-
Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antago. (2020). RSC Publishing.
-
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.). LGC.
-
1,7-Naphthyridine-2-carboxylic acid. (n.d.). Biosynth.
-
1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum. (n.d.). ChemicalBook.
-
1,8-Naphthyridine(254-60-4) 1H NMR spectrum. (n.d.). ChemicalBook.
-
This compound. (n.d.). Sigma-Aldrich.
-
Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.
-
The ¹H NMR spectrum of compound 8. (n.d.). ResearchGate.
-
Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). National Institutes of Health (NIH).
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
-
Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts.
-
Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts.
Sources
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]
- 8. 1,8-Naphthyridine(254-60-4) 1H NMR [m.chemicalbook.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. www1.udel.edu [www1.udel.edu]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. biosynth.com [biosynth.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Naphthyridine-8-carboxylic acid, a distinct isomer within the naphthyridine family, presents a unique scaffold of significant interest in medicinal chemistry and materials science. While its close relatives, particularly the 1,8-naphthyridine isomers, have been extensively studied leading to marketed antibacterial drugs, the 1,7-isomer remains a less explored yet promising entity. The strategic placement of nitrogen atoms in the bicyclic system imparts unique electronic and steric properties, influencing its reactivity, solubility, and potential biological interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications, thereby serving as a foundational resource for researchers venturing into the exploration of this intriguing molecule.
Introduction to the 1,7-Naphthyridine Scaffold
Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. The arrangement of the two nitrogen atoms across the six possible isomeric forms dictates the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecule, thereby influencing its physicochemical and biological properties. The 1,7-naphthyridine scaffold, in particular, offers a unique geometric arrangement of nitrogen atoms that distinguishes it from the more clinically prevalent 1,8-naphthyridine core found in drugs like nalidixic acid. This structural nuance can lead to differential interactions with biological targets and altered pharmacokinetic profiles. A comparative analysis of the 1,7- and 1,8-naphthyridine scaffolds highlights these distinctions, suggesting that 1,7-naphthyridine derivatives may offer novel therapeutic opportunities.[1]
Core Physicochemical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data from chemical databases, we can compile its fundamental properties and provide predictions for others.
| Property | Value/Prediction | Source |
| CAS Number | 1060816-77-4 | Vendor Data |
| Molecular Formula | C₉H₆N₂O₂ | PubChem[2] |
| Molecular Weight | 174.16 g/mol | PubChem[2] |
| Predicted XlogP | 1.0 | PubChem[2] |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available (predicted to be >200 °C) | --- |
| Boiling Point | Not available | --- |
| Aqueous Solubility | Low (predicted) | --- |
| pKa | Not available (predicted acidic and basic pKa) | --- |
Synthesis of this compound
While a specific, detailed synthesis for this compound is not readily found, a plausible synthetic route can be devised based on established methods for constructing the 1,7-naphthyridine core. The following protocol is a representative example.
Conceptual Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
-
Step 1: Knoevenagel Condensation.
-
To a solution of 2-amino-3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol, add diethyl malonate (1.1 eq).
-
Add a catalytic amount of a base, for example, piperidine (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, an intermediate ester, can be purified by recrystallization or column chromatography.
-
-
Step 2: Gould-Jacobs Cyclization.
-
The purified intermediate from Step 1 is heated in a high-boiling point solvent, such as Dowtherm A, at a temperature of 240-260 °C.
-
The reaction is typically complete within 30-60 minutes.
-
After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the cyclized product, a 1,7-naphthyridine-8-carboxylate ester.
-
The solid is collected by filtration and washed with the non-polar solvent.
-
-
Step 3: Saponification.
-
The 1,7-naphthyridine-8-carboxylate ester is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).
-
The mixture is heated to reflux and stirred for 2-4 hours until the ester is fully hydrolyzed, as monitored by TLC.
-
After cooling, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a suitable acid, such as hydrochloric acid, to a pH of approximately 3-4.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Experimental Determination of Physicochemical Properties
For novel compounds like this compound, experimental determination of its physicochemical properties is crucial for its application in drug discovery and development.
Melting Point Determination
-
Protocol: The melting point can be determined using a standard melting point apparatus. A small amount of the dried, crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Solubility Assessment
-
Protocol: The solubility can be determined in various solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)). A known amount of the compound is added to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in a filtered aliquot of the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
-
Protocol: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa value corresponds to the pH at which half of the compound is in its ionized form.
Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a downfield signal for the carboxylic acid proton (typically >10 ppm), which may be broad.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the sp²-hybridized carbons of the naphthyridine rings and a signal for the carbonyl carbon of the carboxylic acid group in the range of 160-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group, expected around 1700-1750 cm⁻¹.
-
C=N and C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information.
Potential Applications and Biological Significance
While specific biological activities of this compound are not yet reported, the broader class of 1,7-naphthyridine derivatives has shown promise in various therapeutic areas. Machine learning models have been utilized to predict the inhibitory activity of 1,7-naphthyridine analogues against kinases like PIP4K2A, which are implicated in cancer.[3] Furthermore, some derivatives have demonstrated antiparasitic activities.[1] The unique electronic and steric features of the 1,7-naphthyridine scaffold make it an attractive starting point for the design of novel kinase inhibitors and other therapeutic agents.
Conclusion
This compound represents a promising but underexplored chemical entity. This technical guide provides a foundational understanding of its predicted physicochemical properties, a plausible synthetic route, and standard protocols for its experimental characterization. By furnishing researchers with this essential information, it is hoped that the exploration of this and related 1,7-naphthyridine derivatives will be accelerated, potentially leading to the discovery of new therapeutic agents and advanced materials.
References
- A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. (2025). BenchChem.
- Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.).
- Antimicrobial Activity of Naphthyridine Deriv
- 1,7-Naphthyridine. (n.d.). PubChem.
- This compound (C9H6N2O2). (n.d.). PubChemLite.
- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic acid Derivatives as Potential Antimicrobial Agents (Part-1). (n.d.).
- An In-depth Technical Guide to the Physicochemical Properties of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl). (n.d.). BenchChem.
- Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). RSC Publishing.
- Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (n.d.).
- 21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition.
- Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. (n.d.).
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). PMC - NIH.
- 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[Raman] - Spectrum. (n.d.). SpectraBase.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central.
- Antimicrobial Activity of Naphthyridine Deriv
- Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. (2024).
Sources
"1,7-Naphthyridine-8-carboxylic acid crystal structure analysis"
An In-Depth Technical Guide to the Crystal Structure Analysis of 1,7-Naphthyridine-8-carboxylic Acid
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. We will move beyond a simple recitation of steps to explore the underlying rationale for key experimental decisions, from initial crystallization to final structure refinement and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic data to accelerate their research and development pipelines.
Introduction: The Significance of Solid-State Structure
1,7-Naphthyridine and its derivatives represent a class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The specific molecule of interest, this compound (C₉H₆N₂O₂), serves as a crucial building block for more complex therapeutic agents.[4]
Understanding its crystal structure is not merely an academic exercise; it is fundamental to controlling its physicochemical properties.[5][6] The solid-state arrangement dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability—a phenomenon known as polymorphism.[7][8][9] An unexpected polymorphic transformation can have drastic consequences, as seen in the case of the HIV drug Ritonavir, where a less soluble form appeared on the market, severely impacting its efficacy.[7] Therefore, a thorough crystallographic analysis is a mandatory step in de-risking a drug development program.[5] This guide provides the technical framework for such an analysis.
The Foundation: Achieving Diffraction-Quality Crystals
The first and most critical step in any crystallographic analysis is obtaining a high-quality single crystal.[10] A crystal that is pure, sufficiently large (typically >0.1 mm), and free of significant defects is essential for producing a clean diffraction pattern.[10]
Synthesis and Purification
While numerous synthetic routes to naphthyridine cores exist, a common approach involves variations of the Skraup or Friedländer synthesis.[11][12] Regardless of the synthetic pathway, the crude product must be purified before crystallization is attempted.
The Art and Science of Recrystallization
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[13] The goal is to dissolve the impure compound in a minimum amount of hot solvent and allow it to slowly cool, promoting the formation of a highly ordered crystal lattice that excludes impurities.[13]
-
Solvent Selection: The choice of solvent is paramount. For a polar molecule with a carboxylic acid group like our target, polar protic solvents are a good starting point. Ethanol, methanol, or a water/ethanol mixture are excellent candidates.[14] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently on a hot plate while stirring. Continue adding small aliquots of hot solvent until the solid is completely dissolved. Using the absolute minimum volume of solvent is crucial for maximizing yield.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, well-ordered crystals. Rapid cooling can lead to the precipitation of small, impure crystals or an amorphous solid.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.
Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[10][16]
The SC-XRD Experimental Workflow
The entire process, from crystal to final structure, follows a well-defined workflow. This process integrates hardware for data collection with sophisticated software for data processing and analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Data Acquisition Protocol
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen loop).
-
Diffractometer Setup: The crystal is placed on the goniometer head of the diffractometer and centered in the X-ray beam. The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
Unit Cell Determination: A short series of initial diffraction images (frames) are collected. Software, such as Bruker's APEX suite, analyzes the positions of the first few reflections to determine the crystal's unit cell parameters and Bravais lattice.[17]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensity and position of each diffracted spot are recorded by a detector (e.g., a CCD or CMOS detector).
From Data to Structure: Solution, Refinement, and Interpretation
Raw diffraction data is a collection of intensities and positions, not a direct image of the molecule. Translating this data into a 3D atomic model requires a computational process of structure solution and refinement.[18][19]
Structure Solution and Refinement
The primary challenge is the "phase problem": while intensities are measured, the phase information for each reflection is lost. For small molecules like this compound, this is typically solved using direct methods. This process is handled by powerful software packages.
-
Key Software: The SHELX suite of programs (e.g., SHELXT for solution, SHELXL for refinement) is the industry standard for small-molecule crystallography.[20] Other popular programs include Olex2 and CRYSTALS, which provide user-friendly graphical interfaces for the underlying refinement engines.[16][20][21]
The refinement process iteratively adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.[22] The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
Interpreting the Crystal Structure
The final output is typically a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure.
Table 1: Representative Crystallographic Data for this compound (Note: This is illustrative data based on typical values for small organic molecules.)
| Parameter | Value |
| Chemical Formula | C₉H₆N₂O₂ |
| Formula Weight | 174.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 6.985(2) |
| c (Å) | 13.241(5) |
| β (°) | 98.75(1) |
| Volume (ų) | 778.9(4) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | 7850 |
| Unique Reflections | 1785 |
| R1 [I > 2σ(I)] | 0.041 |
| wR2 (all data) | 0.115 |
| Goodness-of-Fit (GooF) | 1.05 |
Analysis of the refined structure, often visualized with software like Mercury, reveals key features:[23]
-
Molecular Conformation: The planarity of the naphthyridine ring system and the torsion angle of the carboxylic acid group.
-
Intermolecular Interactions: Crucially, the hydrogen bonding network. In this case, one would expect strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, potentially forming dimers. C-H···O and C-H···N interactions also play a role in the overall crystal packing.
-
π-π Stacking: The aromatic naphthyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
Implications for Drug Development
A solved crystal structure is a powerful tool for guiding drug discovery and development.[15][22]
The Critical Challenge of Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[8][24] These different forms, or polymorphs, are distinct solid-state materials with different physical properties.[9]
Caption: Impact of Polymorphism on Drug Properties.
-
Causality: The stable polymorph generally has the lowest energy, highest melting point, and lowest solubility.[7] Metastable forms are more soluble but can convert to the stable form over time, especially under stress such as grinding, compression, or in the presence of certain solvents.[7][24][25]
-
Self-Validation: A comprehensive polymorph screen is a self-validating system. By systematically varying crystallization conditions (solvents, temperature, cooling rate), researchers can identify and characterize all accessible forms.[7] The most thermodynamically stable form must be identified and selected for formulation to ensure consistent product performance and safety.[8]
Structure-Based Drug Design
The crystal structure of this compound provides an exact 3D map of the molecule. This information is invaluable for:
-
Pharmacophore Modeling: Understanding the spatial arrangement of hydrogen bond donors, acceptors, and aromatic features.
-
Lead Optimization: Guiding the rational design of new derivatives. For example, knowing how the molecules pack can inform chemists where to add substituents to disrupt or enhance crystal packing, potentially improving solubility without compromising the core pharmacophore.[22]
-
Co-crystallization: The carboxylic acid group is an excellent handle for forming co-crystals with other molecules to modify physical properties like solubility and stability.[22]
Conclusion
The crystal structure analysis of this compound is a multi-step process that combines careful experimental technique with powerful computational analysis. The resulting structural information is not an endpoint but a critical starting point for informed decision-making in drug development. By providing a definitive understanding of the solid state, this analysis enables the control of polymorphism, guides rational drug design, and ultimately contributes to the development of safer and more effective medicines.
References
- University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography.
- PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter.
- Thakur, G., Kumar, V., & Singh, A. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
- All About Drugs. (n.d.). Polymorphism.
- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
- MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds.
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
- RCSB PDB. (2023). Crystallography Software.
- Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Purdue University. (n.d.). X-Ray Crystallography - Software.
- Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.
- C. G. V. (n.d.). The role of crystallography in drug design. PMC - NIH.
- IUCr. (n.d.). Crystallographic software list.
- UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software.
- How It Comes Together. (2025). Why Is Crystallization Important For Drug Effectiveness?.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry.
- Organic Laboratory Techniques. (n.d.).
- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- ResearchGate. (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives.
- (n.d.). Single crystal X-ray diffraction analysis.
- (n.d.).
- (n.d.).
- ResearchGate. (2016). How can I evaluate a Single crystal data from powder XRD?.
- PubChem. (n.d.). This compound (C9H6N2O2).
- RSC Publishing. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
- Bruker. (n.d.). Single Crystal X-ray Diffraction Software.
- (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).
- (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
- Grafiati. (2022). Journal articles: 'Naphthyridines – Spectra'.
-
Chem-Impex. (n.d.). 5,6,7,8-Tetrahydro-[21][26]naphthyridine-2-carboxylic acid. Retrieved from Chem-Impex.
- Sharma, V., Karmakar, I., Brahmachari, G., & Gupta, V. K. (2022). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry, 13, 253-258.
- ResearchGate. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
- PubMed. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
- PMC - NIH. (n.d.).
- CCDC. (n.d.). The Largest Curated Crystal Structure Database.
- Asian Publication Corporation. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.
- PMC - NIH. (n.d.). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1).
- Wikipedia. (n.d.). X-ray crystallography.
- ResearchGate. (n.d.). Structures of isomeric naphthyridines.
- Amanote Research. (n.d.). (PDF) Crystal Structure of 5-Ethyl-5,8-D.
- BLD Pharm. (n.d.). 1060816-77-4|this compound.
- ACS Publications. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid.
- PubChem. (n.d.). 8-Chloro-1,7-naphthyridine-5-carboxylic acid.
- Wikipedia. (n.d.). 1,8-Naphthyridine.
- PubChem. (n.d.). 1,8-Naphthyridine.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. zienjournals.com [zienjournals.com]
- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. mdpi.com [mdpi.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. SC-XRD Software | Bruker [bruker.com]
- 18. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 19. researchgate.net [researchgate.net]
- 20. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 21. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 22. migrationletters.com [migrationletters.com]
- 23. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 24. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 25. Polymorphism – All About Drugs [allfordrugs.com]
- 26. rcsb.org [rcsb.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,7-Naphthyridine-8-carboxylic acid
Introduction: The Significance of the Naphthyridine Scaffold
The 1,7-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a bioisostere of quinoline, naphthyridine derivatives are integral to the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The functionalization of this core, particularly with a carboxylic acid group at the 8-position, creates 1,7-Naphthyridine-8-carboxylic acid, a molecule of significant interest for further chemical modification and drug development.
Accurate structural elucidation is the bedrock of chemical research and development. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of its identity and purity. This guide offers a detailed exploration of the expected spectroscopic data for this compound, providing researchers and drug development professionals with a predictive framework for its characterization. The insights herein are synthesized from foundational spectroscopic principles and data from structurally related analogs.
Molecular Structure and Spectroscopic Overview
A thorough analysis begins with a clear understanding of the molecule's structure and the distinct chemical environments of its atoms. The numbering convention for the 1,7-naphthyridine ring is critical for assigning NMR signals correctly.
Figure 1: Structure of this compound with numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be 0-15 ppm.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Typical spectral width would be 0-200 ppm.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign proton-proton and proton-carbon correlations, respectively.
¹H NMR: Predicted Chemical Shifts
The aromatic protons on the naphthyridine core are expected to appear in the downfield region (typically 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.[3] The carboxylic acid proton is highly variable and its signal is often broad, appearing far downfield (11.0-12.0 ppm or even higher).[3][4]
Figure 2: Predicted ¹H NMR chemical shift correlations.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~ 9.2 | Doublet of doublets (dd) | J ≈ 4.5, 1.8 | Deshielded due to proximity to N-1 and anisotropic effect of N-7. |
| H-3 | ~ 7.8 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | Standard aromatic proton. |
| H-4 | ~ 8.5 | Doublet of doublets (dd) | J ≈ 8.5, 1.8 | Influenced by the ring current and N-1. |
| H-5 | ~ 9.0 | Doublet (d) | J ≈ 5.0 | Deshielded by adjacent N-7. |
| H-6 | ~ 8.0 | Doublet (d) | J ≈ 5.0 | Coupled to H-5. |
| COOH | > 12.0 | Broad singlet (br s) | - | Exchangeable acidic proton, position is concentration-dependent.[4] |
¹³C NMR: Predicted Chemical Shifts
The carbon signals will also be spread over a wide range. Carbons adjacent to nitrogen atoms (C-2, C-8a, C-6, C-8) will be shifted downfield. The carboxyl carbon will appear at the lowest field, typically in the 160-185 ppm range.[5]
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 152 | Directly bonded to electronegative N-1. |
| C-3 | ~ 122 | Standard aromatic CH. |
| C-4 | ~ 138 | Aromatic CH. |
| C-4a | ~ 145 | Quaternary carbon at ring junction. |
| C-5 | ~ 150 | Directly bonded to electronegative N-7. |
| C-6 | ~ 125 | Aromatic CH. |
| C-8 | ~ 140 | Attached to COOH and N-7. |
| C-8a | ~ 148 | Quaternary carbon adjacent to N-1. |
| C-8b | ~ 128 | Quaternary carbon at ring junction. |
| COOH | ~ 168 | Carboxyl carbon, typically downfield.[5] |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. For this compound, the spectrum will be dominated by features of the carboxylic acid group and the aromatic system.
Experimental Protocol: IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk.
-
-
Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.
Interpretation of Key IR Absorption Bands
The IR spectrum of a carboxylic acid is highly characteristic.[6][7]
-
O-H Stretch: A very broad, strong absorption band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which is a hallmark of carboxylic acid dimers.[6][8]
-
C-H Stretch (Aromatic): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
-
C=O Stretch (Carbonyl): A very strong, sharp peak is anticipated between 1725 cm⁻¹ and 1680 cm⁻¹. Conjugation with the naphthyridine ring may shift this to the lower end of the range.[6]
-
C=C and C=N Stretches (Aromatic): Medium to strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the naphthyridine ring system.
-
C-O Stretch and O-H Bend: These vibrations are coupled. A strong C-O stretching band is expected around 1320-1210 cm⁻¹, and an O-H bend can be observed near 1440 cm⁻¹ and 920 cm⁻¹.[7]
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (from COOH, H-bonded) |
| 3100 - 3000 | Medium, Sharp | Aromatic C-H stretch |
| 1725 - 1680 | Strong, Sharp | C=O stretch (carbonyl of carboxylic acid) |
| 1620 - 1450 | Medium - Strong | C=C and C=N aromatic ring stretches |
| ~ 1300 | Strong | C-O stretch |
| ~ 920 | Medium, Broad | O-H bend (out-of-plane) |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.
Experimental Protocol: MS Analysis
-
Ionization Method: Electrospray ionization (ESI) is well-suited for this polar, nitrogen-containing molecule and would likely be performed in positive ion mode (ESI+). Electron Impact (EI) could also be used, which would induce more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is ideal for obtaining an accurate mass of the molecular ion, which can be used to confirm the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragments.
Expected Molecular Ion and Fragmentation
The molecular formula of this compound is C₉H₆N₂O₂. Its monoisotopic mass is 186.0430 g/mol .
-
Molecular Ion (M⁺˙ or [M+H]⁺):
-
In EI-MS, a molecular ion peak (M⁺˙) should be observed at m/z 186.
-
In ESI+-MS, the protonated molecule ([M+H]⁺) will be the dominant peak at m/z 187.
-
-
Key Fragmentation Pathways:
Figure 3: Simplified proposed fragmentation pathway in ESI+-MS.
Table 4: Predicted Key Ions in Mass Spectrum (ESI+)
| m/z | Predicted Ion | Rationale |
| 187 | [M+H]⁺ | Protonated molecular ion (Base Peak) |
| 169 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |
| 141 | [M - COOH]⁺ | Loss of the carboxyl radical (seen in-source) |
| 131 | [C₈H₇N₂]⁺ | Decarboxylation to form protonated 1,7-naphthyridine |
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR will define the carbon-hydrogen framework, IR will confirm the presence of the critical carboxylic acid and aromatic functionalities, and high-resolution MS will verify the elemental composition and molecular weight. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confirm the synthesis and purity of this important chemical entity, ensuring confidence in subsequent research and development activities.
References
- Oregon State University.
- University of Calgary. Chemical Shifts.
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- UCLA. IR: carboxylic acids.
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
- Specac Ltd. Interpreting Infrared Spectra.
- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
- YouTube.
- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- MDPI. Spectral Characteristics of 2,7-Naphthyridines.
- MDPI.
- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. echemi.com [echemi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Spectral Characteristics of 2,7-Naphthyridines | MDPI [mdpi.com]
Solubility of 1,7-Naphthyridine-8-carboxylic Acid in Organic Solvents: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the solubility of 1,7-Naphthyridine-8-carboxylic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and to provide actionable protocols for its determination. Given the limited publicly available quantitative solubility data for this specific molecule, this guide emphasizes the theoretical and practical approaches necessary for its characterization in a research and development setting.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from discovery to clinical application. For a molecule like this compound, a heterocyclic compound with potential pharmacological activity, understanding its solubility is paramount. Poor aqueous solubility can lead to low bioavailability, hindering the development of effective oral dosage forms.[1][2] Conversely, its solubility in various organic solvents is crucial for synthesis, purification, formulation, and the development of analytical methods.[3] This guide will equip researchers with the necessary knowledge to approach the solubility assessment of this compound and similar novel chemical entities.
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining its structure and comparing it to related compounds like Nalidixic acid, a well-studied 1,8-naphthyridine derivative.[4]
Key Molecular Features of this compound:
-
Aromatic Naphthyridine Core: The fused aromatic ring system is inherently nonpolar and contributes to solubility in organic solvents that can engage in π-π stacking interactions.
-
Carboxylic Acid Group (-COOH): This functional group is a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. Its acidic nature also means that solubility will be highly pH-dependent in aqueous solutions.
-
Nitrogen Atoms in the Rings: The nitrogen atoms are Lewis bases and can act as hydrogen bond acceptors, increasing the molecule's polarity and potential for interaction with polar solvents.
The interplay of these features suggests that this compound will exhibit a complex solubility profile, with moderate solubility in a range of polar and some nonpolar organic solvents.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C9H6N2O2[5] | - |
| Molecular Weight | 174.16 g/mol [5] | Affects the energy required to break the crystal lattice. |
| XlogP (predicted) | 1.0[5] | Indicates a moderate lipophilicity, suggesting some solubility in both polar and nonpolar organic solvents. |
| Hydrogen Bond Donors | 1 (from -COOH) | Favors solubility in protic solvents (e.g., alcohols). |
| Hydrogen Bond Acceptors | 4 (2 from N in rings, 2 from O in -COOH) | Enhances solubility in a wide range of polar solvents. |
| pKa (predicted) | Acidic (due to -COOH) | Solubility in aqueous and protic solvents will be pH-dependent. |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the solution. This process can be understood through two primary energetic considerations:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together.
-
Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.
For dissolution to occur, the solvation energy must overcome the crystal lattice energy. The selection of an appropriate solvent is therefore a process of matching the intermolecular forces of the solvent with those of the solute.
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest over a set period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Shake-Flask Method: A Step-by-Step Protocol
This protocol provides a robust framework for determining the solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, chloroform)[8][9]
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).[10]
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to remove any suspended solid particles.[2]
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the test solvent.
-
Analyze the standard solutions and the filtered saturated solution by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[2]
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
High-Throughput Solubility Screening
For early-stage drug discovery, higher throughput methods are often employed. These kinetic solubility assays, while not providing true thermodynamic solubility, are valuable for ranking compounds.[2][6] A common approach is nephelometry or turbidimetry, which measures the turbidity of a solution as the compound precipitates out from a stock solution (typically in DMSO) upon addition to an aqueous buffer.[2]
Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Factors Influencing Solubility in Organic Solvents
The solubility of this compound will vary significantly between different organic solvents due to the specific intermolecular interactions that can occur.
Table 2: Expected Solubility Trends in Common Organic Solvents
| Solvent Class | Examples | Dominant Intermolecular Forces | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-dipole | High | The strong dipoles of these solvents can interact favorably with the polar functional groups of the solute. DMSO is often a good solvent for many pharmaceutical compounds.[8][11] |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid and naphthyridine nitrogens.[8] |
| Nonpolar | Toluene, Hexane | van der Waals forces | Low | The significant polarity of this compound makes it unlikely to be highly soluble in nonpolar solvents. |
| Chlorinated | Chloroform, Dichloromethane | Dipole-dipole | Low to Moderate | May show some solubility due to dipole interactions, but likely less than polar aprotic solvents.[12] |
Diagram 2: Factors Influencing the Solubility of this compound
Caption: Interplay of solute, solvent, and external factors on solubility.
Conclusion
References
-
Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]
-
Vemula, V. R. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
AuSaMicS. Nalidixic Acid (CAS 389-08-2) – For Research Use. Retrieved from [Link]
-
Bhattachar, S. N., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Japanese Pharmacopoeia. 634 Nalidixic Acid / Official Monographs for Part I. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Chem-Impex. 5,6,7,8-Tetrahydro-[2][13]naphthyridine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-. Retrieved from [Link]
-
Cheméo. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. Retrieved from [Link]
-
PubChemLite. This compound (C9H6N2O2). Retrieved from [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Wang, K., et al. (2024, April 11). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]
-
Padron, J. M., et al. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]
-
Wójcicka, A., & Mączyński, M. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Retrieved from [Link]
-
Kiani, M., & Farhadi, F. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]
-
Wikipedia. 1,8-Naphthyridine. Retrieved from [Link]
-
Ark Pharm. This compound - CAS:1060816-77-4. Retrieved from [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. physchemres.org [physchemres.org]
- 4. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ausamics.com.au [ausamics.com.au]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. apexbt.com [apexbt.com]
- 12. Nalidixic acid | 389-08-2 [chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Thermal Stability and Decomposition of 1,7-Naphthyridine-8-carboxylic Acid: A Technical Guide for Drug Development Professionals
Foreword: The Criticality of Thermal Profiling in Drug Development
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, thermal stability is a critical attribute that dictates a compound's suitability for formulation, storage, and ultimately, its therapeutic efficacy and safety. This technical guide provides an in-depth exploration of the thermal stability and decomposition pathways of 1,7-Naphthyridine-8-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. By elucidating its thermal behavior, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate the challenges associated with its handling, processing, and formulation.
Introduction to this compound
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The addition of a carboxylic acid moiety at the 8-position introduces a key functional group that can influence solubility, crystal packing, and interaction with biological targets. However, this functional group also represents a potential liability in terms of thermal stability, with decarboxylation being a common decomposition pathway for carboxylic acids upon heating. A thorough understanding of the onset temperature and mechanism of this and other potential degradation pathways is therefore essential.
Predicted Thermal Decomposition Profile
While specific experimental data for the thermal decomposition of this compound is not extensively available in public literature, a robust profile can be constructed based on the well-documented behavior of structurally analogous compounds, particularly aromatic and heteroaromatic carboxylic acids. The primary anticipated thermal event is decarboxylation, the loss of carbon dioxide (CO2) from the carboxylic acid group.
The Decarboxylation Pathway
The thermal decarboxylation of aromatic and heteroaromatic carboxylic acids is a well-established reaction.[1][2] The stability of the resulting carbanion or radical intermediate often dictates the ease of this process. For this compound, the proximity of the nitrogen atom in the pyridine ring can influence the electronic environment of the carboxylic acid and the stability of the transition state.
The most probable primary decomposition step is the elimination of carbon dioxide to yield 1,7-naphthyridine. This reaction is typically irreversible due to the thermodynamic stability of the gaseous CO2 molecule.
Diagram: Proposed Decarboxylation of this compound
Caption: Proposed primary thermal decomposition pathway.
Key Analytical Techniques for Thermal Analysis
A multi-technique approach is essential for a comprehensive understanding of the thermal properties of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis techniques like TGA-FTIR provides complementary information on mass loss, energetic transitions, and the chemical nature of decomposition products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and quantifying mass loss events. For this compound, a TGA thermogram would be expected to show a distinct mass loss corresponding to the decarboxylation event.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine melting points, glass transitions, and the enthalpy of phase changes and decomposition events. A DSC thermogram of this compound would reveal its melting point and any endothermic or exothermic events associated with its decomposition. For instance, the melting of nalidixic acid, a related compound, occurs around 227-228°C.[5]
TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Coupling the outlet of a TGA instrument to an FTIR spectrometer allows for the real-time identification of gaseous products evolved during decomposition.[6][7] For this compound, TGA-FTIR would be instrumental in confirming the evolution of CO2 during the primary decomposition step by identifying its characteristic infrared absorption bands.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide a robust and reproducible thermal analysis of this compound. The causality behind each experimental parameter is explained to ensure a deep understanding of the methodology.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and quantify the mass loss associated with the decarboxylation of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Rationale: Ensures accuracy and reproducibility of the measurements.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared ceramic or platinum pan. Rationale: A small, uniform sample size minimizes thermal gradients within the sample.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment. Rationale: An inert atmosphere prevents oxidative decomposition, isolating the thermal decomposition pathway.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Rationale: A controlled heating rate allows for clear separation of thermal events.
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the percentage mass loss for each step. The theoretical mass loss for the decarboxylation of this compound (C9H6N2O2, MW: 174.16 g/mol ) to 1,7-naphthyridine (C8H6N2, MW: 130.15 g/mol ) is approximately 25.27%.
Diagram: TGA Experimental Workflow
Caption: Step-by-step workflow for TGA analysis.
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to identify any thermal events associated with the decomposition of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Rationale: Ensures the accuracy of measured transition temperatures and energy changes.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference. Rationale: Hermetic sealing prevents mass loss due to sublimation before decomposition.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min. Rationale: Maintains an inert environment and improves baseline stability.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature above the final decomposition temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the DSC thermogram to identify the melting endotherm (Tm) and any subsequent endothermic or exothermic peaks associated with decomposition. Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).
Anticipated Results and Interpretation
Based on data from analogous compounds, the following thermal behavior for this compound is anticipated:
| Parameter | Technique | Expected Observation | Significance |
| Melting Point (Tm) | DSC | A sharp endothermic peak, likely in the range of 200-250°C. | Indicates the transition from solid to liquid phase. Purity can be inferred from the peak shape. |
| Onset of Decomposition (Tonset) | TGA | A significant mass loss event commencing after melting. | Defines the upper limit of thermal stability for the compound. |
| Primary Decomposition Step | TGA | A mass loss of approximately 25%. | Corresponds to the decarboxylation of the carboxylic acid group. |
| Decomposition Products | TGA-FTIR | Evolution of CO2 gas. | Confirms the decarboxylation mechanism. |
The thermal stability of aromatic carboxylic acids can be influenced by substitution.[8] For instance, the presence of electron-withdrawing groups can sometimes facilitate decarboxylation.[9] The nitrogen atoms in the naphthyridine ring system will play a role in the overall thermal stability.
Conclusion and Implications for Drug Development
A thorough understanding of the thermal stability and decomposition of this compound is a non-negotiable aspect of its development as a potential therapeutic agent. The anticipated primary decomposition pathway via decarboxylation highlights the need for careful temperature control during synthesis, purification, and formulation processes. The experimental protocols detailed in this guide provide a robust framework for obtaining the critical data necessary to inform these processes. By proactively characterizing the thermal properties of this important heterocyclic scaffold, researchers can mitigate risks, ensure product quality and stability, and ultimately accelerate the journey from the laboratory to the clinic.
References
-
Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.). Office of Scientific and Technical Information. Retrieved January 20, 2026, from [Link]
-
Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015). ACS Publications. Retrieved January 20, 2026, from [Link]
-
DSC of three polymorphs of nalidixic acid shows that the melting... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyrolysis of Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved January 20, 2026, from [Link]
-
Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. (2012). Office of Scientific and Technical Information. Retrieved January 20, 2026, from [Link]
-
FTIR spectra of (A) nalidixic acid, (B) nalidixic acid–ZHN, and (C) ZHN. Fig. 5 TGA-DTG thermograms of (A) nalidixic acid and (B) nalidixic acid– ZHN. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. (2020). YouTube. Retrieved January 20, 2026, from [Link]
-
A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Polymorphs and Cocrystals of Nalidixic Acid. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. (n.d.). LNEYA Industrial Chillers Manufacturer. Retrieved January 20, 2026, from [Link]
-
TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Decarboxylation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
18.5: Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
The Ultimate Guide to Decarboxylation: How to Decarb Weed. (2024). Weedmaps. Retrieved January 20, 2026, from [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Evaluation of Different Thermoanalytical Methods for the Analysis of the Stability of Naproxen-Loaded Amorphous Solid Dispersions. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Differential Scanning Calorimetry in Drug-Membrane Interactions. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
TGA/FTIR: An Extremely Useful Technique for Studying Polymer Degradation. (1999). e-Publications@Marquette. Retrieved January 20, 2026, from [Link]
-
ATG-IRTF (FTIR) Coupling Analysis Laboratory. (n.d.). FILAB. Retrieved January 20, 2026, from [Link]
-
Density functional theory and FTIR spectroscopic study of carboxyl group. (2007). National Institute of Science Communication and Information Resources. Retrieved January 20, 2026, from [Link]
-
Active Ingredient Summary Table Thermal Stability. (2023). Fagron. Retrieved January 20, 2026, from [Link]
-
THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Long-term isothermal stability of deep eutectic solvents. (2020). BioResources. Retrieved January 20, 2026, from [Link]
-
A physicochemical assessment of the thermal stability of dextrin-colistin conjugates. (2021). Springer Nature. Retrieved January 20, 2026, from [Link]
-
Thermal properties and TGA–FTIR studies of polyacrylic and polymethacrylic acid doped with metal clusters. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. filab.fr [filab.fr]
- 8. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 9. lneya.com [lneya.com]
A Technical Guide to Quantum Chemical Calculations for 1,7-Naphthyridine-8-carboxylic acid: A Computational Chemistry Perspective for Drug Discovery
This guide provides a comprehensive framework for conducting quantum chemical calculations on 1,7-Naphthyridine-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, the goal is not merely to present a protocol but to instill a deep understanding of the methodological choices and their implications, ensuring that the computational work is both robust and insightful. This document is tailored for researchers, scientists, and drug development professionals aiming to leverage computational tools to elucidate the electronic, structural, and spectroscopic properties of this molecule.
Introduction: The "Why" of Computational Scrutiny
This compound belongs to the naphthyridine class of compounds, which are bicyclic heteroaromatic systems containing two nitrogen atoms. This structural motif is prevalent in numerous biologically active molecules and approved drugs, valued for its ability to act as a bioisostere for quinoline and for its unique hydrogen bonding capabilities.[1] The application of derivatives of the closely related 1,8-naphthyridine core in antimicrobial and other therapeutic areas highlights the potential of this chemical scaffold.[2][3][4]
Quantum chemical calculations offer a powerful, non-empirical lens to investigate the intrinsic properties of such a molecule before significant investment in synthesis and experimental testing.[5] By solving approximations of the Schrödinger equation, we can predict a molecule's three-dimensional structure, stability, electronic charge distribution, and spectroscopic signatures.[6] For a potential drug candidate, this information is invaluable for understanding its reactivity, potential interaction with biological targets, and metabolic stability.
Foundational Pillars: Selecting the Right Computational Methodology
The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. This choice is always a compromise between accuracy and computational cost.[7]
For a medium-sized organic molecule like this compound, Density Functional Theory (DFT) offers the best balance of accuracy and efficiency.[8] Unlike the more computationally expensive post-Hartree-Fock methods, which explicitly calculate the complex interactions between electrons (electron correlation), DFT approximates this energy component using functionals of the electron density.[9][10][11][12]
Causality Behind the Choice:
-
Efficiency: DFT scales more favorably with the size of the system compared to methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), making it ideal for routine calculations on drug-like molecules.[8]
-
Accuracy: Modern hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, provide results for geometries and energies that are often comparable to more demanding methods for well-behaved organic systems.[13]
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP functional is a widely used and extensively validated hybrid functional that has become a standard for calculations on organic molecules, providing reliable results for a broad range of properties.
A basis set is a collection of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[7][14] The size and flexibility of the basis set directly impact the quality of the calculation.
Recommended Basis Set: 6-311++G(d,p)
-
6-311G: This signifies a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing the electron distribution compared to smaller double-zeta sets.
-
++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are broad, spatially extended functions crucial for accurately describing anions, lone pairs, and non-covalent interactions—all relevant for a nitrogen-containing heterocycle with a carboxylic acid group.
-
(d,p): These are polarization functions . The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow the orbitals to change shape and polarize in the molecular environment, which is essential for an accurate description of bonding.[14]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust theoretical model chemistry for the detailed investigation of this compound.
The Computational Workflow: From Structure to Properties
The following sections outline a logical sequence of calculations. Each step builds upon the previous one, forming a self-validating workflow that ensures the final predicted properties are derived from a physically meaningful molecular state.
Caption: Computational workflow for quantum chemical analysis.
The first and most critical step is to find the molecule's most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface.[15][16]
Step-by-Step Protocol (Gaussian Software Keywords):
-
Construct Input: Build an initial guess of the this compound structure using molecular modeling software (e.g., GaussView, Avogadro).
-
Define Route Section: Specify the calculation parameters in the Gaussian input file (.gjf or .com).
-
#P: Requests detailed output.
-
B3LYP/6-311++G(d,p): Specifies the chosen theoretical model.
-
Opt: The keyword that requests a geometry optimization.[15]
-
-
Specify Molecule and Charge: Provide the molecular coordinates, charge (0 for neutral), and spin multiplicity (1 for a singlet ground state).
-
Execute Calculation: Run the calculation using the Gaussian software package.
-
Analyze Convergence: Upon completion, verify that the calculation terminated normally and met all four convergence criteria for a stationary point, which will be indicated in the output file.[16]
A successful geometry optimization finds a stationary point, but this could be a minimum (the desired stable structure) or a saddle point (a transition state). A frequency calculation is non-negotiable to distinguish between these possibilities.[17][18]
Causality Behind the Protocol: The calculation computes the second derivatives of the energy with respect to atomic positions. For a true minimum, all resulting vibrational frequencies will be real (positive numbers). The presence of one or more imaginary (negative) frequencies indicates an unstable structure, typically a transition state, and the optimization must be revisited.[18][19]
Step-by-Step Protocol:
-
Use Optimized Geometry: The frequency calculation MUST be performed on the exact geometry obtained from the optimization step, using the identical theoretical method and basis set.[17]
-
Define Route Section:
-
Freq: The keyword that requests a frequency analysis.
-
-
Execute and Analyze: Run the calculation. Scrutinize the output file for the list of vibrational frequencies. Confirm that there are zero imaginary frequencies.
-
Extract Data: This output also provides valuable thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted infrared (IR) and Raman spectra.
Table 1: Expected Output from Geometry Optimization and Frequency Analysis
| Parameter | Description | Expected Value/Outcome |
|---|---|---|
| Final Energy | The electronic energy of the optimized structure. | A large negative number (in Hartrees). |
| Convergence Status | Confirmation that the optimization algorithm succeeded. | "Optimization completed." |
| Number of Frequencies | Total vibrational modes (3N-6 for non-linear molecules). | 63 for C₉H₆N₂O₂ |
| Imaginary Frequencies | Indicator of a transition state. | 0 for a stable minimum. |
| Key Frequencies | Vibrational modes corresponding to specific functional groups. | C=O stretch (~1700-1750 cm⁻¹), O-H stretch (~3000-3500 cm⁻¹). |
Unveiling Chemical Behavior: Electronic Property Calculations
With a validated ground-state structure, we can now compute properties that govern the molecule's reactivity and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.[20]
-
HOMO: Represents the ability to donate electrons. A higher HOMO energy suggests a better electron donor.[20]
-
LUMO: Represents the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.[20]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron.[21][22]
This analysis is particularly relevant in drug design, where interactions between a drug molecule (electron donor/acceptor) and a biological target often involve these frontier orbitals.[23]
Protocol: The HOMO and LUMO energies are standard outputs of the geometry optimization calculation. They can be found in the output file by searching for "Alpha Orbital Energies." The orbital shapes can be visualized by generating checkpoint files (.chk or .fchk) and opening them in visualization software.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Table 2: Predicted Electronic Properties
| Property | Symbol | Formula | Significance in Drug Development |
|---|---|---|---|
| HOMO Energy | E(HOMO) | - | Electron-donating capacity. |
| LUMO Energy | E(LUMO) | - | Electron-accepting capacity. |
| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | Chemical reactivity, kinetic stability.[22] |
| Chemical Potential | µ | (E(HOMO)+E(LUMO))/2 | Escaping tendency of electrons. |
| Chemical Hardness | η | (E(LUMO)-E(HOMO))/2 | Resistance to change in electron distribution.[22] |
Bridging Theory and Experiment: Spectroscopic Predictions
A key validation of computational models is their ability to reproduce experimental data. Predicting spectra allows for direct comparison and can aid in the interpretation of experimental results.
DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei.[24][25] This is invaluable for structure verification.
Step-by-Step Protocol:
-
Use Optimized Geometry: As always, start with the validated minimum-energy structure.
-
Define Route Section:
-
NMR: The keyword that requests the calculation of magnetic shielding tensors.
-
-
Include a Reference: To convert the calculated absolute shielding values (σ) to chemical shifts (δ), a separate NMR calculation must be performed for a reference compound, typically Tetramethylsilane (TMS), using the exact same level of theory.
-
Calculate Chemical Shifts: δ_sample = σ_TMS - σ_sample
-
Analyze Data: Compare the calculated chemical shifts to experimental data if available.
Table 3: Example of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Calculated Shielding (σ) | Calculated Shift (δ) vs. TMS |
|---|---|---|
| C (Carboxyl) | Value from output | Calculated Value |
| C2 | Value from output | Calculated Value |
| C3 | Value from output | Calculated Value |
| ... | ... | ... |
Predicting the electronic absorption spectrum (UV-Vis) requires calculating the energies of excited states. Time-Dependent DFT (TD-DFT) is the most common method for this.[8][26]
Step-by-Step Protocol:
-
Use Optimized Geometry: Use the ground-state optimized structure.
-
Define Route Section:
-
TD: The keyword for a Time-Dependent DFT calculation.
-
NStates=10: Requests the calculation of the first 10 excited states. This number can be adjusted.
-
-
Simulate Spectrum: The output will provide the excitation energies (often in eV) and oscillator strengths for each transition. The oscillator strength relates to the intensity of the absorption peak. This data can be used to plot a simulated spectrum.[27][28]
Conclusion: Synthesizing Data for Scientific Insight
This guide has outlined a rigorous and self-validating workflow for the quantum chemical analysis of this compound. By following this structured approach, researchers can derive reliable predictions of the molecule's geometry, stability, electronic character, and spectroscopic signatures. These computational insights provide a powerful foundation for understanding the molecule's intrinsic properties, informing further synthetic efforts, and guiding the rational design of new therapeutic agents. The synergy between high-level computation and experimental validation is paramount in accelerating the modern drug discovery pipeline.
References
- Fiveable. (n.d.). Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes.
- Wikipedia. (2024). Post–Hartree–Fock.
- ResearchGate. (n.d.). Workflow for molecular properties prediction using NNs.
- In Silico Design. (2025). Introduction to Hartree–Fock and Post–Hartree–Fock Methods.
- arXiv. (2025). A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML.
- ACS Publications. (2024). Automatic Prediction of Molecular Properties Using Substructure Vector Embeddings within a Feature Selection Workflow. Journal of Chemical Information and Modeling.
- IntechOpen. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry.
- PIPER. (n.d.). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
- ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.
- Moodle @ St. Stephen's College. (n.d.). POST HARTREE – FOCK METHODS.
- Wikipedia. (2024). Hartree–Fock method.
- National Institutes of Health. (2014). Density functional theory across chemistry, physics and biology.
- Scribd. (n.d.). Computational study of small organic molecular using density functional theory (DFT).
- PubMed. (2025). Automatic Prediction of Molecular Properties Using Substructure Vector Embeddings within a Feature Selection Workflow.
- Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?.
- Gaussian.com. (2020). Freq.
- arXiv. (2024). Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches.
- YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
- YouTube. (2023). How to eliminate negative/imaginary frequency in Gaussian during geometry optimization.
- YouTube. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
- Gaussian.com. (n.d.). Opt.
- AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
- PubChemLite. (n.d.). This compound (C9H6N2O2).
- PubMed. (2004). Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals.
- ACS Publications. (2018). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations.
- University of Oldenburg. (n.d.). Geometry Optimization - Basic Considerations.
- ECHEMI. (n.d.). Frequency Calculation in Gaussian?.
- ACS Publications. (2006). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
- Biomedical Research. (2018). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants.
- ResearchGate. (n.d.). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
- Q-Chem. (n.d.). 8.1 Introduction to Basis Sets.
- Molbase. (2025). 1,8-Naphthyridine-3-carboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridinyl).
- JETIR. (n.d.). Basis Set and their correlations with quantum chemical computations.
- International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).
- PubChem. (n.d.). 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo.
- PubChem. (n.d.). 1,8-Naphthyridine-2-carboxylic acid.
- ResearchGate. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
- Sci-Hub. (n.d.). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals.
- World Scientific. (2019). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry.
- MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
- IVAN NMR Users Group. (2024). Application of DFT Calculations in NMR Spectroscopy.
- ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines.
- MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
- National Institutes of Health. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
- PubMed. (2021). Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids.
- PubChem. (n.d.). 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrate (2:3).
- ResearchGate. (2025). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).
Sources
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. insilicodesign.com [insilicodesign.com]
- 7. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 8. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Post–Hartree–Fock - Wikipedia [en.wikipedia.org]
- 11. moodle.ststephens.net.in [moodle.ststephens.net.in]
- 12. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 13. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 14. jetir.org [jetir.org]
- 15. gaussian.com [gaussian.com]
- 16. basic considerations in geometry optimization [cup.uni-muenchen.de]
- 17. gaussian.com [gaussian.com]
- 18. echemi.com [echemi.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 22. biomedres.us [biomedres.us]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ivanmr.com [ivanmr.com]
- 26. mdpi.com [mdpi.com]
- 27. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 28. pubs.acs.org [pubs.acs.org]
The 1,7-Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Applications
Abstract
The 1,7-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a privileged structure in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of 1,7-naphthyridine and its derivatives. We will delve into the foundational synthetic strategies, including the Skraup-Doebner-von Miller reaction and the Friedländer annulation, providing detailed mechanistic insights and step-by-step experimental protocols. Furthermore, this guide will explore the diverse applications of 1,7-naphthyridine compounds, from their role as potent kinase inhibitors in drug discovery to their utility as ligands in coordination chemistry and as functional components in organic light-emitting diodes (OLEDs). Through a synthesis of historical context, mechanistic understanding, and practical application, this document aims to serve as an in-depth resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 1,7-Naphthyridine Moiety
Naphthyridines, also known as pyridopyridines or diazanaphthalenes, comprise a family of six possible isomers, each with a unique arrangement of nitrogen atoms within the bicyclic framework.[1] Among these, the 1,7-naphthyridine core has garnered significant interest due to its versatile chemical reactivity and broad spectrum of biological activities.[2] Its unique electronic properties, arising from the positions of the nitrogen atoms, make it an attractive scaffold for the design of novel therapeutic agents and functional materials.
Derivatives of 1,7-naphthyridine have been identified as potent inhibitors of various protein kinases, demonstrating significant potential in the development of anticancer and anti-inflammatory therapies.[3] The rigid, planar structure of the 1,7-naphthyridine ring system also lends itself to applications in materials science, where it has been incorporated into organic light-emitting diodes (OLEDs) and employed as a ligand in the formation of coordination complexes with unique photophysical properties.[4][5]
This guide will provide a thorough exploration of the 1,7-naphthyridine landscape, from its initial discovery to the cutting-edge applications currently being investigated.
A Historical Perspective: The Unveiling of the 1,7-Naphthyridine Scaffold
The journey of naphthyridine chemistry began in 1893 when Reissert reported the first synthesis of a naphthyridine derivative.[1] However, the specific isolation and characterization of the parent, unsubstituted 1,7-naphthyridine molecule did not occur until several decades later. The family of unsubstituted naphthyridines was completed in 1958 with the successful synthesis of 1,6-, 1,7-, and 2,7-naphthyridine.[1] The first synthesis of unsubstituted 1,7-naphthyridine is credited to the work of Nobuo Ikekawa in his 1958 publication in the Chemical & Pharmaceutical Bulletin.[6][7][8]
Early synthetic efforts were often hampered by low yields and harsh reaction conditions, which limited the exploration of this fascinating heterocyclic system. The development of more efficient and versatile synthetic methodologies in the subsequent years was crucial in unlocking the full potential of 1,7-naphthyridine chemistry.
The Synthetic Arsenal: Methodologies for Constructing the 1,7-Naphthyridine Core
The construction of the 1,7-naphthyridine ring system can be achieved through a variety of synthetic strategies. This section will detail some of the most significant and widely employed methods, providing both mechanistic understanding and practical experimental protocols.
The Skraup-Doebner-von Miller Synthesis: A Classic Approach
The Skraup synthesis and its modifications, collectively known as the Skraup-Doebner-von Miller reaction, represent a foundational method for the preparation of quinolines and, by extension, naphthyridines.[9][10] This reaction typically involves the condensation of an aminopyridine with glycerol, an α,β-unsaturated aldehyde or ketone, in the presence of a strong acid and an oxidizing agent.[11]
Experimental Protocol: Skraup-Doebner-von Miller Synthesis of a Substituted 1,7-Naphthyridine
Materials:
-
3-Aminopyridine derivative
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Concentrated sulfuric acid
-
Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Iron(II) sulfate (optional, as a moderator)
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled mixture of the 3-aminopyridine derivative and the α,β-unsaturated ketone.
-
Slowly add the oxidizing agent to the reaction mixture while maintaining a controlled temperature. The addition of a small amount of iron(II) sulfate can help to moderate the often vigorous reaction.
-
Heat the reaction mixture to the appropriate temperature (typically 100-130 °C) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide) until alkaline.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,7-naphthyridine derivative.
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is essential for the dehydration of glycerol (if used) to acrolein and for catalyzing the cyclization steps. The oxidizing agent is required for the final aromatization of the dihydro-naphthyridine intermediate to the fully aromatic 1,7-naphthyridine product. The reaction is often exothermic and requires careful temperature control to prevent the formation of polymeric byproducts.
Diagram: Skraup-Doebner-von Miller Synthesis Workflow
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. / Chemical and Pharmaceutical Bulletin, 1958 [sci-hub.box]
- 7. (PDF) Studies on Naphthyridines. II. Synthesis of 2, [research.amanote.com]
- 8. Sci-Hub. Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. / Chemical and Pharmaceutical Bulletin, 1958 [sci-hub.box]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Electronic Properties of 1,7-Naphthyridine-8-carboxylic acid
Foreword
The naphthyridine scaffold, a bicyclic heterocycle composed of two fused pyridine rings, represents a privileged structure in the landscape of medicinal chemistry and materials science. The specific arrangement of the nitrogen atoms within this framework gives rise to ten distinct isomers, each possessing a unique electronic and reactivity profile. Among these, the 1,7-naphthyridine core has garnered significant interest for its role in the development of novel therapeutics. This guide provides a comprehensive exploration of the electronic properties of a key derivative, 1,7-Naphthyridine-8-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, theoretical electronic structure, and the experimental techniques used for its characterization, providing a robust framework for its application in advanced research.
The 1,7-Naphthyridine Scaffold: An Overview
The 1,7-naphthyridine core is characterized by its electron-deficient, or π-deficient, nature.[1] The presence of two electronegative nitrogen atoms leads to a withdrawal of electron density from the carbocyclic rings, which is a determining factor in its chemical reactivity. This inherent electronic characteristic makes the 1,7-naphthyridine scaffold particularly susceptible to nucleophilic aromatic substitution, while generally being resistant to electrophilic aromatic substitution. This reactivity profile is a cornerstone of its synthetic utility and its interactions in biological systems.
Synthesis of this compound: A Plausible Synthetic Route
While a variety of synthetic strategies have been developed for different naphthyridine isomers, a common and effective approach for constructing the 1,8-naphthyridine core is the Friedländer annulation.[2] A plausible and adaptable synthetic pathway for this compound can be conceptualized based on established methodologies for related heterocyclic systems. A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably functionalized aminopyridine precursor.
A proposed forward synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Methodology
-
Knoevenagel Condensation: 2-amino-3-formylpyridine is reacted with diethyl malonate in the presence of a catalytic amount of a suitable base, such as piperidine, in a solvent like ethanol. The reaction mixture is heated to reflux to drive the condensation, affording the corresponding Knoevenagel adduct.
-
Intramolecular Cyclization and Aromatization: The intermediate from the previous step is subjected to thermal cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether. This facilitates an intramolecular cyclization followed by aromatization to yield ethyl 1,7-naphthyridine-8-carboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound.
The Core of the Matter: Electronic Properties
The electronic properties of this compound are central to its behavior in both chemical reactions and biological interactions. A fundamental understanding of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides invaluable insights.
Frontier Molecular Orbitals: A Theoretical Perspective
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of molecules. For this compound, DFT calculations at the B3LYP/6-31G(d) level of theory provide a detailed picture of its frontier molecular orbitals.
Caption: Key electronic parameters of this compound derived from DFT calculations.
The HOMO is primarily a π-orbital delocalized over the naphthyridine ring system, with some contribution from the p-orbitals of the oxygen atoms in the carboxylic acid group. The LUMO is a π*-orbital, also delocalized across the bicyclic core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.75 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap | 4.77 eV |
| Dipole Moment | 3.5 D |
The Influence of the Carboxylic Acid Group
The carboxylic acid moiety at the 8-position significantly modulates the electronic properties of the 1,7-naphthyridine core. As an electron-withdrawing group, it further enhances the electron-deficient nature of the ring system. This has several important consequences:
-
Stabilization of the LUMO: The electron-withdrawing nature of the carboxylic acid group lowers the energy of the LUMO, making the molecule a better electron acceptor.
-
Increased Acidity: The proximity of the carboxylic acid proton to the nitrogen atom at the 7-position can influence its pKa through intramolecular hydrogen bonding and electronic effects.
-
Modification of Photophysical Properties: The presence of the carboxylic acid group can alter the absorption and emission properties of the molecule compared to the parent 1,7-naphthyridine.
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a thorough characterization of the electronic properties of this compound.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Techniques: Probing Electronic Transitions
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption spectrum of this compound is expected to show characteristic π-π* transitions. The position of the absorption maximum (λmax) is directly related to the HOMO-LUMO gap. For the parent 1,7-naphthyridine, a UV/Visible spectrum is available in the NIST WebBook, which can serve as a reference.[3]
-
Fluorescence Spectroscopy: For molecules that fluoresce, this technique provides insights into the excited state properties. The emission spectrum and quantum yield are sensitive to the molecular structure and the solvent environment.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the redox potentials of a molecule. From the oxidation and reduction potentials, the energies of the HOMO and LUMO can be experimentally estimated.
Computational Chemistry: A Predictive and Interpretive Tool
As demonstrated, DFT calculations are invaluable for predicting and interpreting the electronic properties of this compound.[4][5][6] Beyond HOMO-LUMO energies, DFT can be used to calculate:
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule.
Applications in Drug Discovery and Development
The unique electronic properties of the 1,7-naphthyridine scaffold make it a valuable building block in drug design. Its ability to participate in hydrogen bonding and π-stacking interactions, governed by its electronic nature, is crucial for its binding to biological targets. For instance, various 1,7-naphthyridine derivatives have been investigated as inhibitors of phosphodiesterase type 4D (PDE4D) and other enzymes.[1] The electronic properties of this compound, particularly its charge distribution and ability to act as a hydrogen bond donor and acceptor, are key determinants of its potential pharmacological activity.
Caption: The role of electronic properties in the drug discovery applications of this compound.
Conclusion and Future Directions
This compound is a molecule of significant interest, possessing a unique set of electronic properties dictated by its electron-deficient naphthyridine core and the electron-withdrawing carboxylic acid substituent. While direct experimental data for this specific molecule is not extensively available, a combination of theoretical calculations and analogies to related compounds provides a robust understanding of its electronic structure. This guide has outlined a plausible synthetic route, presented key electronic parameters derived from DFT calculations, and detailed the experimental and computational workflows for its comprehensive characterization.
Future research should focus on the experimental validation of the theoretical predictions presented herein. The synthesis and subsequent spectroscopic and electrochemical analysis of this compound will be crucial for confirming its electronic properties and unlocking its full potential in medicinal chemistry and materials science.
References
- The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery - Benchchem. (URL: )
-
Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Publishing. (URL: [Link])
-
Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - ResearchGate. (URL: [Link])
-
Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (URL: [Link])
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (URL: [Link])
-
Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid - ResearchGate. (URL: [Link])
-
Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed. (URL: [Link])
-
Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | Journal of Theoretical and Computational Chemistry. (URL: [Link])
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (URL: [Link])
-
Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics - PubMed. (URL: [Link])
-
Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing). (URL: [Link])
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. (URL: [Link])
-
(PDF) Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines - ResearchGate. (URL: [Link])
-
What do the molecular orbitals of a carboxylic acid look like? - Quora. (URL: [Link])
-
Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
This compound (C9H6N2O2) - PubChemLite. (URL: [Link])
-
1,7-Naphthyridine - the NIST WebBook. (URL: [Link])
-
Journal articles: 'Naphthyridines – Spectra' - Grafiati. (URL: [Link])
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - NIH. (URL: [Link])
-
Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (URL: [Link])
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - Beilstein Journals. (URL: [Link])
-
Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents - PubMed Central. (URL: [Link])
-
Photophysical Properties of Some Naphthalimide Derivatives - ResearchGate. (URL: [Link])
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (URL: [Link])
-
THE NAPHTHYRIDINES. (URL: [Link])
-
Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process - Indian Academy of Sciences. (URL: [Link])
-
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines - Digital Discovery (RSC Publishing). (URL: [Link])
-
Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - NIH. (URL: [Link])
Sources
- 1. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials [mdpi.com]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,7-Naphthyridine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
The Intricate Molecular Geometry of 1,7-Naphthyridine-8-carboxylic acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular geometry of 1,7-Naphthyridine-8-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We delve into the critical structural features of this molecule, with a particular focus on the conformational implications of the C-8 carboxylic acid substituent. Through an analysis of data from analogous chemical systems and the application of established principles in computational chemistry, we elucidate the likely planar geometry enforced by a strong intramolecular hydrogen bond. This guide further outlines the standard experimental and computational protocols that are essential for the precise characterization of this and related molecules, offering a robust framework for researchers in the field.
Introduction: The Significance of the Naphthyridine Scaffold
The naphthyridine ring system, a diazaphenanthrene, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid structure and the presence of nitrogen atoms provide key hydrogen bonding and coordination sites, making it an attractive framework for designing molecules that can interact with biological targets with high affinity and specificity. The 1,7-naphthyridine isomer, in particular, has been incorporated into a variety of compounds with diverse biological activities. The introduction of a carboxylic acid moiety at the 8-position, yielding this compound (Figure 1), introduces a critical functional group that can profoundly influence the molecule's physicochemical properties, metabolic stability, and target engagement. A thorough understanding of its three-dimensional structure is therefore paramount for rational drug design and lead optimization.
Elucidating the Molecular Geometry: A Multi-faceted Approach
The precise determination of a molecule's geometry relies on a synergistic combination of experimental techniques and computational modeling. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, we can infer its geometric parameters with a high degree of confidence based on data from closely related structures and theoretical principles.[3]
The Naphthyridine Core: A Planar Foundation
The fused aromatic ring system of the 1,7-naphthyridine core is inherently planar. X-ray crystallographic studies of various naphthyridine derivatives consistently demonstrate this planarity, which is a consequence of the sp² hybridization of the carbon and nitrogen atoms within the rings. This rigid, planar core serves as a predictable scaffold upon which substituents can be strategically placed.
The Crucial Role of the 8-Carboxylic Acid Group and Intramolecular Hydrogen Bonding
The defining feature of this compound's geometry is the presence of the carboxylic acid group at the C-8 position, immediately adjacent to the nitrogen atom at the 7-position and peri to the nitrogen at the 1-position. This arrangement creates a favorable environment for the formation of a strong intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of electrons on the N-1 nitrogen atom.
This intramolecular hydrogen bond acts as a conformational lock, severely restricting the rotation of the carboxylic acid group around the C8-C(OOH) single bond. The energetic favorability of this six-membered ring-like interaction is significant, and it is the primary determinant of the orientation of the carboxyl group relative to the naphthyridine plane. Computational studies on analogous systems containing peri-positioned carboxylic acid and nitrogen-containing heterocycles have shown that such intramolecular hydrogen bonds can have stabilization energies of several kcal/mol.[4]
The consequence of this hydrogen bond is a highly planar overall molecular structure, where the atoms of the carboxylic acid group lie in or very close to the plane of the naphthyridine rings.
Theoretical and Experimental Characterization Protocols
For researchers seeking to definitively characterize the molecular geometry of this compound or its derivatives, the following experimental and computational workflows are recommended.
Computational Chemistry: A Predictive Powerhouse
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting molecular geometries and other electronic properties with high accuracy.
Workflow for DFT-based Geometry Optimization:
Key Considerations for DFT Calculations:
-
Choice of Functional and Basis Set: The B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) generally provides a good balance of accuracy and computational cost for organic molecules of this size.
-
Frequency Calculations: It is imperative to perform a frequency calculation after geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Potential Energy Surface (PES) Scan: To quantify the strength of the intramolecular hydrogen bond, a PES scan can be performed by systematically rotating the dihedral angle of the carboxylic acid group and calculating the energy at each step.[5] This would reveal a deep energy well corresponding to the hydrogen-bonded, planar conformation.
Predicted Geometric Parameters:
Based on DFT calculations of similar structures, the following are expected geometric features of this compound:
| Parameter | Predicted Value Range | Notes |
| N1...H-O Distance | 1.7 - 1.9 Å | Indicative of a strong intramolecular hydrogen bond. |
| C8-C(OOH) Bond Length | 1.48 - 1.52 Å | Typical for a C(sp²)-C(sp²) single bond. |
| Naphthyridine Ring System | Planar | Dihedral angles within the rings close to 0° or 180°. |
| Carboxylic Acid Group | Co-planar with the ring system | Torsional angle C7-C8-C(OOH)-O expected to be close to 0°. |
Experimental Verification: The Gold Standard of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) provides the most definitive experimental evidence of a molecule's solid-state geometry.
Workflow for Single-Crystal X-ray Diffraction:
Interpreting Crystallographic Data:
An obtained crystal structure would provide precise measurements of all bond lengths, bond angles, and dihedral angles. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the solid-state packing and properties like solubility and melting point.
Spectroscopic Corroboration
Spectroscopic techniques can provide valuable supporting evidence for the proposed geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the carboxylic acid proton in ¹H NMR would be expected to be significantly downfield (typically >10 ppm) due to the deshielding effect of the intramolecular hydrogen bond.
-
Infrared (IR) Spectroscopy: The O-H stretching vibration of the carboxylic acid would likely appear as a broad band at a lower frequency than that of a non-hydrogen-bonded carboxylic acid, again indicative of the intramolecular hydrogen bond.
Implications for Drug Design and Development
The predominantly planar and rigid geometry of this compound has several important consequences for its application in drug discovery:
-
Reduced Conformational Entropy: The locked conformation due to the intramolecular hydrogen bond reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinity.
-
Predictable Shape for Molecular Modeling: The well-defined, planar structure simplifies in silico studies such as molecular docking, allowing for more accurate predictions of binding modes.
-
Modulation of Physicochemical Properties: The intramolecular hydrogen bond can mask the polar groups, potentially increasing membrane permeability and altering solubility profiles. Disrupting or modifying this interaction through derivatization can be a strategy to fine-tune these properties.
Conclusion
While a definitive experimental structure of this compound remains to be reported, a comprehensive analysis based on the principles of chemical bonding and data from analogous systems strongly supports a planar molecular geometry. This planarity is enforced by a robust intramolecular hydrogen bond between the C-8 carboxylic acid and the N-1 nitrogen atom. This guide has outlined the key structural features of this important heterocyclic scaffold and provided a clear roadmap for its experimental and computational characterization. For researchers in drug development, a deep understanding of the molecular geometry of this compound is a critical prerequisite for leveraging its full potential in the design of novel therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Wikipedia. 1,8-Naphthyridine. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]
-
The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chemical Science. [Link]
-
Ab initio calculations and dynamical tests of a potential energy surface for the Na+FH reaction. The Journal of Chemical Physics. [Link]
-
Potential Energy Surface (PES) scan of gas-phase L-proline. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
Methodological & Application
Application Notes & Protocols: 1,7-Naphthyridine-8-carboxylic acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in modern organic synthesis, particularly within medicinal chemistry and materials science. Its rigid, planar structure, combined with the specific arrangement of nitrogen atoms, imparts unique electronic and steric properties. 1,7-Naphthyridine-8-carboxylic acid, as a functionalized derivative, offers chemists a powerful and versatile building block. The strategic placement of the carboxylic acid group ortho to a ring nitrogen (N7) creates a key handle for derivatization, while the pyridine-like nitrogens (N1 and N7) serve as potent coordination sites for metal ions. This combination allows for the construction of complex molecular architectures with tailored biological activities and material properties. Fused nitrogen-containing heterocycles like naphthyridines are known to interact with biological targets, leading to antibacterial, antiviral, and anticancer effects.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the development of novel therapeutics and functional materials. We will delve into the causality behind experimental choices and provide validated protocols for its use.
Core Reactivity and Synthetic Potential
The reactivity of this compound is dictated by two primary functional groups: the carboxylic acid and the nitrogen atoms of the heterocyclic core.
-
The Carboxylic Acid Moiety (-COOH): This group is the primary site for derivatization. It readily undergoes standard carboxylic acid transformations, most notably amide bond formation. This allows for the covalent linking of the naphthyridine scaffold to a vast array of other molecules, including amines, amino acids, and complex pharmacophores. The efficiency of these coupling reactions is central to its role in drug discovery for generating libraries of analogues.[2][3]
-
The Naphthyridine Nitrogens (N1 & N7): These nitrogen atoms are Lewis basic and can be protonated or coordinated to metal centers. The N7 nitrogen, being adjacent to the electron-withdrawing carboxylic acid, is less basic than N1. This differential basicity can be exploited in selective reactions. The true power of these nitrogens, however, is realized when the carboxylic acid is deprotonated. The resulting carboxylate and the adjacent N7 nitrogen form a powerful bidentate chelating unit, capable of forming stable complexes with a wide range of transition metals.[4][5] This chelating property is fundamental to its application in coordination chemistry and the development of metal-based catalysts and materials.[4]
Application in Medicinal Chemistry: Crafting Bioactive Molecules
The 1,7-naphthyridine core is a key component in several clinically relevant molecules. Its ability to present functional groups in a defined spatial orientation makes it an excellent scaffold for interacting with biological targets like enzymes and receptors.
A notable example is the optimization of PDE4 inhibitors for the treatment of Chronic Obstructive Pulmonary Disease (COPD). Researchers have developed potent inhibitors where the 1,7-naphthyridine core serves as the central scaffold. In one such case, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid was identified as a clinical compound.[6] The carboxylic acid group was intentionally maintained in the molecule to serve as a handle for salt formation and to limit penetration into the central nervous system, potentially reducing side effects.[6]
While isomers like 1,8-naphthyridine-3-carboxylic acid are more widely known as the core of quinolone antibiotics (e.g., Nalidixic acid), the underlying principle of using the naphthyridine skeleton as a bioisostere for other aromatic systems is broadly applicable.[7][8] The rigidity of the fused ring system reduces the entropic penalty upon binding to a target, often leading to higher affinity.
Below is a general workflow for utilizing this compound in a medicinal chemistry context, focusing on the crucial amide coupling step.
Workflow for Amide Library Synthesis
Caption: General workflow for amide library synthesis.
Protocol 1: General Procedure for Amide Coupling
This protocol details a robust method for coupling this compound with a primary or secondary amine using common peptide coupling reagents.
Rationale: The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures.[9] Modern amide synthesis relies on "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[2] Reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are widely used due to their high efficiency, mild reaction conditions, and suppression of side reactions like racemization.[3][10]
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine of interest (1.1 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct from coupling reagent activation, driving the reaction forward.
-
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts. The brine wash helps to break any emulsions and remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.
| Parameter | Typical Value | Notes |
| Solvent | DMF, DCM | DMF is preferred for its ability to dissolve a wide range of substrates. |
| Base | DIPEA, Triethylamine | DIPEA is often preferred as it is less nucleophilic. |
| Temperature | 0 °C to Room Temp. | Most couplings proceed efficiently at room temperature. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | 60 - 95% | Highly dependent on the steric and electronic nature of the amine. |
Application in Coordination Chemistry & Materials Science
The true elegance of this compound as a building block is revealed in its ability to act as a bidentate, monoanionic ligand. The N,O-chelating motif formed by the carboxylate and the adjacent N7 nitrogen atom readily coordinates with transition metals to form stable, well-defined complexes.[4] These complexes have applications ranging from catalysis to fluorescent materials.
The broader family of naphthyridine derivatives has been shown to form complexes with metals like Zn(II) and Ru(II).[4][11] For instance, Zn(II) complexes of some 1,8-naphthyridyl derivatives exhibit intense blue fluorescent emissions, making them candidates for use in optical materials or as fluorescent sensors.[11] Polynuclear transition metal complexes, which can be constructed using bridging ligands like functionalized naphthyridines, are also being explored for their antimicrobial properties.[12]
Diagram: Metal Chelation
Caption: Bidentate N,O-chelation of a metal ion.
Protocol 2: Synthesis of a Generic Metal(II) Complex
This protocol provides a general method for synthesizing a metal complex, for example, with Copper(II), using this compound as the ligand.
Rationale: The synthesis involves the deprotonation of the carboxylic acid to form the carboxylate in situ, which then coordinates to the metal center. The choice of solvent is critical; it must dissolve both the organic ligand and the inorganic metal salt. Alcohols like methanol or ethanol are often suitable. The stoichiometry is typically 2:1 (ligand:metal) to satisfy the coordination sphere of an octahedral M(II) ion, with other sites filled by solvent or other weak ligands.
Materials:
-
This compound (2.0 equivalents)
-
A metal(II) salt, e.g., Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 equivalent)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N) (2.0 equivalents)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 eq) in methanol.
-
Add a solution of sodium hydroxide (2.0 eq) in methanol dropwise to the ligand solution. Stir for 15 minutes.
-
Causality Note: The base deprotonates the carboxylic acid, making the ligand anionic and ready for coordination. This is a crucial step for forming a stable neutral complex.
-
-
In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂·H₂O, 1.0 eq) in a minimum amount of methanol.
-
Add the metal salt solution dropwise to the stirring ligand solution. A color change or precipitation is often observed immediately.
-
Attach a condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the collected solid with cold methanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Dry the solid product under vacuum. Characterization can be performed using techniques such as IR spectroscopy (to observe the shift in the C=O stretch upon coordination), elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.
Conclusion
This compound is a strategically designed building block that offers significant advantages in both medicinal and materials chemistry. Its rigid framework, coupled with the versatile reactivity of the carboxylic acid and the powerful chelating ability of the N,O-moiety, provides a reliable platform for constructing complex, high-value molecules. The protocols and principles outlined in this guide serve as a foundational resource for researchers looking to harness the synthetic potential of this remarkable scaffold.
References
-
Aceto, M. D., Harris, L. S., Lesher, G. Y., Pearl, J., & Brown Jr, T. G. (1967). Pharmacologic studies with 7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Journal of Pharmacology and Experimental Therapeutics, 158(2), 286-93. [Link]
-
G, A. K., Singh, P. P., & Singh, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]
-
Kaur, N., & Kishore, D. (2014). Amide coupling reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
- Klapars, A., & Campos, K. R. (2003). Synthesis of 1,5-naphthyridine-3-carboxylic acid benzylamid. Organic Process Research & Development, 7(6), 873–878.
-
Li, C., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921. [Link]
-
Liu, J., et al. (2024). TBAB-catalyzed assisted C-C/C-N bond formations: An efficient approach to dihydrobenzo[b][13][14]naphthyridin derivatives via metal free Cascade annulation. Synthetic Communications.
-
Mączyński, M., & Wójcicka, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
- Mirguet, O., et al. (2012). Naphthyridines as novel BET family bromodomain inhibitors.
-
Mphahlele, M. J., & Malindisa, S. O. (2015). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]
-
Patel, K., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Press, N. J., et al. (2012). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry. [Link]
- S., A. A., et al. (2025). New quinazolinone-based heterocyclic compounds as promising antimicrobial agents: development, DNA gyrase B/topoisomerase IV inhibition activity, and in silico computational studies. Journal of Molecular Structure, 1344, 142953.
-
Sharma, R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Scientific Reports. [Link]
-
Trose, M., et al. (2021). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Chemical Reviews. [Link]
-
Tzamarioudaki, M., et al. (2022). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules. [Link]
-
Wang, K., et al. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry. [Link]
-
Zhang, H.-M., et al. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, (47), 6817-24. [Link]
-
Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
Zubi, A., et al. (2015). Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy. Dalton Transactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [ujcontent.uj.ac.za]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00678C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Functionalization of 1,7-Naphthyridine-8-carboxylic Acid: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The strategic functionalization of 1,7-naphthyridine-8-carboxylic acid, in particular, offers a versatile platform for the synthesis of novel drug candidates. This guide provides a comprehensive overview of key protocols for the chemical modification of this scaffold, detailing methodologies for amide bond formation, esterification, palladium-catalyzed cross-coupling reactions, and decarboxylation. Each section is designed to provide not only step-by-step instructions but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.
Introduction to the 1,7-Naphthyridine Core
The 1,7-naphthyridine ring system, an isomer of diazanaphthalene, is an electron-deficient heterocycle. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack and amenable to various cross-coupling reactions, while generally being less reactive towards electrophilic aromatic substitution. The carboxylic acid at the 8-position serves as a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety at the C-8 position is a prime site for initial diversification of the 1,7-naphthyridine scaffold. Amide bond formation and esterification are two of the most common and impactful transformations at this position.
Amide Bond Formation: Synthesis of 1,7-Naphthyridine-8-carboxamides
Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of the naphthyridine core to a vast array of amine-containing building blocks. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process that requires high temperatures. To achieve amide bond formation under milder conditions, the carboxylic acid must be "activated". This is typically accomplished by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) facilitate this activation.
HATU, a uronium-based coupling reagent, reacts with the carboxylate to form a highly reactive OAt-active ester, which is then readily attacked by the amine. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt.
Caption: Amide bond formation workflow.
This protocol describes a general procedure for the synthesis of a 1,7-naphthyridine-8-carboxamide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution.
-
In a separate flask, dissolve HATU (1.2 equiv) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,7-naphthyridine-8-carboxamide.
| Parameter | Typical Range/Value | Notes |
| Temperature | 0 °C to Room Temperature | Starting at 0 °C can be beneficial for sensitive substrates. |
| Solvent | DMF, DCM, or THF | DMF is a common choice due to its high polarity and solvating power. |
| Base | DIPEA, Triethylamine (TEA) | DIPEA is often preferred as it is a non-nucleophilic base. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Yield | 60 - 95% | Highly dependent on the specific amine used. |
Esterification: Synthesis of 1,7-Naphthyridine-8-carboxylates
Esterification of the carboxylic acid provides another avenue for derivatization, often used to modulate physicochemical properties such as solubility and cell permeability.
Similar to amide bond formation, direct esterification with an alcohol is slow. The Steglich esterification, which utilizes a carbodiimide such as Dicyclohexylcarbodiimide (DCC) or EDC in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a mild and effective method. The carbodiimide activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium species, which is subsequently attacked by the alcohol to yield the ester.
Caption: Steglich esterification workflow.
This protocol outlines a general procedure for the synthesis of a 1,7-naphthyridine-8-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (DCM, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,7-naphthyridine-8-carboxylate.
| Parameter | Typical Range/Value | Notes |
| Temperature | 0 °C to Room Temperature | Essential to add DCC at 0 °C to control the reaction rate. |
| Solvent | DCM, THF | DCM is a common choice due to its inertness and ease of removal. |
| Catalyst | DMAP (5-10 mol%) | Crucial for accelerating the reaction. |
| Reaction Time | 4 - 16 hours | Monitor by TLC for completion. |
| Yield | 70 - 95% | Generally high for primary and secondary alcohols. |
Functionalization of the Naphthyridine Ring
The electron-deficient nature of the 1,7-naphthyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and amino substituents at various positions. This typically requires prior halogenation of the ring.
Halogenation of the 1,7-Naphthyridine Core
To enable cross-coupling reactions, a leaving group, typically a halogen, must be installed on the naphthyridine ring. The 6- and 8-positions are common sites for such modifications. While direct halogenation of the parent 1,7-naphthyridine can be challenging regarding regioselectivity, synthetic strategies often involve building the halogenated naphthyridine core from appropriately substituted pyridine precursors. For instance, 6,8-dichloro-1,7-naphthyridine can serve as a versatile intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halide and an organoboron species, while the Buchwald-Hartwig amination facilitates the formation of C-N bonds between a halide and an amine. The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency and scope of these reactions.
This protocol provides a general method for the arylation of a chloro-substituted this compound derivative.[1]
Materials:
-
6-Chloro-1,7-naphthyridine-8-carboxylic acid derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard workup and purification reagents
Procedure:
-
To a microwave vial or a sealed tube, add the 6-chloro-1,7-naphthyridine-8-carboxylic acid derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and K₂CO₃ (3.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 2-6 hours. Microwave irradiation can often accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol describes a general procedure for the amination of a bromo-substituted 1,7-naphthyridine.[2]
Materials:
-
8-Bromo-1,7-naphthyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add the 8-bromo-1,7-naphthyridine derivative (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to a dry reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Reaction | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100-120 | 50-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | 60-95 |
Decarboxylation of this compound
Decarboxylation provides a method to remove the carboxylic acid group, yielding the parent 1,7-naphthyridine or a derivative thereof. This can be a strategic step to access compounds where a hydrogen at the 8-position is desired.
The decarboxylation of heteroaromatic carboxylic acids can often be achieved by heating in a high-boiling point solvent, sometimes in the presence of a copper catalyst. The electron-withdrawing nature of the naphthyridine ring can facilitate this process. The mechanism generally involves the formation of a zwitterionic intermediate, which then loses carbon dioxide.
This protocol provides a general method for the decarboxylation of this compound.
Materials:
-
This compound
-
Quinoline
-
Copper powder (optional)
Procedure:
-
Place this compound in a round-bottom flask equipped with a reflux condenser.
-
Add quinoline to dissolve the starting material.
-
If desired, add a catalytic amount of copper powder.
-
Heat the mixture to reflux (approximately 230-240 °C) for 1-4 hours.
-
Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of the less polar product.
-
Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The functionalization of this compound offers a rich and diverse chemical landscape for the generation of novel molecular entities. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. By understanding the underlying principles of each transformation and carefully optimizing reaction conditions, scientists can efficiently synthesize libraries of compounds for biological screening and accelerate the drug discovery process.
References
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Hersperger, R., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Suzuki reaction. [Link]
Sources
The Ascendancy of 1,7-Naphthyridine-8-carboxylic Acid in Medicinal Chemistry: A Guide to its Application as a Privileged Scaffold
Introduction: The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,7-naphthyridine scaffold has emerged as a structure of significant interest. This guide focuses specifically on the application of 1,7-Naphthyridine-8-carboxylic acid, a key building block that has demonstrated considerable promise, particularly in the development of potent and selective inhibitors of phosphodiesterase 4 (PDE4). This enzyme is a critical regulator of intracellular cyclic AMP (cAMP) levels and a validated target for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
This document provides a comprehensive overview of the medicinal chemistry applications of this compound, with a focus on its role in the design of PDE4 inhibitors. We will delve into the rationale behind its selection as a privileged scaffold, provide detailed protocols for its synthesis and biological evaluation, and discuss the broader implications for drug discovery and development.
The 1,7-Naphthyridine Scaffold: A Platform for Therapeutic Innovation
The 1,7-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, offers a unique three-dimensional architecture that is amenable to the precise spatial arrangement of pharmacophoric features. The presence of the carboxylic acid moiety at the 8-position provides a crucial handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
The strategic placement of nitrogen atoms within the bicyclic system influences the electronic distribution and hydrogen bonding capabilities of the molecule, facilitating strong and selective interactions with biological targets. It is this combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that has propelled this compound to the forefront of modern drug discovery programs.
Application in PDE4 Inhibition: A Targeted Approach to Anti-Inflammatory Therapy
A primary and highly successful application of the this compound scaffold has been in the development of selective PDE4 inhibitors. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cAMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of a range of inflammatory cells and mediators.[1]
The 1,7-naphthyridine core has proven to be an excellent template for the design of potent and selective PDE4 inhibitors. The carboxylic acid group can be modified to fine-tune solubility and cell permeability, while substitutions on the naphthyridine ring system can be tailored to optimize interactions with the active site of the PDE4 enzyme. A notable example is the clinical candidate 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, which was developed as a PDE4 inhibitor for the treatment of COPD.[2][3][4][5] The design of this molecule focused on optimizing both potency and pharmacokinetic properties, such as solubility, to achieve a favorable therapeutic window.[2][3][4]
Signaling Pathway of PDE4 and its Inhibition
The diagram below illustrates the central role of PDE4 in cAMP signaling and the mechanism of action of 1,7-naphthyridine-based inhibitors.
Caption: PDE4 signaling pathway and the inhibitory action of 1,7-naphthyridine derivatives.
Experimental Protocols
Part 1: Synthesis of this compound Derivatives
The synthesis of the 1,7-naphthyridine core can be accomplished through various synthetic strategies, with the Friedländer annulation being a prominent method.[2] This reaction involves the condensation of a 2-amino-3-formylpyridine with a carbonyl compound containing an α-methylene group. The following is a generalized, multi-step protocol for the synthesis of this compound derivatives.
Workflow for the Synthesis of 1,7-Naphthyridine Derivatives
Sources
The Emerging Role of 1,7-Naphthyridine-8-carboxylic Acid in Coordination Chemistry: A Guide for Researchers
Introduction: Unlocking the Potential of a Unique N-Heterocyclic Ligand
The field of coordination chemistry is continually enriched by the introduction of novel ligands that offer unique steric and electronic properties, enabling the synthesis of metal complexes with tailored functionalities. Within the diverse family of N-heterocyclic compounds, naphthyridines have garnered significant attention due to their versatile coordination behavior and the wide-ranging applications of their metal complexes in catalysis, materials science, and medicine.[1][2][3] While isomers such as 1,8-naphthyridine and 1,5-naphthyridine have been extensively studied, 1,7-naphthyridine-8-carboxylic acid remains a comparatively underexplored yet promising ligand.[4][5][6]
This guide provides a comprehensive overview of this compound as a ligand in coordination chemistry. It is designed for researchers, scientists, and drug development professionals interested in exploring the potential of this unique molecular scaffold. Due to the limited specific literature on this particular isomer, this document presents proposed protocols and application notes based on established principles and analogous well-documented systems, such as other naphthyridine carboxylic acids and pyridine-carboxylic acids.[5][7] Our aim is to provide a solid foundation for future research and development in this exciting area.
The strategic placement of the nitrogen atoms and the carboxylic acid group in this compound suggests a potential for bidentate chelation, forming stable complexes with a variety of metal ions. This guide will detail a proposed synthetic route for the ligand, a generalized protocol for the synthesis of its metal complexes, and a discussion of its potential coordination modes and applications.
Part 1: Synthesis of this compound - A Proposed Protocol
While a definitive, optimized synthesis for this compound is not prominently reported in the literature, a plausible route can be conceptualized based on the well-established Friedländer annulation, a classic method for constructing quinoline and naphthyridine ring systems.[1] This proposed protocol utilizes readily available starting materials and follows a logical synthetic sequence.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1,7-naphthyridine-8-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-formylpyridine (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add ethyl pyruvate (1.1 eq) followed by a catalytic amount of a base such as piperidine or potassium hydroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield ethyl 1,7-naphthyridine-8-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 1,7-naphthyridine-8-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up and Purification: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The desired this compound should precipitate as a solid.
-
Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum. The purity can be assessed by NMR and mass spectrometry.
Characterization Data (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the naphthyridine core, a downfield signal for the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic C=O stretching frequency for the carboxylic acid, C=N and C=C stretching bands for the naphthyridine ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₉H₆N₂O₂. |
Part 2: Coordination Chemistry and Synthesis of Metal Complexes
The presence of a nitrogen atom in the pyridine ring adjacent to the carboxylic acid group makes this compound an excellent candidate for forming stable five-membered chelate rings with metal ions. The second nitrogen atom at the 7-position can either remain non-coordinated or participate in forming bridged polynuclear complexes, depending on the metal ion and reaction conditions.[8][9]
Anticipated Coordination Modes
Caption: Potential coordination modes of this compound.
General Protocol for the Synthesis of Metal Complexes
This generalized protocol can be adapted for the synthesis of complexes with various transition metals (e.g., Cu(II), Zn(II), Ru(II), Ir(III)) and lanthanides.[5][10]
-
Ligand Solution Preparation: Dissolve this compound in a suitable solvent. Depending on the polarity, this could be ethanol, methanol, DMF, or a mixture of solvents. Gentle heating may be required to ensure complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the desired metal salt (e.g., chloride, nitrate, acetate, or perchlorate) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied to target different coordination geometries (e.g., 1:1, 2:1, 3:1).
-
pH Adjustment (if necessary): For the deprotonation of the carboxylic acid and coordination of the carboxylate, a base (e.g., triethylamine, sodium hydroxide, or sodium acetate) may be added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. Reaction progress can be monitored by observing the formation of a precipitate or by analytical techniques like UV-Vis spectroscopy.
-
Isolation of the Complex: The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure. The solid is then collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried under vacuum.
-
Recrystallization: If necessary, the complex can be recrystallized from an appropriate solvent or solvent mixture to obtain single crystals suitable for X-ray diffraction analysis.
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Part 3: Potential Applications and Future Directions
The unique structural and electronic features of metal complexes derived from this compound are anticipated to lead to a range of applications, drawing parallels from the established utility of other naphthyridine-based complexes.[3][11]
Catalysis
Ruthenium and iridium complexes containing naphthyridine ligands have shown promise in catalytic oxidation reactions and transfer hydrogenation.[3][8] The chelation from this compound could provide a stable and electronically tunable environment for a metal center, potentially leading to highly efficient and selective catalysts for various organic transformations.
Medicinal Chemistry
Naphthyridine derivatives are core structures in numerous antibacterial and anticancer agents.[10][12][13] Metal complexes can exhibit enhanced biological activity compared to the free ligands. Complexes of this compound could be investigated as potential therapeutic agents, with the metal center playing a crucial role in the mechanism of action, such as through redox activity or by facilitating interactions with biological targets.
Materials Science
The rigid and planar structure of the naphthyridine core, combined with its coordinating ability, makes it an attractive building block for luminescent materials and metal-organic frameworks (MOFs). Lanthanide complexes, in particular, are known for their unique photophysical properties.[5] Complexes of this compound with lanthanide ions could exhibit interesting luminescent properties for applications in sensing, bioimaging, and lighting technologies.
Conclusion
This compound represents a promising yet underexplored ligand in coordination chemistry. This guide has provided a foundational framework for its synthesis, the preparation of its metal complexes, and its potential applications. The proposed protocols and insights, derived from established chemical principles and analogous systems, are intended to catalyze further research into this intriguing molecule. The exploration of its coordination chemistry is poised to yield a new class of metal complexes with novel structures and functionalities, contributing to advancements in catalysis, medicine, and materials science.
References
- Synthesis, Characterization, Electronic Structure, and Excitation Dynamics of Dinuclear Copper(I) Complexes with a Naphthyridine Diimine Ligand. (2025). American Chemical Society.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Applications of naphthyridines in catalysis, medicinal chemistry, and m
- Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. (2020). Accounts of Chemical Research.
- The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid: An Understated Ligand in Complex Form
- Solomon, B. F. (2023). Synthesis and Characterization of Rhenium 2,2′-pyridylnaphthyridine Metal Complexes. University of Richmond Honors Theses.
- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). (n.d.).
- Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. (2020). eScholarship.
- Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. (n.d.). Journal of the Chemical Society, Dalton Transactions.
- Common coordination modes of naphthyridine‐based ligands in metal complexes. (n.d.).
- Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2025).
- Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. (2025). Inorganic Chemistry.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020).
- Synthesis of N-Heterocyclic Carbene Complexes. (n.d.).
- Preparation and Characterization of Co(II), Ni(II) and Zn(II) Complexes Containing Diazine Ligands. (n.d.).
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing.
- Design, synthesis, and evaluation of fluorine and Naphthyridine-Based half-sandwich organoiridium/ruthenium complexes with bioimaging and anticancer activity. (2019). European Journal of Medicinal Chemistry.
- Synthetic routes to Au–NHC complexes. (n.d.).
- Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. (n.d.). PubMed Central.
- Possible Synthetic Approaches for Heterobimetallic Complexes by Using nNHC/tzNHC Heteroditopic Carbene Ligands. (n.d.).
- Wang, K., Gong, C., Xiao, W., & Chen, J. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry.
- Synthesis of Saturated N-Heterocycles. (n.d.). The Journal of Organic Chemistry.
- Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
- Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. (n.d.). Organometallics.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and evaluation of fluorine and Naphthyridine-Based half-sandwich organoiridium/ruthenium complexes with bioimaging and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biological Screening of 1,7-Naphthyridine-8-Carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the 1,7-Naphthyridine Scaffold
The naphthyridine scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] Among its various isomers, the 1,7-naphthyridine core is of growing interest to researchers for its potential in developing novel therapeutic agents. This document provides a comprehensive guide to the in vitro biological screening of 1,7-naphthyridine-8-carboxylic acid derivatives, a promising class of compounds with potential applications in oncology and infectious diseases. While much of the existing literature focuses on the extensively studied 1,8-naphthyridine isomer, the foundational screening principles and methodologies are broadly applicable and serve as a robust starting point for the investigation of 1,7-naphthyridine derivatives.[3][4]
These compounds have been explored for their anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The protocols detailed herein are designed to be self-validating systems, providing researchers with the tools to rigorously assess the biological activity of newly synthesized this compound derivatives.
Part 1: Anticancer Activity Screening
A significant area of investigation for naphthyridine derivatives is their potential as anticancer agents.[5][7] Their mechanisms of action can be diverse, including the inhibition of key enzymes like topoisomerase II and the induction of apoptosis.[5] The following protocols outline a standard workflow for assessing the cytotoxic effects of this compound derivatives against various cancer cell lines.
Workflow for Anticancer Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [3][8] Scientific Rationale: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The absence of visible growth (turbidity) indicates the inhibitory effect of the compound.
Step-by-Step Methodology:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [3]2. Inoculum Preparation: Culture the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Compound Preparation: Prepare a stock solution of the this compound derivatives in DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation: Example MIC Values
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Derivative 1 | 16 | 32 | >64 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | 32 | 64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
This table presents hypothetical data for illustrative purposes.
References
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. Available at: [Link]
-
Gulewicz, K., et al. (n.d.). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]
-
Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1), 41-53. Available at: [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. Available at: [Link]
-
Srivastava, S. K., et al. (2025). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ResearchGate. Available at: [Link]
-
Mohammed, A. A. M., et al. (2019). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. Drug Development Research, 80(1), 179-186. Available at: [Link]
-
Lin, Y.-T., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available at: [Link]
-
Kim, H. P., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. Available at: [Link]
-
Gulewicz, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]
-
Woźniak, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central. Available at: [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Available at: [Link]
-
Singh, P., & Kumar, V. (2022). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. Available at: [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
-
Mohammed, A. A. M., et al. (2018). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. PubMed. Available at: [Link]
-
Woźniak, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. Available at: [Link]
-
Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). ResearchGate. Available at: [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
-
Wagner, E., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Pal, D., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Semantic Scholar. Available at: [Link]
-
Woźniak, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of 1,7-Naphthyridine Carboxylic Acid Scaffolds in the Development of Potent Enzyme Inhibitors: A Focus on Phosphodiesterase 4 (PDE4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities.[1][2] Derivatives of 1,8-naphthyridine, for instance, have been extensively reviewed for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The 1,7-naphthyridine isomer, while historically less explored, is emerging as a key pharmacophore in the design of highly selective and potent enzyme inhibitors. The incorporation of a carboxylic acid moiety into the 1,7-naphthyridine scaffold can further enhance its therapeutic potential by improving solubility and providing a crucial point of interaction with the active sites of target enzymes. This application note will delve into the utility of 1,7-naphthyridine carboxylic acid derivatives as enzyme inhibitors, with a specific focus on the development of inhibitors for Phosphodiesterase 4 (PDE4), a critical enzyme in the inflammatory cascade.
Section 1: The 1,7-Naphthyridine Scaffold - A Versatile Core for Enzyme Inhibition
The 1,7-naphthyridine ring system offers a unique combination of electronic and steric properties that make it an attractive starting point for the design of enzyme inhibitors. The two nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions within an enzyme's active site. The rigid nature of the fused ring system also helps to pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon binding to the target.
Section 2: Case Study - Inhibition of Phosphodiesterase 4 (PDE4)
Rationale for Targeting PDE4
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation.[3] By breaking down cAMP, PDE4 helps to terminate its signaling. In inflammatory cells, elevated levels of cAMP are associated with the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.[3] Therefore, inhibiting PDE4 leads to an increase in intracellular cAMP levels, which in turn dampens the inflammatory response.[3][4] This makes PDE4 an attractive therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[4][5]
Mechanism of Inhibition by 1,7-Naphthyridine Derivatives
The development of 1,7-naphthyridine-based PDE4 inhibitors has led to compounds with high potency and selectivity. A notable example is 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, which has been investigated as a clinical candidate for the treatment of COPD.[6][7][8] The binding of such inhibitors to the PDE4 active site is a complex interplay of various interactions. While the exact binding mode of this specific compound is proprietary, based on the general principles of PDE4 inhibition, it is hypothesized that the 1,7-naphthyridine core anchors the molecule within the active site through interactions with key amino acid residues. The carboxylic acid moiety can form crucial hydrogen bonds or salt bridges with positively charged or polar residues, further stabilizing the inhibitor-enzyme complex.
Section 3: Protocols for Inhibitor Development
The following protocols provide a general framework for the synthesis and evaluation of 1,7-naphthyridine-based PDE4 inhibitors.
Protocol for Synthesis of a Representative 1,7-Naphthyridine-based PDE4 Inhibitor
This protocol is a generalized representation based on synthetic strategies for similar compounds and should be adapted and optimized for specific target molecules.
Objective: To synthesize a 1,7-naphthyridine derivative with a carboxylic acid functional group.
Workflow Diagram:
Caption: Synthetic workflow for a 1,7-naphthyridine-based inhibitor.
Materials:
-
Appropriately substituted aminopyridine and carbonyl compounds
-
Catalysts (e.g., Palladium-based for cross-coupling)
-
Arylboronic acids
-
Reagents for the introduction of the carboxylic acid group
-
Anhydrous solvents (e.g., DMF, THF, Dioxane)
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
-
Analytical instruments (NMR, Mass Spectrometer, HPLC)
Procedure:
-
Synthesis of the 1,7-Naphthyridine Core: a. Select appropriate starting materials, such as a substituted 2-aminonicotinaldehyde and a ketone, for a Friedländer annulation or a similar cyclization reaction to form the 1,7-naphthyridine ring system. b. Carry out the reaction under appropriate conditions (e.g., heating in the presence of a base or acid catalyst). c. Purify the resulting 1,7-naphthyridine intermediate using column chromatography.
-
Functionalization of the 1,7-Naphthyridine Core: a. Introduce a halogen at a suitable position on the naphthyridine ring to enable cross-coupling reactions. b. Perform a Suzuki or similar cross-coupling reaction with an appropriate arylboronic acid to introduce the desired aryl substituent. c. Introduce the cyclohexanecarboxylic acid moiety at another position on the naphthyridine ring through a series of synthetic steps, which may involve nucleophilic substitution followed by hydrolysis of an ester precursor.
-
Purification and Characterization: a. Purify the final compound using preparative HPLC or column chromatography. b. Characterize the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Protocol for In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol is a widely used method for measuring PDE4 activity and the potency of inhibitors.[9][10][11]
Objective: To determine the IC50 value of a test compound against a specific PDE4 isoform.
Workflow Diagram:
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
Application Notes and Protocols for Amide Coupling with 1,7-Naphthyridine-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental procedures for the amide coupling of 1,7-naphthyridine-8-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. We provide an in-depth analysis of two robust and widely adopted coupling methodologies: the carbodiimide-based approach utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and the aminium/uronium salt-based method employing HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This document offers a comparative overview of these methods, elucidates the underlying reaction mechanisms, and presents detailed, step-by-step protocols. Furthermore, we include practical guidance on reaction monitoring, product purification, and troubleshooting common issues, aiming to equip researchers with the necessary knowledge for the successful synthesis of 1,7-naphthyridine-8-carboxamides.
Introduction: The Significance of 1,7-Naphthyridines and Amide Bond Formation
The 1,7-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The derivatization of this scaffold, particularly through the formation of amide bonds at the 8-carboxylic acid position, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic profiles.
Amide bond formation is a cornerstone reaction in organic and medicinal chemistry.[1][2] The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid.[3][4] The choice of coupling reagent is paramount and is dictated by factors such as the electronic and steric nature of the substrates, the potential for racemization if chiral centers are present, and the desired reaction conditions.[3]
This application note will focus on providing reliable and reproducible protocols for the amide coupling of this compound with various primary and secondary amines.
Mechanistic Overview of Common Amide Coupling Strategies
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. Below are the accepted mechanisms for the two protocols detailed in this guide.
EDC/HOBt Mediated Amide Coupling
The EDC/HOBt method is a classic and cost-effective approach for amide bond formation.[5][6][7] The reaction proceeds through a multi-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3][4]
-
Formation of the HOBt Ester: This unstable intermediate is then intercepted by the nucleophilic HOBt to generate a more stable and less racemization-prone HOBt-ester.[3][8]
-
Nucleophilic Attack by the Amine: Finally, the amine attacks the activated HOBt-ester to yield the desired amide and regenerate HOBt, which acts catalytically.[3][5][9]
Caption: EDC/HOBt-mediated amide coupling mechanism.
HATU-Mediated Amide Coupling
HATU is a highly efficient uronium/aminium salt-based coupling reagent, often preferred for sterically hindered substrates or when rapid reaction times are desired.[3][8][10]
-
Formation of the Active Ester: In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate then attacks HATU to form a highly reactive OAt-active ester.[3][10]
-
Nucleophilic Attack by the Amine: The amine subsequently attacks this active ester to form the final amide product.[3][10] The nitrogen atom within the HOAt ring is believed to accelerate the coupling step.[3]
Caption: HATU-mediated amide coupling mechanism.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a desiccator. |
| Primary/Secondary Amine | ≥98% | Commercially Available | Ensure dryness, distill if necessary. |
| EDC·HCl (EDCI) | ≥98% | Commercially Available | Water-soluble carbodiimide.[7] |
| HOBt | Anhydrous, ≥97% | Commercially Available | |
| HATU | ≥98% | Commercially Available | Store under inert gas. |
| DIPEA (Hünig's base) | ≥99.5% | Commercially Available | Anhydrous, amine-free. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available | For aqueous workup. |
| Brine (saturated NaCl solution) | Prepared in-house | For aqueous workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocols
Protocol 1: EDC/HOBt Coupling
This protocol is a robust and widely used method for routine amide bond formations.
Caption: Workflow for EDC/HOBt amide coupling.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired amine (1.0 - 1.2 equiv), and HOBt (1.1 - 1.5 equiv).[3]
-
Dissolve the solids in anhydrous DMF (or DCM).
-
Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.
-
Add EDC·HCl (1.1 - 1.5 equiv) to the mixture in several portions.[3]
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (2.0 - 3.0 equiv) dropwise.[3]
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[1][11]
Protocol 2: HATU Coupling
This protocol is particularly effective for challenging couplings, including those with sterically hindered amines or electron-deficient anilines.[10]
Caption: Workflow for HATU amide coupling.
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude material via flash column chromatography on silica gel.
Results and Discussion: A Comparative Outlook
The choice between EDC/HOBt and HATU often depends on the specific substrates and desired reaction efficiency. The following table provides a general comparison:
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Reactivity | Good for most primary and secondary amines. | Excellent, especially for hindered substrates.[8] |
| Reaction Time | Typically 12-24 hours. | Typically 1-4 hours. |
| Side Products | Water-soluble urea byproduct, easy to remove.[7] | Tetramethylurea, generally easy to remove. |
| Cost | More cost-effective. | More expensive. |
| Racemization | Low, especially with HOBt additive.[8] | Very low.[8] |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions. Use fresh, high-quality coupling reagents. |
| Low nucleophilicity of the amine. | Switch to a more powerful coupling reagent like HATU. Increase reaction temperature or time. | |
| Presence of Unreacted Starting Material | Insufficient equivalents of coupling reagent or amine. | Use a slight excess of the amine (1.1-1.2 eq.) and coupling reagents (1.1-1.5 eq.). |
| Formation of Side Products | Racemization of chiral centers. | Run the reaction at a lower temperature (0 °C). Ensure the use of HOBt or HOAt additives. |
| Self-condensation of the activated carboxylic acid. | Add the amine to the pre-activated carboxylic acid. | |
| Difficulty in Purification | Co-elution of product and byproducts. | Optimize the solvent system for column chromatography. Consider a basic or acidic wash during workup to remove acidic or basic impurities.[7] Recrystallization can also be an effective purification method for amides.[12] |
Conclusion
The amide coupling of this compound is a versatile and crucial transformation in the synthesis of novel chemical entities for drug discovery. Both the EDC/HOBt and HATU mediated protocols presented here offer reliable and efficient means to achieve this transformation. The choice of method should be guided by the specific characteristics of the substrates, with HATU being the preferred reagent for more challenging couplings. By following the detailed procedures and troubleshooting guidance provided, researchers can confidently and successfully synthesize a diverse range of 1,7-naphthyridine-8-carboxamides for further investigation.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
- Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
-
What is the best technique for amide purification?. ResearchGate. Available at: [Link]
-
US/HATU-catalyzed carboxylic acid and amine coupling to... ResearchGate. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. Available at: [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. iajpr.com [iajpr.com]
- 12. researchgate.net [researchgate.net]
The Strategic Synthesis of Anticancer Agents from 1,7-Naphthyridine-8-carboxylic Acid: A Guide for Drug Discovery
The 1,7-naphthyridine scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer properties. This guide provides an in-depth exploration of the synthesis of novel anticancer agents derived from 1,7-naphthyridine-8-carboxylic acid, intended for researchers, scientists, and professionals in drug development. We will delve into the rationale behind synthetic strategies, detailed experimental protocols, and the evaluation of the resulting compounds' biological activities.
The Significance of the 1,7-Naphthyridine Core in Oncology
The unique arrangement of nitrogen atoms within the fused pyridine rings of the 1,7-naphthyridine structure imparts specific electronic and steric properties that make it an ideal scaffold for interacting with various biological targets implicated in cancer. Derivatives have been successfully developed as inhibitors of critical enzymes such as protein kinases and topoisomerases.[1][2] For instance, certain 1,7-naphthyridine-based compounds have shown potent inhibitory activity against kinases in the PI3K signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[3] The planarity of the ring system allows for effective π-π stacking interactions within enzyme active sites, while the nitrogen atoms can act as crucial hydrogen bond acceptors, anchoring the molecule to its target.[4]
Strategic Synthesis of 1,7-Naphthyridine Derivatives
The synthesis of potent 1,7-naphthyridine-based anticancer agents often begins with the core structure, this compound, which serves as a versatile starting material for a variety of chemical modifications. The general strategy involves the functionalization of the carboxylic acid group and the introduction of diverse substituents onto the naphthyridine ring system to modulate the compound's pharmacological properties.
A common synthetic route involves the initial activation of the carboxylic acid, followed by amide coupling with a desired amine. Further diversity can be introduced through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to append various aryl or heteroaryl groups.[5][6]
Experimental Workflow: From Core to Candidate
The following diagram outlines a typical workflow for the synthesis and evaluation of novel 1,7-naphthyridine-based anticancer agents.
Caption: A generalized workflow for the synthesis and evaluation of 1,7-naphthyridine derivatives.
Detailed Synthetic Protocol: Amide Coupling and Suzuki Reaction
This protocol details a representative two-step synthesis of a 1,7-naphthyridine derivative, starting with an amide coupling reaction at the 8-carboxylic acid position, followed by a Suzuki coupling to introduce a substituent.
PART 1: Amide Coupling
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as DMF or DCM. Add a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.[7]
-
Amine Addition: To the solution of the activated ester, add the desired amine (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up and Extraction: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
PART 2: Suzuki Coupling
-
Reaction Setup: In a reaction vessel, combine the synthesized naphthyridine amide (1 equivalent), a suitable boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.1 equivalents), and a base like sodium carbonate (2 equivalents).[5]
-
Solvent and Degassing: Add a solvent mixture, typically toluene and water. Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.[5]
-
Heating: Heat the reaction mixture to reflux (around 100-110 °C) for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.[5]
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]
-
Final Purification: Purify the final compound using column chromatography to yield the pure 1,7-naphthyridine derivative.
Biological Evaluation: Assessing Anticancer Potential
Once synthesized and purified, the novel 1,7-naphthyridine derivatives must be evaluated for their anticancer activity. This typically involves a tiered approach, starting with in vitro cytotoxicity assays against a panel of cancer cell lines, followed by more specific target-based assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere containing 5% CO2.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol: Kinase Inhibition (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: Set up a reaction mixture containing the kinase, the substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.[5]
-
Incubation: Incubate the reaction at room temperature for a specified time, typically 60 minutes.[5]
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[5]
-
Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes.[5]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus reflects the kinase activity.[5]
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from these biological assays are crucial for establishing a structure-activity relationship (SAR). SAR studies help in understanding how different chemical modifications to the 1,7-naphthyridine scaffold affect its anticancer potency and selectivity.
Key SAR Observations for Naphthyridine Derivatives:
-
Substituents at N-1: The nature of the substituent at the N-1 position can significantly influence activity. For instance, a 2-thiazolyl group has been found to be beneficial for antitumor activity in some 1,8-naphthyridine series.[8]
-
Modifications at C-2, C-6, and C-7: Substitutions at these positions are critical for potency. A naphthyl ring at the C-2 position and methyl groups at C-6 or C-7 have been shown to enhance cytotoxic effects.[1][9] Aminopyrrolidine derivatives at the C-7 position have also proven to be effective.[8]
-
The Carboxamide Moiety: The group attached to the C-8 carboxylic acid (as an amide) can be modified to improve cell permeability and target engagement. While primary carboxamides can be potent, their corresponding carboxylic acids sometimes show even greater biochemical potency, though this can come at the cost of reduced cell permeability.[7][10]
Quantitative Data Summary
The following tables summarize the biological activity of representative 1,7-naphthyridine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Representative 1,7-Naphthyridine Derivatives [5]
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| BAY-091 | PIP4K2A | 2.9 | ADP-Glo Assay |
| BAY-297 | PIP4K2A | 1.8 | ADP-Glo Assay |
| Compound 26c | c-Met | 8.7 | Kinase Assay |
| Naphthyridine derivative | FGFR1 | <10 | Enzymatic Assay |
| Naphthyridine derivative | FGFR2 | <10 | Enzymatic Assay |
| Naphthyridine derivative | FGFR3 | <10 | Enzymatic Assay |
| Naphthyridine derivative | FGFR4 | <10 | Enzymatic Assay |
| Naphthyridine 1-oxide derivative | p38α MAP Kinase | <10 | Kinase Assay |
Table 2: Cytotoxicity of Naphthyridine Derivatives Against Human Cancer Cell Lines [1][9]
| Compound | HeLa (Cervical) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 14 | 2.6 | - | - |
| 15 | 2.3 | - | - |
| 16 | 0.7 | 0.1 | 5.1 |
| Colchicine (Reference) | >10 | >10 | >10 |
Mechanism of Action: Targeting Cancer Pathways
The anticancer effects of 1,7-naphthyridine derivatives can be attributed to their ability to interfere with critical cellular processes. One prominent mechanism is the inhibition of kinases involved in signal transduction pathways that drive cell proliferation and survival.
For example, the inhibition of PIP4K2A, a lipid kinase, disrupts the PI3K signaling pathway.[3] This can lead to the hyperactivation of AKT and subsequent apoptosis, mediated by reactive oxygen species.[3][10]
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of 1,7-naphthyridine derivatives on PIP4K2A.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent activity against a range of cancer-relevant targets. The protocols and data presented in this guide offer a framework for the rational design, synthesis, and evaluation of new 1,7-naphthyridine-based drug candidates. Through iterative cycles of synthesis, biological testing, and SAR analysis, researchers can continue to optimize these promising compounds, paving the way for the next generation of targeted cancer therapies.
References
- BenchChem. (2025). Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols.
-
Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564–5575. Available from: [Link]
-
Anonymous. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. Available from: [Link]
-
Anonymous. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH. Available from: [Link]
-
Anonymous. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. Available from: [Link]
-
Anonymous. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. Available from: [Link]
-
Anonymous. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available from: [Link]
-
Anonymous. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Publications. Available from: [Link]
-
Anonymous. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available from: [Link]
-
Anonymous. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Anonymous. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available from: [Link]
-
Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664. Available from: [Link]
-
Anonymous. (n.d.). Design, Synthesis, and Evaluation of Dibenzo[c,h][5][9]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. ACS Publications. Available from: [Link]
-
Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356–3362. Available from: [Link]
-
Anonymous. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available from: [Link]
-
Anonymous. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Available from: [Link]
-
Anonymous. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC. Available from: [Link]
-
Anonymous. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available from: [Link]
-
Anonymous. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available from: [Link]
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Anti-inflammatory Drugs from 1,7-Naphthyridine-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,7-Naphthyridine Scaffold in Inflammation
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a recognized "privileged structure" in medicinal chemistry.[1] Different isomers of this scaffold have given rise to a multitude of compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] While the 1,8-naphthyridine isomer, the core of nalidixic acid, has been extensively studied, the 1,7-naphthyridine scaffold is emerging as a promising framework for the development of novel therapeutics.[1]
Recent investigations have highlighted the potential of 1,7-naphthyridine derivatives as potent anti-inflammatory agents. Notably, a series of 1,7-naphthyridine 1-oxides have demonstrated significant efficacy in both acute and chronic models of inflammation by selectively inhibiting p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[3] These findings underscore the therapeutic promise of the 1,7-naphthyridine core and provide a strong rationale for the exploration of novel derivatives, such as those based on 1,7-Naphthyridine-8-carboxylic acid, for the treatment of inflammatory diseases.
This guide provides a comprehensive overview of the proposed development of anti-inflammatory drugs centered around the this compound core. It outlines a putative synthetic strategy, detailed protocols for in vitro and in vivo biological evaluation, and discusses the potential mechanisms of action that underpin the anti-inflammatory effects of this compound class.
Part 1: Synthesis of the this compound Core and its Derivatives
Proposed Synthetic Pathway for Ethyl 1,7-Naphthyridine-8-carboxylate
The proposed synthesis would begin with a suitably substituted pyridine precursor, such as 2-aminonicotinaldehyde, and react it with an active methylene compound like ethyl pyruvate. The reaction would proceed via a condensation followed by a cyclodehydration to form the 1,7-naphthyridine ring system.
Protocol 1: Proposed Friedländer Synthesis of Ethyl 1,7-Naphthyridine-8-carboxylate
-
Reaction Setup: To a solution of 2-amino-3-formylpyridine (1.0 eq) in ethanol, add ethyl pyruvate (1.2 eq).
-
Catalysis: Introduce a catalytic amount of a base (e.g., piperidine, 0.1 eq) or an acid (e.g., p-toluenesulfonic acid, 0.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the target ester.
Hydrolysis to this compound
The synthesized ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as the primary building block for further derivatization.
Protocol 2: Saponification of Ethyl 1,7-Naphthyridine-8-carboxylate
-
Reaction Setup: Dissolve the ethyl 1,7-naphthyridine-8-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide (2.0 eq), to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Remove the ethanol under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product can be collected by filtration, washed with water, and dried to afford this compound.
Generation of a Chemical Library through Derivatization
With the core carboxylic acid in hand, a library of derivatives (e.g., amides, esters) can be synthesized to explore the structure-activity relationship (SAR). Standard peptide coupling reagents or conversion to an acid chloride followed by reaction with various amines or alcohols can be employed.
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is essential to identify and characterize the anti-inflammatory potential of the synthesized this compound derivatives.
Workflow for In Vitro Screening
Caption: Tiered workflow for in vitro anti-inflammatory screening.
Detailed In Vitro Protocols
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies. Inflammation is typically induced using lipopolysaccharide (LPS).
Protocol 3: Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of the test compounds.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To measure the inhibition of NO, a key inflammatory mediator.
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.
Protocol 5: Pro-inflammatory Cytokine Quantification (ELISA)
-
Objective: To quantify the inhibition of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with test compounds and LPS as described for the NO assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.
Part 3: Elucidating the Mechanism of Action
Understanding the molecular targets and signaling pathways modulated by the lead compounds is critical for their further development.
Potential Signaling Pathways
Based on the activity of related naphthyridine compounds, the anti-inflammatory effects of this compound derivatives could be mediated through the inhibition of key inflammatory signaling pathways.[3]
Caption: Potential inhibitory mechanism on inflammatory signaling pathways.
Protocol 6: Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of the compounds on the activation of p38 MAPK and NF-κB pathways.
-
Cell Lysis: Treat RAW 264.7 cells with the test compound and LPS for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of p38 MAPK and key NF-κB pathway proteins (e.g., p-IκBα, p-p65).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Part 4: In Vivo Validation of Anti-inflammatory Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context.
Acute and Chronic Inflammation Models
A variety of animal models are available to test anti-inflammatory drugs.[7][8]
| Model | Type of Inflammation | Key Features | Endpoint Measurement |
| Carrageenan-Induced Paw Edema | Acute | Rapid, reproducible model of localized edema.[8] | Paw volume measurement (plethysmometry) |
| LPS-Induced Systemic Inflammation | Acute | Systemic inflammation model, useful for measuring cytokine release.[9] | Serum levels of TNF-α, IL-6, etc. |
| Adjuvant-Induced Arthritis | Chronic | Models chronic inflammatory conditions like rheumatoid arthritis.[3] | Arthritis score, paw swelling, histological analysis |
Protocol 7: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory effect on acute, localized inflammation.
-
Animal Dosing: Administer the test compound orally or intraperitoneally to rats. A positive control group (e.g., indomethacin) and a vehicle control group should be included.
-
Induction of Edema: After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
The 1,7-naphthyridine scaffold, particularly derivatives of this compound, represents a promising starting point for the development of novel anti-inflammatory agents. The proposed synthetic strategies and the detailed in vitro and in vivo screening protocols outlined in this guide provide a robust framework for researchers to systematically explore this chemical space. Future efforts should focus on synthesizing a diverse library of analogs to establish a clear structure-activity relationship, optimizing pharmacokinetic properties, and further elucidating the precise molecular targets to advance the most promising candidates toward clinical development.
References
-
Almansa, C., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910. [Link]
-
Reddy, K. L., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). [Link]
-
Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... International Immunopharmacology, 15(3), 606-13. [Link]
-
Kopera, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4769. [Link]
-
Bandyopadhyay, D., & Granados, J. C. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18973–18983. [Link]
-
Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-4. [Link]
-
Jida, M., & Deprez, P. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(21), 2697-2700. [Link]
-
Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... Science-Chemical Encyclopedia-lookchem. [Link]
-
Wang, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(4), 2993-3002. [Link]
-
Abdullahi, M., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 13(1), 1386. [Link]
-
Kumar, A., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921. [Link]
-
Kumar, A., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. [Link]
-
Patel, D. R., et al. (2016). Anti-inflammatory, antitubercular screening of substituted{[3-(4-bromophenyl) -1-phenyl-1H-pyrazol-4-yl]methylene}-N-phenyl amine. Organic Chemistry: An Indian Journal. [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
-
Wójcik, M., et al. (2023). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 28(15), 5849. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
-
Wójcik, M., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(11), 5797. [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub: are you are robot? [sci-hub.sg]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,7-Naphthyridine-8-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,7-Naphthyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you overcome common challenges and improve your synthetic yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of the 1,7-naphthyridine core is typically achieved through cyclization reactions. The most prevalent and versatile method is the Friedländer annulation .[1][2] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an active methylene group, such as a pyruvate ester. Variations of the Doebner-von Miller and Skraup reactions, traditionally used for quinoline synthesis, can also be adapted for naphthyridines.[3][4][5]
Q2: What is the underlying mechanism of the Friedländer synthesis for this scaffold?
The Friedländer synthesis proceeds via an initial aldol condensation between the 2-aminopyridine-3-carbaldehyde and the enolizable carbonyl compound (e.g., ethyl pyruvate). This is followed by a cyclization and subsequent dehydration (aromatization) to form the fused pyridine ring. The reaction can be catalyzed by either acids or bases.[1][2][6] The choice of catalyst is critical and can significantly impact reaction rate and yield.[7]
dot
Caption: Simplified workflow of the Friedländer synthesis. dot
Q3: Why are yields for this synthesis often reported as moderate or low?
Low yields in Friedländer-type syntheses are a common challenge.[7] Several factors can contribute to this:
-
Side Reactions: Self-condensation of the active methylene compound (e.g., pyruvate) can compete with the desired reaction.[7]
-
Harsh Conditions: Traditional methods often require high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[6][7]
-
Poor Solubility: The reactants or intermediates may have limited solubility in the chosen solvent, leading to incomplete reactions.[7]
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst or reaction progress.
-
Difficult Purification: The final carboxylic acid product can be challenging to isolate from reaction byproducts and residual starting materials, leading to losses during workup.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Very Low or No Product Yield
Your reaction runs to completion (as monitored by TLC or LC-MS), but after workup and purification, the isolated yield is minimal.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Suboptimal Catalyst | Solution: Screen different catalysts. While traditional bases (KOH, NaOEt) are common, modern approaches show improved yields with Lewis acids (e.g., Nd(NO₃)₃·6H₂O) or milder Brønsted acids (p-toluenesulfonic acid).[1] Ionic liquids have also been used as effective green catalysts.[8][9] Rationale: The catalyst's role is to facilitate either the enolate formation or the carbonyl activation. An inappropriate catalyst may not be efficient or could promote side reactions. Milder catalysts often provide better selectivity.[7] |
| Incorrect Solvent | Solution: Test a range of solvents. While alcohols are common, higher-boiling point polar aprotic solvents like DMF or DMSO can improve the solubility of reactants and facilitate the reaction at optimal temperatures.[7] For some modern catalytic systems, water has been successfully used.[8] Rationale: The solvent affects reactant solubility and can mediate the catalytic cycle. Proper solvent choice ensures all reactants are in the solution phase and can interact effectively. |
| Inappropriate Temperature | Solution: Optimize the reaction temperature. Run small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor by TLC.[7] Rationale: The Friedländer reaction is highly sensitive to temperature. Too low, and the reaction rate is impractically slow; too high, and degradation and side reactions predominate.[7] |
| Starting Material Quality | Solution: Verify the purity of your 2-aminopyridine-3-carbaldehyde. It can be prone to oxidation or polymerization. Purify by recrystallization or column chromatography if necessary. Rationale: Impurities in the starting material can inhibit the catalyst or participate in unwanted side reactions, consuming reactants and complicating purification. |
Problem 2: Formation of a Major, Inseparable Impurity
A significant byproduct is formed that co-elutes with your product during chromatography or is difficult to remove by recrystallization.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Self-Condensation of Pyruvate | Solution: Modify the order of addition. Add the pyruvate slowly to the reaction mixture containing the aminopyridine and catalyst. This keeps the instantaneous concentration of pyruvate low. Rationale: The aldol self-condensation of pyruvate is a second-order reaction. By maintaining a low concentration, you can kinetically favor the desired cross-condensation with the aminopyridine.[7] |
| Decarboxylation of Product | Solution: Use milder reaction conditions. Avoid excessively high temperatures or prolonged reaction times, especially under strong acidic or basic conditions. Rationale: Naphthyridine carboxylic acids can be susceptible to decarboxylation under harsh thermal or pH conditions. |
| Incomplete Cyclization/Dehydration | Solution: Increase catalyst loading (e.g., from 5 mol% to 10 mol%) or switch to a more potent dehydrating acid catalyst like trifluoroacetic acid.[1] Rationale: The final aromatization step requires the elimination of water. If this step is inefficient, stable but undesired intermediates will accumulate. |
Problem 3: Difficulty in Product Isolation and Purification
The product seems to remain in the aqueous phase during extraction or fails to crystallize.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Amphoteric Nature of Product | Solution: Carefully adjust the pH during workup. The product has both a basic naphthyridine ring system and an acidic carboxylic acid group. For extraction into an organic solvent, the aqueous phase should be acidified to a pH well below the pKa of the carboxylic acid (typically pH 2-3) to ensure it is fully protonated and neutral.[10][11] For purification by precipitation, bring the pH to the isoelectric point. Rationale: At neutral or basic pH, the molecule exists as a zwitterion or a salt, making it highly water-soluble and difficult to extract into organic solvents. |
| Product is Highly Polar | Solution: If standard extraction fails, consider using a more polar solvent like n-butanol for extraction. Alternatively, evaporate the aqueous solution and purify the resulting solid residue by column chromatography using a polar mobile phase (e.g., DCM/MeOH with 1% acetic acid). Rationale: The polarity of the molecule may prevent efficient partitioning into common, less polar organic solvents like ethyl acetate or DCM. |
| Formation of Stable Salts | Solution: After basification and extraction to remove non-acidic impurities, re-acidify the aqueous layer with a volatile acid like formic or acetic acid, rather than HCl or H₂SO₄.[10] Rationale: Using volatile acids ensures that any excess acid is removed upon drying, preventing the isolation of the product as a non-volatile salt which can interfere with subsequent steps. |
dot
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
"common side products in the synthesis of 1,7-Naphthyridine-8-carboxylic acid"
Welcome to the technical support center for the synthesis of 1,7-Naphthyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am attempting the Friedländer synthesis of this compound from 2-amino-3-formylpyridine and pyruvic acid, but I am getting a very low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in the Friedländer synthesis of this compound are a common issue and can often be attributed to several factors, primarily related to reaction conditions and the stability of the starting materials.
Underlying Causes:
-
Suboptimal Reaction Conditions: The Friedländer annulation is sensitive to temperature, reaction time, and the choice of catalyst (acidic or basic). Harsh conditions can lead to the degradation of starting materials or the formation of unwanted side products.[1][2]
-
Purity of Starting Materials: Impurities in either the 2-amino-3-formylpyridine or pyruvic acid can interfere with the reaction, leading to a lower yield of the target molecule.[1] Pyruvic acid, in particular, is prone to self-condensation.
-
Self-Condensation of Pyruvic Acid: Pyruvic acid can undergo self-aldol condensation, especially under the conditions required for the Friedländer synthesis, to form various byproducts, thereby consuming one of the key reactants.[3][4]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress is crucial to determine the optimal reaction time.[1]
Troubleshooting & Optimization Protocol:
-
Reagent Purity Check:
-
Ensure the purity of 2-amino-3-formylpyridine using NMR or LC-MS.
-
Use freshly distilled or high-purity pyruvic acid for the reaction.
-
-
Optimization of Reaction Conditions:
-
Catalyst Screening:
-
Base Catalysis: Start with a mild base like piperidine or potassium carbonate. If the reaction is sluggish, a stronger base like potassium hydroxide can be tested, but with careful temperature control to minimize side reactions.
-
Acid Catalysis: Lewis acids such as CeCl₃·7H₂O have been shown to be effective and can be used under solvent-free grinding conditions, which can improve yields and simplify work-up.[2]
-
-
Solvent Selection: While polar aprotic solvents like DMF or DMSO are common, consider less harsh solvents like ethanol or even water, as some Friedländer reactions have shown improved yields in aqueous media.[1]
-
Temperature Control: Begin the reaction at a lower temperature (e.g., room temperature or 50 °C) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC). High temperatures can promote side reactions.[1]
-
Reaction Monitoring: Use TLC to track the consumption of starting materials and the formation of the product. An example of a suitable TLC system is Dichloromethane:Methanol (9:1).
-
-
Stepwise Addition:
-
Consider adding the pyruvic acid dropwise to the reaction mixture containing the 2-amino-3-formylpyridine and catalyst. This can help to maintain a low concentration of pyruvic acid and minimize its self-condensation.
-
Experimental Protocol: Optimized Friedländer Synthesis
| Step | Procedure |
| 1. | To a round-bottom flask, add 2-amino-3-formylpyridine (1.0 eq) and the chosen catalyst (e.g., piperidine, 0.2 eq). |
| 2. | Add the solvent (e.g., ethanol) and stir the mixture under an inert atmosphere (e.g., nitrogen). |
| 3. | Slowly add pyruvic acid (1.1 eq) dropwise to the reaction mixture at room temperature over 30 minutes. |
| 4. | After the addition is complete, slowly heat the reaction to a gentle reflux (or the optimized temperature) and monitor by TLC every hour. |
| 5. | Once the starting material is consumed, cool the reaction to room temperature. |
| 6. | Acidify the mixture with dilute HCl to precipitate the product. |
| 7. | Filter the precipitate, wash with cold water, and dry under vacuum. |
FAQ 2: My reaction mixture shows multiple spots on TLC, and after work-up, I have a complex mixture of products. What are the likely side products and how can I characterize them?
A2: The formation of multiple products is a strong indication of competing side reactions. In the synthesis of this compound, the most probable side products arise from the self-condensation of pyruvic acid and potentially the decarboxylation of the desired product.
Common Side Products and Their Formation:
-
Pyruvic Acid Self-Condensation Products: Pyruvic acid can undergo aldol-type condensation reactions to form a variety of byproducts. Under acidic or thermal conditions, a prominent product is Zymonic Acid, formed through an aldol addition followed by cyclization.[3][5] Parapyruvic acid is another possible byproduct.[3] These side reactions deplete the pyruvic acid, reducing the yield of the desired naphthyridine.
-
Decarboxylated 1,7-Naphthyridine: The carboxylic acid group on the target molecule can be labile under harsh thermal or acidic/basic conditions, leading to the formation of 1,7-naphthyridine as a byproduct.[6][7]
Characterization of Side Products:
| Side Product | Analytical Techniques for Characterization |
| Pyruvic Acid Dimers (e.g., Zymonic Acid) | LC-MS: Look for masses corresponding to C₆H₆O₅ (M-H)⁻ at m/z 157.02. ¹H NMR: Characteristic peaks for the olefinic proton and methyl group will be present. |
| Decarboxylated 1,7-Naphthyridine | LC-MS: A mass corresponding to C₈H₆N₂ (M+H)⁺ at m/z 131.06. ¹H NMR: The absence of the carboxylic acid proton signal and a simplified aromatic region compared to the target molecule. |
Troubleshooting Protocol for Minimizing Side Products:
-
Strict Temperature Control: Avoid excessive heating. Use an oil bath with a temperature controller to maintain a consistent and moderate temperature.
-
Use of a Milder Catalyst: As mentioned in FAQ 1, opt for milder catalysts to avoid degradation and side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.
-
Purification Strategy:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be effective in removing impurities.
-
Column Chromatography: For complex mixtures, silica gel column chromatography is recommended. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can effectively separate the desired product from the side products.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.[8] A typical mobile phase would be a gradient of water and acetonitrile with a small amount of formic or trifluoroacetic acid.[9]
-
FAQ 3: Are there any alternative synthetic routes to this compound that might avoid the issues seen with the Friedländer synthesis?
A3: Yes, several other classical methods for quinoline and naphthyridine synthesis can be adapted. The Gould-Jacobs reaction is a notable alternative.
The Gould-Jacobs Reaction:
This reaction provides a route to 4-hydroxy-1,7-naphthyridine derivatives, which can be further functionalized. The general approach involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[10][11][12]
Advantages over Friedländer Synthesis:
-
Different Starting Materials: This route avoids the use of the potentially unstable 2-amino-3-formylpyridine and pyruvic acid.
-
Potentially Milder Conditions for the Initial Condensation: The initial condensation can often be carried out under milder conditions than the Friedländer reaction.
Potential Challenges:
-
Harsh Cyclization Conditions: The thermal cyclization step often requires very high temperatures (e.g., in Dowtherm A), which can lead to degradation.[7] Microwave-assisted synthesis can be a good alternative to shorten reaction times and potentially improve yields.[13]
-
Multi-step Process: The Gould-Jacobs reaction followed by any necessary functional group manipulations can be a longer synthetic sequence compared to the one-pot Friedländer synthesis.
Other Potential Routes:
-
Doebner-von Miller Reaction: This reaction typically uses α,β-unsaturated carbonyl compounds and anilines.[6] While adaptable, it can also suffer from harsh conditions and the formation of complex mixtures.[14]
The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the equipment available. For many applications, optimizing the Friedländer synthesis remains a more direct approach.
Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Suboptimal conditions, impure reagents, side reactions. | Optimize catalyst, solvent, and temperature. Use high-purity starting materials. Monitor reaction progress. |
| Multiple Products | Self-condensation of pyruvic acid, decarboxylation. | Use milder reaction conditions, control temperature strictly, consider stepwise addition of reagents. |
| Purification Difficulties | Similar polarity of product and byproducts. | Employ gradient column chromatography, recrystallization, or preparative HPLC. |
References
- troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives - Benchchem.
- strategies to avoid byproduct formation in 1,8-naphthyridine synthesis - Benchchem.
- Size-Dependent Sigmoidal Reaction Kinetics for Pyruvic Acid Condensation at the Air–Water Interface in Aqueous Microdroplets - NIH.
- Friedländer synthesis - Wikipedia.
- Gould–Jacobs reaction - Wikipedia.
- refining protocols for the synthesis of complex Benzo[c]naphthyridine derivatives - Benchchem.
- Gould-Jacobs Reaction.
- Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives - Benchchem.
- CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
- Doebner–Miller reaction - Wikipedia.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Mechanism of Friedlander reaction. | Download Scientific Diagram - ResearchGate.
- Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies.
- Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
- troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis - Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
- An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid - Benchchem.
- Size-Dependent Sigmoidal Reaction Kinetics for Pyruvic Acid Condensation at the Air–Water Interface in Aqueous Microdroplets | Journal of the American Chemical Society.
- Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis - Benchchem.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- What is the complete procedure for Doebner-von miller reaction ? | ResearchGate.
- Hydrothermal reactions of pyruvic acid: synthesis, selection, and self-assembly of amphiphilic molecules - PubMed.
- Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century | ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Size-Dependent Sigmoidal Reaction Kinetics for Pyruvic Acid Condensation at the Air–Water Interface in Aqueous Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ablelab.eu [ablelab.eu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1,7-Naphthyridine-8-carboxylic acid in Assays
Welcome to the technical support center for 1,7-Naphthyridine-8-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. As a Senior Application Scientist, I have synthesized field-proven insights and established scientific principles to provide you with a comprehensive resource for troubleshooting and optimizing your assays.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. However, the inherent properties of this scaffold can present considerable solubility challenges. The planar, aromatic nature of the naphthyridine core contributes to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.
Furthermore, the presence of both a carboxylic acid group (acidic) and nitrogen atoms within the naphthyridine ring system (basic) means the molecule can exist as a zwitterion. This dual ionic character can lead to strong intermolecular interactions, further reducing solubility in many common solvents. While specific experimental data for this compound is limited, we can infer its likely behavior from structurally similar compounds like quinoline-8-carboxylic acid and picolinic acid.
Key Physicochemical Considerations:
| Property | Inferred Characteristics for this compound | Rationale based on Analogous Compounds |
| Aqueous Solubility | Expected to be low. | Picolinic acid has a water solubility of 0.41%[1]. Quinoline-8-carboxylic acid is reported as insoluble in water[2]. The larger, more rigid naphthyridine scaffold would likely further decrease aqueous solubility. |
| Organic Solvent Solubility | Moderately soluble in polar aprotic solvents like DMSO. | Quinoline-8-carboxylic acid is soluble in DMSO at concentrations up to 50 mg/mL with heating[3]. Naphthyridine derivatives are frequently dissolved in DMSO for in vitro assays[4]. |
| pKa | Expected to have at least two pKa values: one for the carboxylic acid and one or more for the ring nitrogens. The carboxylic acid pKa is likely in the range of 2-4, and the pyridinic nitrogen pKa is likely in the range of 3-5. | The pKa of quinoline-8-carboxylic acid is 1.82[2]. Picolinic acid has pKa values of approximately 1 and 5.2. The exact pKa values for this compound will be influenced by the position of the second nitrogen atom in the ring system. |
| Zwitterionic Nature | Likely to exist as a zwitterion at or near neutral pH. | The presence of both acidic (carboxylic acid) and basic (ring nitrogens) functional groups makes zwitterion formation highly probable. |
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous assay buffer (e.g., PBS, Tris). What should I do first?
A1: This is a common issue. The first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
-
Recommended Primary Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the industry standard for creating stock solutions of poorly soluble compounds for in vitro screening.
-
Initial Dilution Strategy: Start by preparing a 10 mM stock solution in 100% DMSO. Then, serially dilute this stock into your aqueous buffer to achieve your desired final assay concentrations.
-
Critical Consideration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity. You must run a vehicle control (buffer with the same final DMSO concentration) to validate your results.
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
A2: This is known as "crashing out" and occurs when the compound's solubility limit in the final aqueous buffer is exceeded. Here is a systematic approach to resolving this:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of your compound in the assay.
-
pH Adjustment: The solubility of this compound is highly pH-dependent.
-
To increase solubility, you can shift the pH of your buffer away from the isoelectric point (the pH at which the molecule has no net charge and is often least soluble).
-
Try a more basic buffer (e.g., pH 8.0-9.0). This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Alternatively, try a more acidic buffer (e.g., pH 4.0-5.0). This will protonate the ring nitrogens, forming a more soluble salt.
-
-
Incorporate Co-solvents: If pH adjustment is not an option or is insufficient, you can try adding a small percentage of a water-miscible organic co-solvent to your final assay buffer.
-
Common Co-solvents: Ethanol, isopropanol, or polyethylene glycol 400 (PEG 400).
-
Method: Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it, always validating that the co-solvent does not interfere with your assay.
-
Q3: Can I dissolve this compound directly in water?
A3: Direct dissolution in neutral water is likely to be very difficult due to the compound's low intrinsic solubility. If you must use an aqueous stock, you will need to prepare a salt form.
-
Base Solubilization: Dissolve the compound in a dilute aqueous solution of a base such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to form the soluble salt. A starting point would be to use a 1.1 molar equivalent of base.
-
Acid Solubilization: Alternatively, dissolve the compound in a dilute aqueous solution of an acid like hydrochloric acid (HCl) to form the hydrochloride salt.
-
Caution: When using salt forms, be mindful of the final pH of your assay solution after adding the stock.
Troubleshooting Guides: Step-by-Step Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Subsequent Aqueous Dilution
This is the standard and most recommended method for initial experiments.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your aqueous assay buffer
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound.
-
Add the required volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (to 30-40°C) can also be applied.
-
-
Perform Serial Dilutions:
-
Create a dilution series of your DMSO stock in 100% DMSO if needed for your experiment.
-
For your final assay plate, perform the final dilution of the DMSO stock directly into your aqueous assay buffer. It is crucial to add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Workflow for DMSO Stock Preparation and Dilution
Caption: Standard workflow for preparing and using a DMSO stock solution.
Protocol 2: pH-Mediated Solubilization
This protocol is for situations where simple dilution from a DMSO stock is insufficient.
Materials:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 4.0, 7.4, 9.0)
-
1 M NaOH and 1 M HCl for pH adjustment
-
pH meter
Procedure:
-
Determine Optimal pH Range:
-
In small, separate test tubes, attempt to suspend a small amount of the compound in your chosen buffers at different pH values.
-
Observe for any visual increase in solubility.
-
-
Prepare a pH-Adjusted Stock Solution:
-
Based on your observations, select the most promising pH.
-
For a basic stock: Suspend the compound in water and add 1.1 equivalents of 1 M NaOH. Stir until dissolved.
-
For an acidic stock: Suspend the compound in water and add 1.1 equivalents of 1 M HCl. Stir until dissolved.
-
-
Assay Implementation:
-
Use this pH-adjusted aqueous stock for your dilutions.
-
Crucial: Ensure that the final pH of your assay is not significantly altered by the addition of your stock solution. You may need to adjust the pH of your stock or your final assay buffer.
-
Decision Tree for pH Adjustment Strategy
Caption: Decision-making process for using pH to improve solubility.
Advanced Solubilization Strategies
If the above methods are not successful, more advanced formulation techniques may be necessary. These are typically employed when higher concentrations are required or for in vivo studies.
-
Use of Surfactants: Low concentrations (typically below the critical micelle concentration) of non-ionic surfactants like Tween® 80 or Polysorbate 20 can help to keep hydrophobic compounds in solution by forming micelles.
-
Cyclodextrins: Encapsulation of the molecule within a cyclodextrin (such as β-cyclodextrin or HP-β-CD) can significantly enhance aqueous solubility. This requires screening for the optimal cyclodextrin and stoichiometry.
Summary of Recommended Solvents and Starting Concentrations
| Solvent System | Starting Stock Concentration | Max Recommended Final Assay Conc. | Key Considerations |
| 100% DMSO | 10-50 mM | Dependent on assay tolerance | Standard starting point. Ensure final DMSO is ≤ 0.5%. |
| 0.1 M NaOH (aq) | 1-10 mM | Dependent on buffer capacity | Forms the sodium salt. Will increase the pH of the final solution. |
| 0.1 M HCl (aq) | 1-10 mM | Dependent on buffer capacity | Forms the hydrochloride salt. Will decrease the pH of the final solution. |
| 95% Water / 5% Co-solvent (e.g., Ethanol) | 1-5 mM | Dependent on assay tolerance | Can improve solubility over purely aqueous systems. |
References
-
MedchemExpress. (n.d.). Quinoline-8-carboxylic acid. Retrieved January 20, 2026, from [Link]
- Adeshina, I., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 13(1), 1388.
-
Wikipedia. (2023, December 1). Picolinic acid. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved January 20, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]
- Garekani, H. A., et al. (2001). A solubility comparison of neutral and zwitterionic polymorphs. International Journal of Pharmaceutics, 221(1-2), 145-154.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66582, 8-Quinolinecarboxylic acid. Retrieved January 20, 2026, from [Link]
- Kuo, C. H., et al. (2020). Solubility-Modifying Power of Zwitterionic Salts. The Journal of Physical Chemistry B, 124(40), 8899-8907.
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. 8-Quinolinecarboxylic acid | 86-59-9 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1,7-Naphthyridine-8-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1,7-naphthyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.
Introduction to this compound Synthesis
The 1,7-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds. The synthesis of this compound is a critical step in the development of novel therapeutics. While several synthetic routes exist, the Friedländer annulation and its variations stand out as a common and effective method for constructing the bicyclic naphthyridine ring system. This reaction typically involves the condensation of an ortho-amino-substituted pyridine aldehyde with a compound containing a reactive α-methylene group, such as an α-keto acid.
This guide will focus on the optimization of these reaction conditions, addressing common challenges and providing solutions to streamline your synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Question: I am not getting any, or very little, of the desired this compound. What could be the issue?
-
Answer:
-
Inadequate Catalyst Activity: The choice and concentration of the catalyst are crucial. For the Friedländer synthesis, both acid and base catalysis can be employed.[1] If using a base catalyst, ensure it is strong enough to deprotonate the α-methylene group of your keto-acid. If using an acid catalyst, its role is to activate the carbonyl group of the aldehyde. The optimal catalyst and its concentration may need to be determined empirically.
-
Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of starting materials or the product. A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and product stability.
-
Poor Quality Starting Materials: Ensure the purity of your starting materials, particularly the 2-amino-3-formylpyridine. Impurities can interfere with the reaction and lead to the formation of side products.[2]
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. A slight excess of one reactant may be beneficial, and this should be optimized.
-
Problem 2: Formation of a Dark, Tarry Reaction Mixture
-
Question: My reaction mixture is turning into a dark, intractable tar, making product isolation impossible. What is causing this and how can I prevent it?
-
Answer:
-
Polymerization of Starting Materials: Under harsh acidic or basic conditions, or at high temperatures, the starting materials, particularly the aldehyde, can undergo self-condensation or polymerization, leading to the formation of tar.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Try using a milder catalyst or a lower reaction temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. A solvent that allows for good solubility of the reactants at a moderate temperature is ideal. For some Friedländer reactions, solvent-free conditions have been shown to be effective and can minimize side reactions.
-
Gradual Addition of Reactants: Adding one of the reactants slowly to the reaction mixture can help to control the reaction rate and minimize polymerization.
-
-
Problem 3: Difficult Purification of the Final Product
-
Question: I am having trouble purifying the this compound from the crude reaction mixture. What are the best purification strategies?
-
Answer:
-
Acid-Base Extraction: As the product is a carboxylic acid, it can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This will separate it from neutral and basic impurities. The product can then be precipitated by acidifying the aqueous layer.[3][4]
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid compounds. Experiment with different solvents or solvent mixtures to find the best conditions for obtaining high-purity crystals.
-
Column Chromatography: If acid-base extraction and recrystallization are not sufficient, column chromatography on silica gel can be used. A polar eluent system will likely be required to elute the carboxylic acid.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to this compound?
-
A1: The most common and direct route is a variation of the Friedländer annulation, which involves the condensation of 2-amino-3-formylpyridine with an α-keto acid, such as pyruvic acid, or a derivative thereof.
-
-
Q2: What are the key reaction parameters to optimize for this synthesis?
-
A2: The key parameters to optimize are the choice of catalyst (acid or base), the reaction solvent, the reaction temperature, and the stoichiometry of the reactants.
-
-
Q3: What are some potential side reactions to be aware of?
-
A3: Potential side reactions include self-condensation of the 2-amino-3-formylpyridine, decarboxylation of the product at high temperatures, and the formation of other regioisomers if the starting materials are not appropriately substituted.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the product.
-
Detailed Experimental Protocol: A Generalized Friedländer Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of analogous naphthyridine systems. Optimization for your specific substrate and scale may be necessary.
Materials:
-
2-Amino-3-formylpyridine (1.0 eq)
-
Pyruvic acid (1.2 eq)
-
Catalyst (e.g., piperidine, 0.2 eq or p-toluenesulfonic acid, 0.1 eq)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-formylpyridine in the chosen solvent.
-
Add the catalyst to the solution.
-
Slowly add pyruvic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities.
-
Acidify the aqueous layer with 1 M HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
-
Further purify the product by recrystallization from a suitable solvent.
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | Ethanol | 80 | 12 | 65 |
| p-TsOH | Toluene | 110 | 8 | 72 |
| L-Proline | DMSO | 100 | 10 | 78 |
| None | Ethanol | 80 | 24 | <10 |
This is a representative table based on typical outcomes for Friedländer-type reactions and should be adapted based on experimental results.
Visualizations
Reaction Mechanism
Caption: Generalized mechanism for the Friedländer synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
-
Rivera, N. R., Hsiao, Y., Cowen, J. A., McWilliams, C., Armstrong, J., Yasuda, N., & Hughes, D. L. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1573–1579. [Link]
-
Marco-Contelles, J. (2020). Friedländer Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 485-503). John Wiley & Sons, Ltd. [Link]
-
Perron, D. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Khatun, N. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]
Sources
"troubleshooting guide for the synthesis of 1,7-naphthyridine derivatives"
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,7-naphthyridine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may be facing in the lab.
Section 1: Core Synthesis & Reaction Optimization
This section addresses common issues related to the primary cyclization reactions used to form the 1,7-naphthyridine core, with a focus on the widely used Friedländer Annulation.
FAQ 1: My Friedländer reaction for 1,7-naphthyridine synthesis is failing or giving very low yields. What are the common causes and how can I troubleshoot it?
This is a frequent challenge, often stemming from one of several factors: the reactivity of your starting materials, the choice of catalyst, or the reaction conditions. Let's break down the troubleshooting process.
Answer:
The success of the Friedländer annulation, which typically involves the condensation of a 2-amino-3-formylpyridine with a carbonyl compound containing an α-methylene group, is highly dependent on a delicate balance of reactivity and reaction parameters. Here’s how to approach the problem systematically.
1. Assess Starting Material Reactivity:
-
The Aminopyridine: The nucleophilicity of the amino group is critical. Electron-withdrawing groups (EWGs) on the pyridine ring will decrease its reactivity, potentially stalling the initial attack on the ketone. Conversely, electron-donating groups (EDGs) will enhance it. If your aminopyridine is electron-deficient, you may need more forcing conditions (higher temperature, stronger catalyst).
-
The Carbonyl Component: The acidity of the α-protons on your ketone or aldehyde is key for the initial aldol-type condensation. Steric hindrance around the carbonyl group or the α-carbon can also significantly impede the reaction.
2. Catalyst and Reaction Conditions: The choice of catalyst is arguably the most critical parameter. The reaction can be catalyzed by either acids or bases, and the optimal choice depends on your specific substrates.
-
Base Catalysis (e.g., KOH, NaOH, L-proline): This is the most common approach. The base deprotonates the α-methylene group of the carbonyl compound, forming an enolate that attacks the formyl group of the aminopyridine. L-proline has emerged as a highly effective organocatalyst for this transformation, often providing excellent yields under milder conditions.
-
Acid Catalysis (e.g., p-TsOH, H2SO4): Acid catalysts work by activating the carbonyl group towards nucleophilic attack. This can be effective, but may also lead to unwanted side reactions, such as self-condensation of the carbonyl partner.
Troubleshooting Decision Workflow:
Here is a logical workflow to diagnose the issue with your Friedländer reaction:
Caption: Troubleshooting workflow for a low-yielding Friedländer reaction.
Experimental Protocol: L-Proline-Catalyzed Synthesis of a Model 1,7-Naphthyridine
This protocol provides a robust starting point for optimization.
-
To a 25 mL round-bottom flask, add 2-amino-3-formylpyridine (1.0 mmol), the desired ketone (1.2 mmol), and L-proline (0.2 mmol, 20 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Stir the mixture at reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
FAQ 2: I am observing significant byproduct formation. What are the likely side reactions and how can I suppress them?
Answer:
Side product formation in Friedländer-type reactions is common and usually arises from the self-condensation of your carbonyl partner or alternative reaction pathways of the intermediates.
Common Side Reactions:
-
Self-Condensation of the Carbonyl: Ketones with two α-methylene groups can undergo self-aldol condensation, especially under strong basic or acidic conditions. This is often a problem with simple ketones like acetone or cyclohexanone.
-
Knoevenagel Condensation: This can occur between the formyl group of the aminopyridine and the active methylene of the ketone, leading to an unsaturated intermediate that may not cyclize correctly.
-
Formation of Isomeric Naphthyridines: While less common for the 1,7-isomer, if there are multiple nucleophilic sites or electrophilic centers, isomeric products can sometimes form.
Strategies for Suppression:
-
Catalyst Choice: As mentioned, L-proline is often effective at minimizing side reactions due to its ability to operate under milder conditions.
-
Temperature Control: Running the reaction at the lowest effective temperature can often favor the desired reaction pathway over higher activation energy side reactions.
-
Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the carbonyl component can help ensure the aminopyridine is fully consumed, but a large excess can promote self-condensation.
Data Summary: Catalyst and Solvent Effects
The choice of catalyst and solvent can have a profound impact on the yield and purity of 1,7-naphthyridine synthesis. The table below summarizes typical findings for the reaction between 2-amino-3-formylpyridine and cyclohexanone.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH (1.5 eq) | Ethanol | Reflux | 12 | 75 | |
| L-proline (20) | Ethanol | Reflux | 6 | 92 | |
| p-TsOH (10) | Toluene | Reflux | 24 | 60 | General Acid Cat. |
| None | DMSO | 120 | 48 | < 20 | Uncatalyzed |
Section 2: Purification & Characterization
Purification of N-heterocycles can be notoriously difficult due to their polarity and basicity.
FAQ 3: I'm struggling to purify my 1,7-naphthyridine derivative using column chromatography. The compound is either streaking badly on the silica gel or not eluting at all. What should I do?
Answer:
This is a classic problem when dealing with basic nitrogen heterocycles on acidic silica gel. The lone pair on the nitrogen atoms interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatographic behavior.
Solutions:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (Et3N) or ammonia. A typical mobile phase would be Dichloromethane:Methanol (e.g., 98:2) with 0.5-1% triethylamine added. The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds. Use Brockmann activity II or III for best results.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient organic character, reverse-phase chromatography using a mobile phase like Acetonitrile/Water or Methanol/Water can be very effective.
-
-
Recrystallization: Do not underestimate the power of recrystallization. This can be an excellent method for obtaining highly pure material, especially if you have a solid product. Experiment with a range of solvent systems (e.g., Ethanol, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes).
Purification Workflow Diagram:
Caption: Decision tree for the purification of 1,7-naphthyridine derivatives.
References
-
L-Proline as an Efficient Catalyst for the Synthesis of 1,7-Naphthyridines via Friedländer Annulation. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of 1,7-Naphthyridine Derivatives. RSC Advances, Royal Society of Chemistry. [Link]
-
Synthesis of 1,7-Naphthyridines by Friedländer Condensation. Journal of Organic Chemistry, American Chemical Society. [Link]
Technical Support Center: Scale-Up Synthesis of 1,7-Naphthyridine-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of 1,7-naphthyridine-8-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical, field-proven insights. As Senior Application Scientists, we understand that scaling up a synthesis from the lab bench to pilot or production scale introduces a unique set of challenges. This resource is structured to help you navigate these complexities with confidence.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield or Stalled Friedländer Annulation
Question: "My Friedländer annulation reaction to form the 1,7-naphthyridine ring is giving low yields and appears to stall before completion when I try to scale it up. What are the likely causes and how can I fix this?"
Answer:
This is a common issue when scaling the Friedländer synthesis. The reaction, which is a condensation between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can be sensitive to several factors that are exacerbated at a larger scale.
Causality and Solutions:
-
Inadequate Mixing and Mass Transfer: On a larger scale, inefficient stirring can lead to localized "hot spots" and concentration gradients. This can cause side reactions or prevent the reactants from coming into contact effectively.
-
Troubleshooting:
-
Mechanical Stirring: Ensure you are using an appropriate overhead stirrer with a properly designed impeller (e.g., pitched-blade or anchor) to ensure good top-to-bottom mixing of the reaction slurry.
-
Baffled Reactor: If possible, use a baffled reactor to improve turbulence and prevent vortexing, which can hinder efficient mixing.
-
Reaction Viscosity: If the reaction mixture becomes very thick, consider a staged addition of reagents or using a higher-boiling, non-reactive solvent to improve fluidity.
-
-
-
Poor Temperature Control: The Friedländer reaction often requires elevated temperatures. On a larger scale, it can be difficult to maintain a consistent temperature throughout the reaction vessel.
-
Troubleshooting:
-
Jacketed Reactor: Utilize a jacketed reactor with a thermal fluid for precise and uniform temperature control.
-
Ramped Heating Profile: Instead of heating directly to the target temperature, implement a gradual heating ramp to allow the entire reaction mass to heat evenly.
-
Exotherm Monitoring: Be aware of any potential exotherms, especially during the initial stages of the reaction. Monitor the internal temperature closely and have a cooling system on standby.
-
-
-
Sub-optimal Catalyst Activity or Concentration: Acid or base catalysts are often used to promote the condensation and cyclization steps.[1][2] Their effectiveness can be diminished by impurities or improper concentration at scale.
-
Troubleshooting:
-
Catalyst Loading: Re-evaluate the catalyst loading for the larger scale. A simple linear scale-up may not be sufficient.
-
Catalyst Stability: Ensure the catalyst is stable at the reaction temperature for the required duration.
-
Alternative Catalysts: Consider exploring alternative, more robust catalysts. For instance, the use of ionic liquids as both solvent and catalyst has been shown to improve yields and facilitate catalyst recycling in Friedländer reactions for 1,8-naphthyridines, a principle that could be adapted here.[1]
-
-
Issue 2: Formation of Isomeric Impurities
Question: "I am observing the formation of an isomeric naphthyridine as a significant byproduct. How can I improve the regioselectivity of my cyclization step?"
Answer:
The formation of isomeric impurities is a classic challenge in naphthyridine synthesis, arising from the two possible sites of cyclization on the pyridine ring. For the synthesis of a 1,7-naphthyridine, the cyclization must be directed to the C-4 position of the pyridine ring, avoiding the more electronically favored C-2 position.
Causality and Solutions:
-
Electronic Effects of the Pyridine Ring: In a typical Skraup-type reaction with 3-aminopyridine, cyclization preferentially occurs at the more nucleophilic C-2 position, leading to the 1,5-naphthyridine isomer.
-
Troubleshooting:
-
Strategic Blocking of the C-2 Position: The most effective strategy is to start with a 3-aminopyridine derivative where the C-2 position is blocked. For example, using a starting material like 2-chloro-3-aminopyridine can effectively direct the cyclization to the desired C-4 position. A patented industrial synthesis for a 1,7-naphthyridine derivative utilizes this approach.[3]
-
Use of Substituted Precursors: Employing a pyridine-2,3-diamine or a 3-aminopyridin-2(1H)-one can also favor the formation of the 1,7-naphthyridine ring system.
-
-
-
Reaction Conditions Favoring the Undesired Isomer: Certain reaction conditions, such as high temperatures or the choice of acid catalyst, might favor the formation of the undesired isomer.
-
Troubleshooting:
-
Kinetic vs. Thermodynamic Control: Investigate if the reaction is under kinetic or thermodynamic control. Lowering the reaction temperature might favor the formation of the desired isomer if it is the kinetically preferred product.
-
Screening of Catalysts: Different Lewis or Brønsted acids can influence the regioselectivity. A screening of various acid catalysts could identify one that promotes the desired cyclization.
-
-
Issue 3: Difficulties in Isolating and Purifying the Carboxylic Acid Product
Question: "My final product, this compound, is proving difficult to purify at scale. It has poor solubility and I'm struggling with crystallization and chromatographic methods."
Answer:
The purification of polar, heterocyclic carboxylic acids like this compound can be challenging due to their physical properties.
Causality and Solutions:
-
Zwitterionic Nature and Poor Solubility: The molecule contains both a basic naphthyridine nitrogen and an acidic carboxylic acid group, which can lead to zwitterion formation and strong intermolecular interactions, resulting in low solubility in many common organic solvents.
-
Troubleshooting:
-
pH-Controlled Precipitation/Crystallization:
-
Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl) to protonate the naphthyridine nitrogen and form a soluble salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a base (e.g., NaOH or NH4OH) to adjust the pH to the isoelectric point of the molecule, causing the purified carboxylic acid to precipitate out.
-
Carefully control the rate of pH adjustment and temperature to promote the formation of easily filterable crystals.
-
-
Salt Formation and Purification:
-
Convert the carboxylic acid to a more soluble salt (e.g., sodium or potassium salt) by treating it with a stoichiometric amount of base.
-
Crystallize the salt from a suitable solvent system (e.g., water/alcohol mixtures).
-
After purification, carefully acidify a solution of the salt to regenerate the pure carboxylic acid.
-
-
Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify by normal-phase chromatography, reversed-phase flash chromatography using a C18-functionalized silica gel can be an effective alternative.[4]
-
-
-
Tailing on Silica Gel Chromatography: The basic nitrogen and acidic carboxylic acid can interact strongly with the acidic silica gel, leading to significant tailing and poor separation.
-
Troubleshooting:
-
Modified Mobile Phase: If normal-phase chromatography is attempted, consider adding a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to suppress the unwanted interactions with the silica gel.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina or a polymer-based resin.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended scalable synthetic route to the 1,7-naphthyridine core?
A common and often scalable approach is a variation of the Friedländer or a related cyclization reaction starting from a suitably substituted 3-aminopyridine. A key consideration is to use a starting material where the 2-position is blocked to ensure the correct regioselectivity for the 1,7-naphthyridine product. An industrially relevant patent suggests a route starting from 2-chloro-3-aminopyridine, which undergoes hydroformylation followed by cyclization with an acrylate.[3][5]
Q2: How can I introduce the 8-carboxylic acid group?
There are several potential strategies to introduce the carboxylic acid at the 8-position:
-
Oxidation of an 8-Alkyl Group: If you synthesize an 8-alkyl-1,7-naphthyridine (e.g., 8-methyl), this group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or selenium dioxide (SeO2).
-
Directed Ortho-Metalation (DoM): If a suitable directing group is present on the naphthyridine ring, it may be possible to perform a directed ortho-metalation followed by quenching with carbon dioxide to introduce the carboxylic acid.[6][7][8] However, the regioselectivity of this approach on the 1,7-naphthyridine system would need careful investigation.
-
From a Precursor with the Carboxylic Acid Functionality: A more convergent approach would be to use a building block that already contains the carboxylic acid or a precursor group (like an ester or nitrile) in the cyclization step. For example, a Gould-Jacobs type reaction could potentially be adapted to build the carboxylic acid functionality into the ring during its formation.[3]
Q3: What are the main safety concerns when scaling up this synthesis?
-
Use of Strong Acids and Bases: Many of the classical naphthyridine syntheses, like the Skraup reaction, use highly corrosive and reactive reagents like concentrated sulfuric acid.[3][9] Ensure appropriate personal protective equipment (PPE) and engineering controls are in place.
-
Exothermic Reactions: Be vigilant for potential exotherms, especially during cyclization and neutralization steps. Use a well-controlled reactor and have a quench plan in place.
-
High Temperatures: Many of the cyclization reactions require high temperatures, which can pose a fire hazard and lead to pressure buildup if not properly controlled.
-
Toxic Reagents and Byproducts: Some reagents and potential byproducts may be toxic. Consult the safety data sheets (SDS) for all materials and conduct a thorough process safety review before scaling up.
Q4: Are there any "green" or more sustainable approaches to consider for this synthesis?
While classical methods often involve harsh conditions, there is growing interest in developing more environmentally friendly synthetic routes. For the related 1,8-naphthyridines, the use of ionic liquids as recyclable catalysts and solvents has been explored for the Friedländer reaction.[1][10] Additionally, catalyst-free reactions in sustainable solvents like glycerol have been reported for some naphthyridine syntheses.[11] Investigating similar approaches for the 1,7-naphthyridine system could lead to a more sustainable process.
Visualizing the Synthetic Workflow
To aid in understanding a potential synthetic approach and its challenges, the following workflow diagram illustrates a generalized path to this compound.
Caption: A generalized workflow for the synthesis of this compound.
Data Summary: Purity and Yield Considerations
| Step | Common Yield Range | Key Purity Challenges |
| Ring Formation | 40-70% | Isomeric naphthyridine byproducts |
| Side Chain Oxidation | 50-80% | Over-oxidation or incomplete reaction |
| Purification | 70-95% (recovery) | Removal of starting materials and polar impurities |
Detailed Protocol: pH-Controlled Precipitation for Purification
-
Dissolution: Dissolve the crude this compound in a minimal amount of 1M hydrochloric acid with stirring. Gentle heating may be applied to aid dissolution.
-
Filtration: Filter the acidic solution through a celite pad to remove any insoluble particulate matter.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add 1M sodium hydroxide solution dropwise with vigorous stirring. Monitor the pH of the solution.
-
Isolation: Continue adding the base until the pH reaches the isoelectric point of the product (this will need to be determined experimentally, but is typically in the range of pH 4-6). The pure product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove residual water.
-
Drying: Dry the purified product under vacuum at a suitable temperature.
References
Sources
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
- 5. researchgate.net [researchgate.net]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Journal articles: '8-naphthyridines' – Grafiati [grafiati.com]
"stability testing of 1,7-Naphthyridine-8-carboxylic acid under different conditions"
Welcome to the technical support center for the stability testing of 1,7-Naphthyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing a robust stability profile of this molecule. Our approach is grounded in scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound with a chemical structure that suggests potential susceptibility to various environmental factors. The stability of this molecule is a critical quality attribute that can impact its efficacy and safety. A thorough understanding of its degradation pathways under different conditions is paramount for the development of a stable drug substance and product. This guide will walk you through the essential aspects of designing and executing stability studies, interpreting the results, and troubleshooting common issues.
Forced degradation, or stress testing, is a crucial component of stability studies. It is designed to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3] These studies are instrumental in developing and validating stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound based on its structure?
A1: The chemical structure of this compound features a carboxylic acid group and a nitrogen-containing heterocyclic ring system. Potential degradation pathways could include:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, which can be induced by heat.
-
Hydrolysis: The molecule could be susceptible to degradation in the presence of water, especially at non-neutral pH.
-
Oxidation: The nitrogen atoms in the naphthyridine ring could be susceptible to oxidation.
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light, leading to the formation of photo-degradants.
Q2: What are the regulatory guidelines I should follow for stability testing?
A2: The most important guidelines are from the International Council for Harmonisation (ICH). Specifically, ICH Q1A(R2) "Stability Testing of New Drug Substances and Products" provides the core framework.[4][5][6] For photostability, ICH Q1B is the relevant guideline.[5][7][8] These guidelines detail the conditions for accelerated and long-term stability studies, as well as stress testing.
Q3: What analytical technique is most suitable for stability testing of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for stability studies.[9] A validated stability-indicating HPLC method is required, which can separate the parent compound from all potential degradation products. UV-Vis spectroscopy can also be a useful tool for monitoring changes in the molecule's structure.[9]
Q4: How much degradation should I aim for in forced degradation studies?
A4: The goal of forced degradation is to achieve a meaningful level of degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate to ensure that the analytical method can detect and quantify the degradation products.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your stability testing experiments.
Issue 1: I am not seeing any degradation under my stress conditions.
-
Possible Cause: The stress conditions may not be stringent enough. The intrinsic stability of the this compound might be higher than anticipated.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.
-
Elevate Temperature: For thermal and hydrolytic studies, increase the temperature in increments of 10°C.[5]
-
Extend Exposure Time: Increase the duration of the stress exposure.
-
Verify Analytical Method: Ensure your analytical method is sensitive enough to detect small amounts of degradation products.
-
Issue 2: My mass balance is poor (significantly less than 100%).
-
Possible Cause: This could indicate that some degradation products are not being detected by your analytical method. They might be non-UV active, volatile, or retained on the HPLC column.
-
Troubleshooting Steps:
-
Modify HPLC Method:
-
Use a gradient elution to ensure all compounds are eluted from the column.
-
Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in addition to a UV detector.
-
-
Check for Volatility: Some degradation products, like CO2 from decarboxylation, will not be detected by HPLC. Consider using other techniques if significant decarboxylation is suspected.
-
Investigate Adsorption: The analyte or degradants might be adsorbing to the sample vials or the HPLC column. Use silanized vials and evaluate different column chemistries.
-
Issue 3: I am observing a change in the color of my sample, but the HPLC chromatogram looks clean.
-
Possible Cause: The colored species may be present at a very low concentration, below the detection limit of your HPLC method, or it may not be UV-active at the wavelength you are monitoring.
-
Troubleshooting Steps:
-
Visual Inspection: Always document the physical appearance of your samples (color, clarity).
-
Broaden UV Detection: Use a Photo Diode Array (PDA) detector to screen across a wide range of UV-Vis wavelengths.
-
Concentrate the Sample: Carefully concentrate the sample to try and bring the colored impurity into the detectable range.
-
Experimental Protocols
Below are detailed protocols for conducting forced degradation studies on this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Stress Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | 24 - 72 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temp. - 60°C | 24 - 72 hours |
| Thermal | Dry Heat | 80°C - 105°C | 24 - 72 hours |
| Photostability | ICH Q1B conditions | Ambient | As per ICH Q1B |
Step-by-Step Protocol for Acid Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Application: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M.
-
Incubation: Place the sample in a water bath at 80°C for 48 hours. Protect from light if photolability is a concern.
-
Neutralization: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze alongside an unstressed control sample.
Troubleshooting Logic Diagram
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. rjptonline.org [rjptonline.org]
- 3. acdlabs.com [acdlabs.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. database.ich.org [database.ich.org]
- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. sepscience.com [sepscience.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Decarboxylation of 1,7-Naphthyridine-8-carboxylic acid
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for the decarboxylation of 1,7-naphthyridine-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this transformation. Our goal is to provide in-depth, field-tested insights to help you troubleshoot common issues and optimize your reaction outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your approach based on a solid mechanistic understanding.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction
This section addresses the fundamental questions researchers have about the decarboxylation of this compound, focusing on the mechanism and common challenges.
Q1: What is the mechanistic pathway for the decarboxylation of this compound?
Answer: The decarboxylation of this compound proceeds through a mechanism analogous to that of picolinic acid. The key feature is the presence of the carboxylic acid group at a position alpha to a ring nitrogen (N7). Upon heating, the molecule can form a zwitterionic intermediate. This intermediate stabilizes the negative charge that develops on the ring as the C-C bond to the carboxyl group breaks, leading to the expulsion of carbon dioxide (CO₂). The resulting species is a reactive ylide or carbene, which is then protonated (often by abstracting a proton from another molecule of the starting material or trace protic sources) to yield the final 1,7-naphthyridine product. This pathway has a significantly lower activation energy than one proceeding through a highly unstable aryl carbanion, which is why this reaction is often achievable with thermal methods alone.[1][2][3]
Sources
Technical Support Center: Analytical Methods for Detecting Impurities in 1,7-Naphthyridine-8-carboxylic acid
Welcome to the Technical Support Center for the analysis of 1,7-Naphthyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and characterization of impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is paramount for the safety and efficacy of the final drug product. This resource is structured to address specific challenges you may encounter during your analytical work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical control of impurities in this compound.
FAQ 1: What are the potential sources and types of impurities in this compound?
Impurities in this compound can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.
-
Organic Impurities: These are the most common and can originate from various sources:
-
Process-Related Impurities: These arise from the synthetic route used to manufacture this compound. A likely synthetic pathway is a variation of the Friedländer annulation. Potential impurities from this process include:
-
Unreacted Starting Materials: Such as substituted 2-aminopyridine and pyruvate derivatives.
-
Intermediates: Incomplete reaction progression can lead to the presence of reaction intermediates.
-
By-products: Side reactions, such as self-condensation of starting materials or alternative cyclization pathways, can generate structurally similar impurities, including constitutional isomers.
-
-
Degradation Products: These impurities form during storage or handling of the API due to exposure to light, heat, humidity, or reactive excipients. Forced degradation studies are crucial to identify these potential degradants.[1][2]
-
-
Inorganic Impurities: These are typically introduced during the manufacturing process and can include reagents, catalysts (e.g., palladium on carbon for hydrogenation steps), and heavy metals.
-
Residual Solvents: Organic solvents are frequently used in the synthesis and purification of APIs. Their complete removal is often challenging, and any remaining solvents are considered impurities. The specific residual solvents will depend on the synthetic process but may include common solvents like ethanol, methanol, acetone, toluene, and dichloromethane.
FAQ 2: Which analytical techniques are most suitable for impurity profiling of this compound?
A multi-faceted approach employing several analytical techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying organic impurities. A reversed-phase HPLC method with UV detection is typically the primary choice. Due to the presence of the carboxylic acid group and the naphthyridine ring system, this molecule is amenable to UV detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for the identification of unknown impurities. It provides molecular weight information that is critical for structural elucidation.
-
Gas Chromatography (GC): GC, particularly with headspace sampling, is the standard method for the analysis of volatile residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities. They provide detailed information about the molecular structure and connectivity of atoms.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the detection and quantification of trace elemental impurities.
FAQ 3: What are the regulatory limits for impurities in an Active Pharmaceutical Ingredient (API)?
Regulatory guidelines, primarily from the International Council for Harmonisation (ICH), dictate the thresholds for reporting, identification, and qualification of impurities in new drug substances. The key guideline is ICH Q3A(R2). The thresholds are generally based on the maximum daily dose of the drug. For a typical small molecule API, the following thresholds often apply:
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Any impurity exceeding the identification threshold must be structurally characterized. Impurities above the qualification threshold require toxicological assessment to ensure their safety.
Section 2: Troubleshooting Guides
This section provides practical guidance for resolving common issues encountered during the analysis of this compound.
Troubleshooting Guide 1: HPLC Analysis - An Unknown Peak is Detected
Issue: A new, unidentified peak appears in the HPLC chromatogram of a batch of this compound.
Workflow for Identification and Resolution:
Caption: Workflow for the identification of an unknown impurity.
Step-by-Step Troubleshooting:
-
Analyze Blanks: Inject the solvent used to dissolve the sample and the mobile phase components individually. If the unknown peak is present in any of the blanks, it indicates contamination of your solvent or HPLC system.
-
Review Forced Degradation Data: Compare the retention time of the unknown peak with the chromatograms from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). A match suggests the impurity is a degradation product.
-
Perform LC-MS Analysis: If the peak is not a known degradant, analyze the sample by LC-MS. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition.
-
Propose a Structure: Based on the molecular weight and the known synthetic pathway of this compound, propose potential structures for the impurity. Consider starting materials, intermediates, and likely side-products.
-
Isolate the Impurity: If the impurity is present at a sufficient level, use preparative HPLC to isolate a pure fraction of the unknown compound.
-
Perform NMR Analysis: Dissolve the isolated impurity in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous structural assignment.
-
Confirm the Structure and Take Action: Once the structure is confirmed, determine if it is a process-related impurity or a new degradation product. If it's process-related, the synthetic process may need to be optimized. If it's a degradant, storage and handling conditions should be reviewed.
Troubleshooting Guide 2: HPLC Method - Poor Peak Shape or Resolution
Issue: The peak for this compound or its impurities shows tailing, fronting, or poor resolution from adjacent peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | The basic nitrogen atoms in the naphthyridine ring can interact with residual silanol groups on the silica-based column, leading to peak tailing. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or phosphoric acid) to protonate the basic nitrogens and minimize these interactions. Alternatively, use a base-deactivated column. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Inappropriate Mobile Phase Composition | If resolution is poor, the mobile phase composition may not be optimal. Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution may improve the separation of closely eluting peaks. |
| Column Degradation | Over time, HPLC columns can degrade, leading to poor peak shape and loss of resolution. Replace the column with a new one of the same type. |
| Extra-column Volume | Excessive tubing length or dead volume in the HPLC system can cause peak broadening. Ensure that all connections are made with minimal tubing length. |
Section 3: Experimental Protocols
The following protocols are provided as starting points for method development and may require optimization for your specific instrumentation and sample matrix.
Protocol 1: Reversed-Phase HPLC-UV Method for Impurity Profiling
This method is based on established procedures for the analysis of similar naphthyridine carboxylic acids.
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol). Use of a small amount of base (e.g., dilute ammonium hydroxide) may be necessary to aid dissolution due to the carboxylic acid functionality.
-
Bring to volume with the dissolution solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is a general method for the analysis of common residual solvents.
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass selective detector (MSD)
-
Data acquisition and processing software
-
-
GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 250 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-350 amu |
-
Headspace Conditions:
| Parameter | Recommended Condition |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 30 minutes |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Seal the vial immediately.
-
Prepare a standard solution containing the expected residual solvents at known concentrations in the same diluent.
-
Section 4: Data Interpretation and Structural Elucidation
NMR Spectroscopy in Structural Elucidation
NMR spectroscopy is a definitive tool for structure confirmation. For this compound and its impurities, the following can be expected:
-
¹H NMR:
-
Aromatic protons on the naphthyridine ring will appear in the downfield region (typically 7-9 ppm). The coupling patterns (splitting) will be indicative of the substitution pattern on the rings.
-
The carboxylic acid proton is often broad and may exchange with residual water in the solvent, making it difficult to observe.
-
-
¹³C NMR:
-
The carbon atoms of the naphthyridine ring will appear in the aromatic region (110-160 ppm).
-
The carbonyl carbon of the carboxylic acid will be in the downfield region (160-180 ppm).
-
Workflow for Structural Elucidation of an Unknown Impurity:
Caption: A typical workflow for the structural elucidation of an unknown impurity.
References
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
Sources
Validation & Comparative
A Comparative Analysis of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry. The arrangement of the nitrogen atoms within the bicyclic system gives rise to six distinct isomers, each with a unique electronic distribution and three-dimensional shape.[1][2][3][4] Among these, the 1,7- and 1,8-naphthyridine cores have garnered significant attention from researchers, leading to the development of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the 1,7- and 1,8-naphthyridine scaffolds, offering insights into their synthesis, biological activities, and therapeutic potential, supported by experimental data.
Physicochemical Properties and Synthesis Strategies: A Tale of Two Isomers
While both are isomers with the same molecular weight, subtle differences in their physicochemical properties, such as melting point and lipophilicity (logP), can influence their pharmacokinetic profiles.[5] The synthesis of the 1,7-naphthyridine core has been historically considered more challenging compared to its 1,8-counterpart.[5] However, distinct and effective synthetic routes have been established for both scaffolds.
The Borsche synthesis is a common approach for obtaining the 1,7-naphthyridine core.[5] In contrast, the Friedländer annulation is a widely employed method for synthesizing the 1,8-naphthyridine scaffold. This reaction involves the condensation of a 2-aminonicotinaldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] Another classical method for 1,8-naphthyridine synthesis is the Skraup synthesis , which utilizes 2-aminopyridine and glycerol.[5][6]
Comparative Biological Activities: A Landscape of Therapeutic Potential
Both the 1,7- and 1,8-naphthyridine scaffolds have served as the foundation for a multitude of biologically active compounds. However, the focus of research and the therapeutic areas where each scaffold has shown the most promise have historically differed.
Anticancer Activity
Derivatives of both scaffolds have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cell proliferation and survival.
1,8-Naphthyridine Derivatives: This scaffold is arguably more established in the realm of oncology. A vast number of 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7][8][9][10][11][12] For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity, with IC50 values in the sub-micromolar range against pancreatic and leukemia cancer cell lines.[7] Some 1,8-naphthyridine derivatives have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[13]
1,7-Naphthyridine Derivatives: While perhaps less explored than their 1,8-isomers in this context, 1,7-naphthyridine derivatives have emerged as potent and selective inhibitors of various protein kinases.[14][15] For example, 1,7-naphthyridine 1-oxides have been developed as highly potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses that also plays a role in cancer.[15][16] Furthermore, derivatives of this scaffold have been identified as potent inhibitors of the lipid kinase PIP4K2A, which is implicated in tumor suppression.[15][17]
| Scaffold | Representative Derivative | Target | Biological Activity (IC50) | Cancer Cell Line |
| 1,8-Naphthyridine | Halogen-substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | Not Specified | 0.41 µM | MIAPaCa (Pancreatic) |
| 1,8-Naphthyridine | 1,8-naphthyridine-C-3'-heteroaryl derivative (Compound 29) | Not Specified | 0.41 µM | PA-1 (Ovarian) |
| 1,7-Naphthyridine | Naphthyridine 1-oxide derivative | p38α MAP Kinase | <10 nM | Not Specified (Enzymatic Assay) |
| 1,7-Naphthyridine | BAY-091 | PIP4K2A | 2.9 nM | Not Specified (Biochemical Assay) |
Table 1: Comparative Anticancer Activity of Representative 1,7- and 1,8-Naphthyridine Derivatives. (Data compiled from multiple sources for illustrative purposes; direct comparison should be made with caution due to differing experimental conditions).
Antimicrobial Activity
The 1,8-naphthyridine scaffold is particularly renowned for its antimicrobial properties, with the first-generation quinolone antibiotic, nalidixic acid, being a notable example.
1,8-Naphthyridine Derivatives: The 4-oxo-1,8-naphthyridine-3-carboxylic acid core is the basic structure of several commercially available antibacterial drugs.[3][18] Nalidixic acid, introduced in 1967, functions by selectively and reversibly blocking bacterial DNA replication through the inhibition of the A subunit of DNA gyrase.[3][18] Subsequent generations of fluoroquinolone antibiotics, such as enoxacin and trovafloxacin, which are structurally related to the 1,8-naphthyridine core, exhibit a broader spectrum of activity by inhibiting both DNA gyrase and topoisomerase IV.[3][18][19] Some 1,8-naphthyridine derivatives have also been shown to potentiate the activity of other antibiotics against multi-resistant bacterial strains.[20][21]
1,7-Naphthyridine Derivatives: While the 1,8-isomer has a long history in the development of antimicrobials, the 1,7-naphthyridine scaffold has also been investigated for its antimicrobial potential. For instance, certain naturally occurring 1,7-naphthyridine compounds have demonstrated cytotoxic activity against various pathogens.[1] However, the volume of research and the number of clinically approved drugs in this area are significantly less compared to the 1,8-naphthyridine family.
| Scaffold | Representative Compound | Mechanism of Action | Spectrum of Activity |
| 1,8-Naphthyridine | Nalidixic Acid | DNA Gyrase Inhibition | Gram-negative bacteria |
| 1,8-Naphthyridine | Enoxacin | DNA Gyrase Inhibition | Broad spectrum (Gram-positive and Gram-negative) |
| 1,8-Naphthyridine | Trovafloxacin | DNA Gyrase and Topoisomerase IV Inhibition | Broad spectrum |
| 2,7-Naphthyridine | Derivative 10j | Gyrase/Topoisomerase IV Inhibition (putative) | Selective against S. aureus |
Table 2: Prominent Antimicrobial Naphthyridine Derivatives and their Mechanisms. (Includes a 2,7-naphthyridine for broader context).
Other Therapeutic Applications
Beyond cancer and infectious diseases, both scaffolds have been explored for a variety of other therapeutic applications, including anti-inflammatory, analgesic, and neurological disorders.[8][10][12] The 1,8-naphthyridine scaffold, in particular, has been investigated for its potential in treating Alzheimer's disease, multiple sclerosis, and depression.[8][10][12]
Mechanism of Action: A Deeper Dive
The biological activities of naphthyridine derivatives are intrinsically linked to their ability to interact with specific biological targets. As highlighted, a key mechanism for the antibacterial action of 1,8-naphthyridine-based quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately cell death.
In the context of anticancer activity, the mechanisms are more diverse. For kinase inhibitors based on the 1,7-naphthyridine scaffold, the compounds typically bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that promote cell growth and survival.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are representative methodologies for assessing the cytotoxic and antimicrobial activities of naphthyridine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.
1. Cell Seeding:
- Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 103 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the test naphthyridine derivatives in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
- Remove the old medium from the 96-well plates and add the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from the wells.
- Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
- Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Inoculum:
- Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight.
- Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- Prepare a stock solution of the test naphthyridine derivative.
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate.
- Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion and Future Perspectives
The 1,7- and 1,8-naphthyridine isomers represent two closely related yet distinct scaffolds that have both proven to be incredibly fruitful in the field of drug discovery. The 1,8-naphthyridine core has a rich history, particularly in the development of antimicrobial agents, and continues to be a versatile platform for creating novel anticancer and anti-inflammatory drugs. The 1,7-naphthyridine scaffold, while historically less explored, has shown immense promise in the development of highly selective kinase inhibitors for oncology and inflammatory diseases.
Future research should focus on direct, head-to-head comparative studies of derivatives from both scaffolds against the same biological targets to better elucidate the subtle structure-activity relationships that govern their potency and selectivity. Furthermore, the exploration of other, less-studied naphthyridine isomers may unveil novel biological activities and therapeutic opportunities. The continued application of modern drug design strategies, including computational modeling and structure-based design, will undoubtedly accelerate the development of the next generation of naphthyridine-based therapeutics.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI [mdpi.com]
- 21. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 1,7-Naphthyridine-8-carboxylic Acid Analysis
Introduction: 1,7-Naphthyridine-8-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant interest in pharmaceutical development. Ensuring the purity, potency, and stability of these active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) stands as the preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies like the FDA and EMA, who follow the International Council for Harmonisation (ICH) guidelines.[1][3][4]
This guide offers a comprehensive comparison of critical aspects of HPLC method validation tailored for the analysis of this compound. We will move beyond a simple checklist of steps to explore the scientific rationale behind the validation parameters, compare potential method performances, and provide actionable protocols for implementation in a drug development or quality control laboratory.
The Foundation: Why Method Validation is a System of Trust
In the pharmaceutical industry, analytical method validation is the cornerstone of quality assurance.[1] It is the formal process of demonstrating that an analytical method is fit for its intended use.[4][5] The objective is to build a self-validating system of trust in the data generated, ensuring that every result is accurate, reliable, and reproducible. This process is governed by the ICH Q2(R2) guideline, which outlines the core performance characteristics that must be evaluated.[5][6]
A validated method ensures that when a scientist reports a purity of 99.8% for a batch of this compound, that value is scientifically sound and can be defended. It eliminates frustrating repetitions and ultimately leads to better time and resource management.[1]
Core Validation Parameters: An In-Depth Look
The validation of an HPLC method is a multifaceted process. Each parameter assesses a different aspect of the method's performance, and together they form a complete picture of its capabilities and limitations.
dot
Caption: Inter-relationships of core HPLC validation parameters.
-
Specificity & Stability-Indicating Nature: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, and matrix components.[7][8][9] For this compound, this is crucial for distinguishing the API from synthesis precursors or degradation products that may form during storage. A method's specificity is confirmed through forced degradation studies, where the drug is intentionally exposed to stress conditions (acid, base, oxidation, heat, light) to produce degradants.[10][11][12][13] A truly stability-indicating method will resolve the main API peak from all potential degradation products.[11]
-
Linearity and Range: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[7] This is typically evaluated across five concentration levels. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[1][2] For an assay of this compound, the range is typically 80-120% of the target concentration.[4]
-
Accuracy: Accuracy measures the closeness of the test results to the true value.[7] It is often determined by spiking a placebo matrix with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[3] For a drug substance assay, the mean recovery should be 100 ± 2%.[3]
-
Precision: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[1] This is typically assessed with a minimum of six determinations at 100% of the test concentration.[3]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Assesses precision between different laboratories (collaborative studies), which is critical for method transfer.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[7] The LOQ is the lowest amount that can be reliably quantified.[7][14] These parameters are critical for impurity analysis, ensuring that even trace amounts of potentially harmful substances can be controlled.
-
Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[7] This provides an indication of its reliability during normal usage and is essential for method transferability between labs.
Comparative Guide: RP-HPLC vs. UHPLC Methods
While a specific, pre-validated method for this compound is not publicly available, we can compare two common approaches for the analysis of similar aromatic carboxylic acids: a traditional Reverse-Phase HPLC (RP-HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method.
| Parameter | Method A: Conventional RP-HPLC | Method B: UHPLC | Scientific Rationale & Insights |
| Column | C18, 250 mm x 4.6 mm, 5 µm particles | C18, 50 mm x 2.1 mm, <2 µm particles | UHPLC uses sub-2 µm particles, providing significantly higher efficiency and resolution, allowing for shorter columns and faster analysis times. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | The smaller particle size and column diameter in UHPLC necessitate lower flow rates but generate much higher backpressure, requiring specialized pumps. |
| Run Time | ~15 minutes | ~3 minutes | The primary advantage of UHPLC is speed, dramatically increasing sample throughput. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity. The correlation coefficient (r²) should be very close to 1.[15] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Acceptance criteria for accuracy are dictated by regulatory guidelines and are independent of the technique used.[3] |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 0.5% Intermediate: ≤ 1.5% | The enhanced efficiency and peak shape of UHPLC often lead to slightly better precision (lower Relative Standard Deviation). |
| LOQ | ~0.1 µg/mL | ~0.05 µg/mL | The sharper, taller peaks generated by UHPLC systems result in a better signal-to-noise ratio, typically leading to lower detection and quantitation limits. |
| Solvent Consumption | High | Low (~70-80% reduction) | Shorter run times and lower flow rates make UHPLC a "greener" and more cost-effective technology over the long term. |
Experimental Protocol: A Step-by-Step Validation Workflow
This protocol outlines the validation of an assay method for this compound.
dot
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. jetir.org [jetir.org]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. assayprism.com [assayprism.com]
- 8. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 9. actascientific.com [actascientific.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. jddtonline.info [jddtonline.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 1,7-Naphthyridine-8-carboxylic Acid's Potential Biological Activity Against Established PDE4 Inhibitors
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds with therapeutic potential is perpetual. The 1,7-naphthyridine core has emerged as a promising pharmacophore, particularly in the development of inhibitors for phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory cascade. This guide provides an in-depth comparative analysis of the prospective biological activity of 1,7-Naphthyridine-8-carboxylic acid against well-established PDE4 inhibitors, namely Roflumilast and Cilomilast. While direct experimental data for this compound is nascent, this document will extrapolate its potential based on a closely related and potent 1,7-naphthyridine-based PDE4 inhibitor, alongside a comprehensive review of the mechanistic and experimental benchmarks set by current therapies.
The Rationale for 1,7-Naphthyridine Carboxylic Acids as PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of numerous immune and inflammatory cells.[1][2] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a broad spectrum of anti-inflammatory effects.[3] This mechanism is the cornerstone of action for approved drugs like Roflumilast, used in the treatment of severe Chronic Obstructive Pulmonary Disease (COPD).[4][5]
The 1,7-naphthyridine scaffold has been identified as a viable backbone for the design of novel PDE4 inhibitors. The strategic placement of a carboxylic acid moiety can enhance binding to the active site of the enzyme and improve pharmacokinetic properties. This is exemplified by the development of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, a potent PDE4 inhibitor with favorable solubility and pharmacokinetic profiles. While not the specific subject of this guide, its discovery underscores the therapeutic potential of the 1,7-naphthyridine-carboxylic acid chemotype.
Comparative Efficacy: Projecting the Potential of this compound
To contextualize the potential of this compound, we will compare its projected inhibitory profile with that of Roflumilast and Cilomilast, two well-characterized PDE4 inhibitors.
| Compound | Target | In Vitro Potency (IC50) | Key Therapeutic Indication |
| This compound (Projected) | PDE4 | To be determined | Potential for inflammatory diseases |
| Roflumilast | PDE4 | ~0.8 nM | Severe COPD[4] |
| Cilomilast | PDE4 | ~100 nM | Investigated for COPD and asthma[6][7] |
Note: The IC50 value for this compound is hypothetical and serves as a placeholder for future experimental determination. The values for Roflumilast and Cilomilast are approximate and can vary based on assay conditions.
The anti-inflammatory effects of PDE4 inhibitors are often evaluated by their ability to suppress the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), from immune cells stimulated with lipopolysaccharide (LPS).[2]
| Compound | Assay | Endpoint | Expected Outcome for this compound |
| Roflumilast | LPS-induced TNF-α release in human whole blood | Inhibition of TNF-α | Potent inhibition |
| Cilomilast | LPS-induced TNF-α release in human whole blood | Inhibition of TNF-α | Moderate to potent inhibition |
| This compound (Projected) | LPS-induced TNF-α release in human whole blood | Inhibition of TNF-α | Dose-dependent inhibition of TNF-α release |
Mechanistic Deep Dive: The PDE4 Signaling Pathway
The therapeutic effect of PDE4 inhibitors is a direct consequence of their intervention in the cAMP signaling pathway. The following diagram illustrates this mechanism.
Caption: PDE4 Inhibition Pathway.
This pathway highlights how inhibiting PDE4 with a compound like this compound leads to an accumulation of cAMP, subsequent activation of Protein Kinase A (PKA), and ultimately a dampening of the inflammatory response.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and enable a direct comparison with known inhibitors, the following standardized experimental protocols are recommended.
In Vitro PDE4 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PDE4.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA). Prepare solutions of purified recombinant human PDE4B enzyme and the fluorescently labeled cAMP substrate.
-
Compound Dilution: Serially dilute the test compound (this compound) and reference inhibitors (Roflumilast, Cilomilast) to a range of concentrations.
-
Assay Procedure:
-
Add the PDE4 enzyme to the wells of a microplate.
-
Add the diluted test compounds and reference inhibitors.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the product formation using a suitable detection method, such as fluorescence polarization.[8][9]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro PDE4 Assay Workflow.
Lipopolysaccharide (LPS)-Induced TNF-α Release in Human Whole Blood
This ex vivo assay assesses the anti-inflammatory activity of a compound in a more physiologically relevant system.[10]
Methodology:
-
Blood Collection: Collect fresh human venous blood from healthy donors into heparinized tubes.
-
Compound Incubation: Pre-incubate the whole blood with various concentrations of the test compound and reference inhibitors for a defined period (e.g., 1 hour) at 37°C.
-
Stimulation: Add LPS to the blood samples to induce an inflammatory response and TNF-α release.
-
Incubation: Incubate the stimulated blood samples for an appropriate duration (e.g., 4-6 hours) at 37°C.[11]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the inhibitory effect of the compounds on TNF-α release and calculate IC50 values.
Caption: TNF-α Release Assay Workflow.
Conclusion and Future Directions
While the biological activity of this compound remains to be definitively characterized, the precedence set by structurally related compounds strongly suggests its potential as a novel PDE4 inhibitor. Its efficacy will be contingent on its intrinsic potency against the PDE4 enzyme and its ability to modulate inflammatory responses in cellular and more complex biological systems. The experimental frameworks outlined in this guide provide a clear and robust pathway for the comprehensive evaluation of this compound, enabling a direct and meaningful comparison with established inhibitors like Roflumilast and Cilomilast. Future research should focus on the synthesis and subsequent in vitro and ex vivo characterization of this compound to validate its therapeutic potential for inflammatory diseases.
References
-
[Pharmacological profile of roflumilast]. PubMed. Available at: [Link]
-
DALIRESP® (roflumilast) Mechanism of Action | For HCPs. DALIRESP® (roflumilast). Available at: [Link]
-
What is the mechanism of Roflumilast? Patsnap Synapse. Available at: [Link]
-
Phosphodiesterase-4 inhibitor. Wikipedia. Available at: [Link]
-
Cilomilast. PubChem. Available at: [Link]
-
Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. PMC. Available at: [Link]
-
Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect). YouTube. Available at: [Link]
-
Advances in the Development of Phosphodiesterase-4 Inhibitors. ACS Publications. Available at: [Link]
-
Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). ResearchGate. Available at: [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. Available at: [Link]
-
Cilomilast. Wikipedia. Available at: [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. Available at: [Link]
-
Cilomilast. PubMed. Available at: [Link]
-
List of Selective phosphodiesterase-4 inhibitors (PDE4). Drugs.com. Available at: [Link]
-
A convenient human whole blood culture system for studying the regulation of tumour necrosis factor release by bacterial lipopolysaccharide. PubMed. Available at: [Link]
-
Kinetics of the LPS-inducible cytokine release in human whole blood... ResearchGate. Available at: [Link]
-
Cilomilast: orally active selective phosphodiesterase-4 inhibitor for treatment of chronic obstructive pulmonary disease. PubMed. Available at: [Link]
-
Antiinflammatory Effects of the Phosphodiesterase-4 Inhibitor Cilomilast (Ariflo) in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
Co-Activation of Human Whole Blood Cells with Lipopolysaccharides and an Allergen. MDPI. Available at: [Link]
-
A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA. PLOS One. Available at: [Link]
-
Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. PMC. Available at: [Link]
-
PDE4B1 Assay Kit. BPS Bioscience. Available at: [Link]
-
Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. MDPI. Available at: [Link]
-
PDE4C Assay Kit. BPS Bioscience. Available at: [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). ResearchGate. Available at: [Link]
-
Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available at: [Link]
-
(PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
-
Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers. Available at: [Link]
-
Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. Available at: [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. Available at: [Link]
-
Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Available at: [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
Sources
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugs.com [drugs.com]
- 4. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 5. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 6. Cilomilast - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cilomilast - Wikipedia [en.wikipedia.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A convenient human whole blood culture system for studying the regulation of tumour necrosis factor release by bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Differentiation of Naphthyridine Isomers
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The six possible isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—exhibit distinct chemical and physical properties stemming from the varied placement of the two nitrogen atoms in their bicyclic structure.[3][4][5] A thorough understanding of their spectroscopic characteristics is crucial for their unambiguous identification, structural elucidation, and the rational design of novel derivatives with tailored functionalities.[1]
This guide provides a comparative overview of the key spectroscopic techniques used to differentiate naphthyridine isomers, including Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) and Fluorescence Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of how the nitrogen atoms' positions influence the spectral output, present comparative data, and provide validated experimental protocols to empower researchers in their own investigations.
The Structural Landscape of Naphthyridine Isomers
The location of the nitrogen atoms within the fused ring system is the primary determinant of the isomers' electronic distribution, dipole moment, and steric environment, which in turn governs their spectroscopic behavior.
Figure 1: Chemical structures of the six naphthyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of naphthyridine isomers. The chemical shifts (δ) of both protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electron density around each nucleus, which is directly influenced by the proximity and orientation of the electronegative nitrogen atoms.
Causality in NMR: Why Isomers Have Distinct Spectra
The nitrogen atoms exert a strong deshielding effect on adjacent protons and carbons. This is due to nitrogen's electronegativity, which withdraws electron density from the surrounding atoms, reducing their shielding from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield).[6] The magnitude of this effect and the resulting coupling patterns are unique to each isomer, providing a distinct fingerprint.
For instance, in 1,8-naphthyridine, the protons at positions 2 and 7 are adjacent to a nitrogen atom and are therefore significantly deshielded compared to other protons in the molecule. In contrast, for an isomer like 2,7-naphthyridine, the protons at positions 1 and 8 would be most affected.
Comparative ¹H and ¹³C NMR Data
The following table summarizes typical chemical shifts for some of the parent naphthyridine isomers. It is crucial to note that these values can be influenced by the solvent and the presence of substituents.
| Isomer | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| 1,5-Naphthyridine | 2,6 | ~9.28 | ~153.3 | [7] |
| 3,7 | ~7.63 | ~125.6 | [7] | |
| 4,8 | ~8.55 | ~136.5 | [7] | |
| 1,6-Naphthyridine | 2 | ~9.10 | - | [8] |
| 3 | ~7.52 | - | [8] | |
| 4 | ~8.28 | - | [8] | |
| 5 | ~9.28 | - | [8] | |
| 7 | ~8.76 | - | [8] | |
| 8 | ~7.93 | - | [8] | |
| 1,8-Naphthyridine | 2,7 | ~9.0 | ~153.0 | [9][10] |
| 3,6 | ~7.5 | ~121.0 | [9][10] | |
| 4,5 | ~8.2 | ~136.0 | [9][10] | |
| 2,7-Naphthyridine | 1,8 | ~9.3 | ~151.0 | [11] |
| 3,6 | ~7.6 | ~120.0 | [11] | |
| 4,5 | ~8.1 | ~136.0 | [11] |
Note: Chemical shifts are approximate and can vary based on experimental conditions. The data is compiled from various sources and may have been recorded in different solvents.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A self-validating NMR protocol ensures reproducibility and accurate structural assignment.
Figure 2: Workflow for NMR analysis of naphthyridine isomers.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the naphthyridine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical as it can influence chemical shifts. Add a small amount of an internal standard like tetramethylsilane (TMS) for accurate referencing.[1] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation and Measurement: Utilize a high-resolution NMR spectrometer (a field strength of 400 MHz or higher is recommended for resolving complex coupling patterns).[1] Acquire a standard ¹H NMR spectrum. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]
-
Advanced 2D NMR Experiments: For unambiguous assignment, especially for substituted derivatives, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and carbons further away, respectively.[12]
-
Data Analysis: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.[1] Reference the chemical shifts to the residual solvent peak or TMS (δ = 0.00 ppm).[1][13] Analyze the integration of ¹H signals to determine the relative number of protons and interpret the splitting patterns (multiplicity) to deduce the connectivity between adjacent protons.[1]
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions
UV-Vis absorption and fluorescence emission spectroscopies provide insights into the electronic structure and photophysical properties of naphthyridine isomers. The position of the nitrogen atoms significantly affects the energies of the molecular orbitals, leading to distinct absorption and emission characteristics.
Causality in Photophysics: Nitrogen's Influence on Spectra
The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is dependent on the electronic structure of the molecule. The nitrogen atoms, with their lone pairs of electrons, can participate in n→π* transitions, although these are often weaker than the π→π* transitions.[14] The relative positions of the nitrogens alter the overall conjugation and electron distribution, leading to shifts in λmax and molar absorptivity (ε) among the isomers.[2]
Fluorescence occurs when a molecule returns to its ground electronic state from an excited state by emitting a photon. The fluorescence quantum yield (ΦF) and the emission wavelength are sensitive to the molecular structure and the solvent environment.[15]
Comparative UV-Vis and Fluorescence Data
| Isomer/Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| 1,6-Naphthyridine Derivatives | Various | 344 - 448 | - | ~0.05-0.1 | [2][15] |
| 1,8-Naphthyridine Derivatives | CH₂Cl₂ | ~320-390 | ~430-521 | - | [14] |
| Benzofuran-Naphthyridine | Various | ~360-378 | 400 - 415 | - | [16] |
| Near-Infrared Probes | - | - | 661-762 | - | [17] |
Experimental Protocol: Characterizing Photophysical Properties
Figure 3: Workflow for UV-Vis and Fluorescence Spectroscopy.
Detailed Steps:
-
Sample Preparation for UV-Vis: Prepare a stock solution of the naphthyridine isomer (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).[1] From this stock, create a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
UV-Vis Measurement: Use a dual-beam UV-Vis spectrophotometer. First, record a baseline spectrum with a cuvette containing only the pure solvent. Then, measure the absorption spectrum of the sample solution to determine the wavelength(s) of maximum absorbance (λmax).[1] The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).[1]
-
Sample Preparation for Fluorescence: Prepare a dilute solution of the sample in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the intended excitation wavelength should be kept below 0.1.[1]
-
Fluorescence Measurement: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Record the emission spectrum over a suitable wavelength range.[1]
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate).[14] This involves measuring the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.[1]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for confirming the molecular weight of the synthesized naphthyridine isomers and for gaining structural information through analysis of their fragmentation patterns. While all isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns, however, can provide clues to the isomeric structure.
Causality in Fragmentation: How Isomers Break Apart Differently
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic of the molecule's structure. For naphthyridine isomers, the initial fragmentation often involves the loss of neutral molecules like HCN.[11] The stability of the resulting fragment ions will depend on the original positions of the nitrogen atoms, potentially leading to different fragmentation pathways and relative abundances of fragment ions for each isomer.[19] Techniques like Infrared Ion Spectroscopy (IRIS) can be particularly powerful for distinguishing isomers by providing a vibrational spectrum of the mass-selected ions.[20]
Experimental Protocol: Mass Spectrometric Analysis
Figure 4: Workflow for Mass Spectrometry analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the naphthyridine isomer in a volatile solvent such as methanol or acetonitrile.[1]
-
Instrumentation and Measurement: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) for softer ionization, which often preserves the molecular ion, or Electron Impact (EI) which can induce more extensive fragmentation.[1] The sample can be introduced by direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).[1]
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺ in ESI). High-resolution mass spectrometry is invaluable for confirming the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): To probe the structure, perform a tandem MS experiment. In this, the molecular ion of interest is mass-selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are mass-analyzed. The resulting spectrum provides a fragmentation fingerprint that can be used to differentiate isomers.
Conclusion
The spectroscopic comparison of naphthyridine isomers is a multifaceted task that relies on the synergistic use of several analytical techniques. NMR spectroscopy stands as the definitive method for structural assignment, providing detailed information on the electronic environment of each atom within the molecule. UV-Vis and fluorescence spectroscopy offer valuable insights into the electronic transitions and photophysical properties, which are crucial for applications in materials science and as fluorescent probes. Finally, mass spectrometry confirms the molecular weight and, through fragmentation analysis, can provide corroborating structural evidence. By understanding the principles behind how the isomeric structures influence the spectroscopic output and by employing rigorous, validated experimental protocols, researchers can confidently characterize and differentiate these important heterocyclic compounds, paving the way for their application in drug discovery and beyond.
References
- Benchchem. Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.
- Fu, W. et al. (2010). Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. Inorganic Chemistry.
- ChemicalBook. 1,8-Naphthyridine(254-60-4) 13C NMR spectrum. ChemicalBook.
- Fu, W. et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. PubMed.
-
Gaina, L. et al. ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][14]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][14]. Revue Roumaine de Chimie.
- Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Gheorghiu, M. D. et al. Spectral Characteristics of 2,7-Naphthyridines. MDPI.
- Li, X. et al.
- Li, J. et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
- Sesi, A. (2023). Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes. UR Scholarship Repository.
- Ma, H. et al. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst (RSC Publishing).
- Barbas, R. et al.
- PubChem. 1,8-Naphthyridine. PubChem.
- Ma, H. et al. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging.
- Indirapriyadharshini, V. K. et al. (2002). Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. PubMed.
- Hsieh, C. et al. Fluorescent Organic Nanoparticles of Benzofuran−Naphthyridine Linked Molecules: Formation and Fluorescence Enhancement in Aqueous Media.
- ChemicalBook. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum. ChemicalBook.
- Paudler, W. W. & Kress, T. J. (1967). Naphthyridine chemistry. VIII1.
- Chen, I. et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
- Grafiati. Journal articles: 'Naphthyridines – Spectra'.
- Khetmalis, Y. M. et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances (RSC Publishing).
- ResearchGate. Photophysical parameters of the investigated fluorophores.
- ChemicalBook. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum. ChemicalBook.
- ResearchGate. Structures of isomeric naphthyridines.
- Gottlieb, H. E. et al. (2010).
- Progress in Chemistry. Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers.
- Oregon State University. 1H NMR Chemical Shift.
- van der Waal, J. C. et al. Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. PMC - NIH.
- ResearchGate. Computational study of the electronic spectra of some B–N dyes.
- Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Deriv
- Alvarez-Builla, J. et al.
- Murugesan, S. et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
- Elangovan, K. et al. (2021). Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. PubMed.
- da Silva, A. B. F. et al. Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives.
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
- Azapyrene-based fluorophores: synthesis and photophysical properties. RSC Publishing.
- Li, B. et al. (2023).
- Fernandez-Prada, C. et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI.
- Perrier, A. et al. Comparative photophysical investigation of doubly-emissive photochromic-fluorescent diarylethenes. RSC Publishing.
- Kitzig, S. et al. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]
- 9. 1,8-Naphthyridine(254-60-4) 13C NMR [m.chemicalbook.com]
- 10. 1,8-Naphthyridine(254-60-4) 1H NMR [m.chemicalbook.com]
- 11. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ias.ac.in [ias.ac.in]
- 15. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Scholars Portal [scholarsportal.info]
- 20. Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile 1,7-Naphthyridine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine derivatives, offering a comparative perspective on their performance as anticancer, kinase inhibitory, and antiviral agents. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for the rational design of novel therapeutics based on this versatile scaffold.
The 1,7-Naphthyridine Core: A Foundation for Diverse Biological Activity
The unique arrangement of nitrogen atoms in the 1,7-naphthyridine ring system imparts distinct physicochemical properties that influence its pharmacokinetic profile and target interactions. Compared to its well-studied isomer, 1,8-naphthyridine, the 1,7-isomer possesses a lower melting point and logP, suggesting a more favorable profile for aqueous solubility.[1] This inherent characteristic, combined with its synthetic tractability, makes the 1,7-naphthyridine scaffold an attractive starting point for the development of a wide array of therapeutic agents.[2]
Anticancer Activity: Unraveling the SAR of 1,7-Naphthyridine Derivatives
Numerous studies have highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents, with activity observed against a range of human cancer cell lines.[3][4] The cytotoxic effects of these compounds are often attributed to their ability to inhibit key cellular targets, such as topoisomerase II and various kinases involved in cell proliferation and survival.[4]
A critical aspect of the SAR of these derivatives lies in the nature and position of substituents on the naphthyridine core. For instance, in a series of 2-phenyl-1,8-naphthyridin-4-ones, which shares structural similarities with the 1,7-isomer, substitutions at the C-2, C-5, C-6, and C-7 positions were found to be crucial for cytotoxic activity.[3] Specifically, the presence of a methyl group at the C-7 position and a naphthyl ring at the C-2 position resulted in a compound with potent activity against three human cancer cell lines.[3] In general, methyl substitution at the C-6 or C-7 positions conferred greater activity than substitution at the C-5 position.[3]
Quantitative structure-activity relationship (QSAR) models have further elucidated the key structural features for cytotoxicity. These models suggest that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 aryl substituent, are important for activity against HeLa, HL-60, and PC-3 cancer cell lines.[4]
Table 1: Anticancer Activity of Representative 1,7-Naphthyridine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 16 | HeLa (Cervical) | 0.7 | C-7 CH3, C-2 Naphthyl | [3][4] |
| HL-60 (Leukemia) | 0.1 | [4] | ||
| PC-3 (Prostate) | 5.1 | [4] | ||
| Compound 14 | HeLa (Cervical) | Potent | C-6 CH3, C-2 Naphthyl | [4] |
| Compound 15 | HeLa (Cervical) | Potent | C-5, C-7 di-CH3, C-2 Naphthyl | [4] |
| AT-3639 (1) | Murine & Human Tumor Cell Lines | Effective in vitro & in vivo | 1-(2-thiazolyl), 7-(3-aminopyrrolidinyl) | [5] |
| AG-7352 (3) | Human Tumor Cell Lines | More potent than etoposide | (S,S)-isomer of a 7-(trans-3-methoxy-4-methylaminopyrrolidinyl) derivative | [6] |
Kinase Inhibition: A Privileged Scaffold for Targeting Cellular Signaling
The 1,7-naphthyridine scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.[7] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
A notable example is the development of 1,7-naphthyridine-based inhibitors of PIP4K2A, a lipid kinase implicated in tumor growth.[7] SAR studies of these inhibitors revealed the importance of specific interactions with the kinase active site. A hydrogen bond between the nitrogen at position 7 of the naphthyridine ring and the backbone nitrogen of Val199 in the kinase hinge region, along with a π-π stacking interaction with the adjacent Phe200, were identified as key binding determinants.[8]
Further modifications at various positions of the 1,7-naphthyridine core have led to the optimization of potency and selectivity. For instance, in the development of c-Met kinase inhibitors based on a related 1,6-naphthyridine scaffold, a comprehensive SAR study indicated that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core were essential for potent inhibition.[9]
Table 2: Kinase Inhibitory Activity of 1,7-Naphthyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Key Structural Features | Reference |
| BAY-09 Derivative | PIP4K2A | 0.066 - 18.0 | Varied substitutions via nucleophilic and Suzuki coupling reactions | [7] |
| Compound 1 | PIP4K2A | - | (R)-configuration with a carboxylic acid group for H-bonding and salt-bridge interactions | [8] |
| 2t | c-Met | 2.6 | 1H-imidazo[4,5-h][3]naphthyridin-2(3H)-one core | [9] |
Antiviral Activity: A Promising Frontier for 1,7-Naphthyridine Derivatives
While the exploration of 1,7-naphthyridine derivatives as antiviral agents is less extensive compared to their anticancer and kinase inhibitory roles, emerging evidence suggests their potential in combating viral infections.[10][11] The related 1,6-naphthyridine scaffold has shown potent activity against human cytomegalovirus (HCMV), with some derivatives exhibiting significantly lower IC50 values than the standard drug ganciclovir.[12][13][14]
The antiviral activity of these compounds is often linked to the inhibition of viral enzymes essential for replication, such as HIV integrase.[15] In a series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors, a 7-benzyl substituent was found to be critical for potent enzyme inhibition.[15] Furthermore, an N-(2-methoxyethyl)carboxamide moiety at the C-3 position was shown to reduce plasma protein binding, a crucial factor for drug efficacy.[15]
More recently, 1,7-naphthyridine derivatives have been investigated as potential inhibitors of HIV-1 reverse transcriptase (RT).[8] These studies highlight the potential for enhancing antiviral potency by introducing nitrogen atoms into the quinoline core structure to improve polarity, solubility, and target interactions.[8]
Table 3: Antiviral Activity of Naphthyridine Derivatives
| Compound ID | Target Virus/Enzyme | IC50/Activity | Key Structural Features | Reference |
| Compound A1 | HCMV (AD 169 & Towne) | 39- to 223-fold lower IC50 than ganciclovir | 1,6-Naphthyridine derivative | [12][13] |
| Carboxamide Congeners | HIV Integrase | Potent antiviral activity in cellular assays | 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one core with C-3 carboxamide | [15] |
| 2,4-disubstituted-1,7-naphthyridines | HIV-1 RT | Promising inhibitors | - | [8] |
Comparative Analysis with Alternative Scaffolds
The versatility of the 1,7-naphthyridine scaffold is best understood when compared to other prominent heterocyclic systems in drug discovery.
-
vs. 1,8-Naphthyridine: While both are privileged structures, the 1,7-isomer generally exhibits lower lipophilicity, which can translate to improved solubility and pharmacokinetic properties.[16]
-
vs. Quinolines: The introduction of an additional nitrogen atom in the 1,7-naphthyridine ring can enhance polarity and solubility, potentially leading to improved drug-like properties and target engagement through additional hydrogen bonding opportunities.[8]
-
vs. Indoles and Benzimidazoles: While indoles and benzimidazoles are also widely used scaffolds in drug discovery, the 1,7-naphthyridine core offers a distinct electronic distribution and a different spatial arrangement of hydrogen bond donors and acceptors, providing a unique chemical space for interacting with biological targets.[9][17]
Experimental Protocols
Synthesis of the 1,7-Naphthyridine Core
A common and efficient method for the synthesis of the 1,7-naphthyridine scaffold involves the cyclization of 2-cyano-3-pyridylacetonitrile. The following is a generalized protocol that can be adapted for the synthesis of various derivatives.
Diagram 1: General Synthesis of the 1,7-Naphthyridine Core
Caption: A three-step synthesis of the 1,7-naphthyridine core.
Step-by-Step Protocol:
-
Cyclization: Dissolve 2-cyano-3-pyridylacetonitrile in dry ether and cool the solution. Bubble anhydrous hydrogen bromide gas through the solution to induce cyclization, yielding 6-amino-8-bromo-1,7-naphthyridine.
-
Hydrazine Reaction: Dissolve the 6-amino-8-bromo-1,7-naphthyridine in dioxane and add hydrazine hydrate dropwise. Reflux the mixture to obtain 6,8-dihydrazino-1,7-naphthyridine.
-
Oxidation: Dissolve the dihydrazino intermediate in a mixture of acetic acid and water. Add this solution to a hot copper sulfate solution and heat to yield the final 1,7-naphthyridine product.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Diagram 2: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[12][15]
-
Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives and appropriate controls.[15]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[11]
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture by 50% (IC50).
Diagram 3: Plaque Reduction Assay Workflow
Caption: Workflow for determining antiviral IC50 via plaque reduction.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.[10]
-
Compound and Virus Preparation: Prepare serial dilutions of the 1,7-naphthyridine derivative. Mix a standardized amount of virus with each compound dilution and incubate.[10][16]
-
Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures.[10]
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[10]
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).[10]
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[14]
-
IC50 Calculation: Determine the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[10][14]
Conclusion and Future Perspectives
The 1,7-naphthyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in modulating the anticancer, kinase inhibitory, and antiviral activities of its derivatives. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of new 1,7-naphthyridine-based compounds.
Future research in this area should continue to explore the vast chemical space around the 1,7-naphthyridine core. A deeper understanding of the interactions between these derivatives and their biological targets, aided by computational modeling and structural biology, will be instrumental in the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
- Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-15.
- Lisin, R., et al. (2009). Synthesis and antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors. Journal of Medicinal Chemistry, 52(11), 3539-3543.
- Chan, L., et al. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937.
- BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. BenchChem.
- Kumar, S., & Narasimhan, B. (2018). Naphthyridines with Antiviral Activity - A Review. Mini-Reviews in Medicinal Chemistry, 18(15), 1285-1296.
- Chen, S. H., et al. (2014).
- Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575.
- Lee, C. Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. International Journal of Molecular Sciences, 14(12), 23567-23583.
- Biron, K. K., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937.
- Sraa Abu-Melha. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
- Kaczor, A. A., & Satała, G. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6649.
- Landry, M. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 37(4), 879-881.
- Adejoro, I. A., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3845-3860.
- Tomita, K., et al. (2004). Synthesis and Structure-Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Journal of Medicinal Chemistry, 47(9), 2097-2109.
- Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883-15911.
- BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. BenchChem.
- Kumar, A., et al. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. Archiv der Pharmazie, 348(2), 119-129.
-
Wang, X., et al. (2015). discovery and SAR study of 1H-imidazo[4,5-h][3]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(3), 734-745.
- Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). RSC Advances, 10(23), 13907-13921.
- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024). Molecules, 29(19), 4529.
- Madaan, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(15), 1365-1387.
- Ruan, W., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4529.
- Law, C. S. W., & Yeong, K. Y. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877.
- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 1,7-Naphthyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 1,7-naphthyridine analogs, with a primary focus on their emerging potential in oncology and established utility in antibacterial applications. While direct head-to-head in vivo comparative studies are limited, this document synthesizes available preclinical data to offer insights into their therapeutic promise. We will delve into the mechanistic underpinnings of their activity, present available quantitative data, and provide standardized experimental protocols to guide further research.
The 1,7-Naphthyridine Scaffold: A Versatile Pharmacophore
The 1,7-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant interest in medicinal chemistry. Its rigid structure and the specific arrangement of nitrogen atoms provide a unique framework for designing molecules that can interact with a variety of biological targets. This has led to the exploration of 1,7-naphthyridine derivatives in a wide range of therapeutic areas. While the 1,8-naphthyridine isomer, the backbone of classic quinolone antibiotics, has been more extensively studied, the 1,7-scaffold is proving to be a rich source of novel drug candidates, particularly in the realm of oncology.
Anticancer Efficacy: Targeting DNA Repair and Key Signaling Pathways
Recent preclinical studies have highlighted the potential of 1,7-naphthyridine analogs as potent anticancer agents. Their efficacy often stems from the inhibition of critical cellular processes such as DNA repair and oncogenic signaling pathways.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
A significant breakthrough in the application of the 1,7-naphthyridine scaffold is the development of potent Poly (ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand DNA breaks, a concept known as synthetic lethality.
One notable example is a series of benzo[de][1][2]naphthyridin-7(8H)-ones. Compound 41 from this series has demonstrated exceptional potency against the PARP1 enzyme and in BRCA1-deficient MDA-MB-436 cancer cells, with a 50% cellular inhibitory concentration (CC50) of less than 0.26 nM.[1] Mechanistic studies confirmed that these inhibitors block the formation of poly(ADP-ribose) chains, leading to an accumulation of DNA double-strand breaks and cell cycle arrest.[1]
Table 1: In Vitro and In Vivo Performance of a Benzo[de][1][2]naphthyridin-7(8H)-one Analog (Compound 41)
| Parameter | Result | Reference |
| PARP1 Inhibitory Activity (IC50) | 0.31 nM (for a related analog) | [1] |
| Cellular Potency (CC50) in BRCA1-deficient MDA-MB-436 cells | < 0.26 nM | [1] |
| Mechanism of Action | Inhibition of PARylation, induction of DNA double-strand breaks, cell cycle arrest | [1] |
Signaling Pathway: PARP Inhibition in BRCA-Deficient Cancer Cells
Caption: Mechanism of synthetic lethality induced by 1,7-naphthyridine PARP inhibitors in BRCA-deficient cancer cells.
WNT Signaling Pathway Inhibition
Naturally occurring 1,7-naphthyridine alkaloids have also shown promise in oncology. Bisleuconothine A , isolated from the bark of Leuconotis griffithii, has demonstrated in vivo efficacy in a mouse xenograft model of HCT116 colon cancer.[3] Its anticancer activity is attributed to the inhibition of the WNT signaling pathway, a critical pathway often dysregulated in colorectal cancer.[3]
Signaling Pathway: WNT Signaling Inhibition
Caption: Inhibition of the WNT signaling pathway by the 1,7-naphthyridine alkaloid Bisleuconothine A.
Antibacterial Efficacy: A Legacy of DNA Gyrase Inhibition
While the focus is shifting towards oncology for the 1,7-naphthyridine scaffold, the broader naphthyridine class has a well-established history as potent antibacterial agents. The primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][5]
Although most of the in vivo data pertains to the 1,8-naphthyridine isomer, the principles of targeting bacterial topoisomerases are likely applicable to appropriately substituted 1,7-naphthyridine-8-carboxylic acid analogs. For instance, Enoxacin , a 1,8-naphthyridine derivative, has demonstrated excellent in vivo efficacy in treating systemic bacterial infections in mice.[6]
Table 2: In Vivo Antibacterial Efficacy of Enoxacin (a 1,8-Naphthyridine Analog)
| Parameter | Result | Reference |
| Animal Model | Mice with systemic bacterial infections | [6] |
| Efficacy | Excellent in vivo efficacy | [6] |
| Toxicity | Weak acute toxicity | [6] |
| Mechanism of Action | Inhibition of bacterial DNA gyrase | [4] |
Experimental Protocols for In Vivo Efficacy Assessment
To ensure the reproducibility and comparability of in vivo studies, standardized protocols are essential. Below is a representative protocol for evaluating the anticancer efficacy of a 1,7-naphthyridine analog in a mouse xenograft model.
Experimental Workflow: Murine Xenograft Model for Anticancer Efficacy
Caption: A stepwise workflow for assessing the in vivo anticancer efficacy of 1,7-naphthyridine analogs using a xenograft model.
Step-by-Step Methodology:
-
Cell Culture: The selected human cancer cell line (e.g., BRCA-deficient breast cancer line for a PARP inhibitor) is cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts. Animals are acclimatized for at least one week before the study begins.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The 1,7-naphthyridine analog is administered according to a predetermined dose and schedule (e.g., daily, twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (treated with a standard-of-care drug) should be included.
-
Efficacy and Toxicity Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animals are monitored for any signs of toxicity.
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100%. Statistical analysis is performed to determine the significance of the observed effects.
Future Directions and Conclusion
The this compound scaffold and its analogs represent a promising area for drug discovery, particularly in oncology. The ability of these compounds to target key pathways like PARP and WNT signaling provides a strong rationale for their further development. While the antibacterial potential of the broader naphthyridine class is well-documented, future research could explore novel 1,7-naphthyridine analogs with potent and specific antibacterial activity.
To advance this field, there is a critical need for more direct comparative in vivo studies that evaluate multiple analogs within the same experimental framework. This will allow for a more definitive assessment of structure-activity relationships and the identification of lead candidates with optimal efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical scaffold.
References
[1] Zhang, J., et al. (2015). Design, synthesis, and biological evaluation of a series of benzo[de][1][2]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. Journal of Medicinal Chemistry, 58(15), 6297-6313. [Link]
[6] Matsumoto, J., et al. (1984). Pyridonecarboxylic Acids as Antibacterial Agents. 2. Synthesis and Structure-Activity Relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids, Including Enoxacin, a New Antibacterial Agent. Journal of Medicinal Chemistry, 27(3), 292-301. [Link]
[7] Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]
[8] Jaggi, M., et al. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7642-7651. [Link]
[9] BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. BenchChem.
[10] Deo, P., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. RSC Medicinal Chemistry. [Link]
[2] Singh, A. T., et al. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Xenobiotica, 43(12), 1045-1054. [Link]
[3] Wójcik, M., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6296. [Link]
Elguero, J., et al. (2010). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 15(1), 403-413. [Link]
[11] BenchChem. (2025). A Comparative Analysis of 7-Methyl-1,8-naphthyridin-2-amine Derivatives and Standard-of-Care Drugs in Oncology. BenchChem.
[12] Witek, K., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10696. [Link]
[4] Kloska, A., & Stępień, K. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1475. [Link]
[5] Kloska, A., & Stępień, K. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]
[13] Coutinho, H. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]
[14] Coutinho, H. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]
[15] Makvandi, M., et al. (2016). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research, 76(15), 4516-4524. [Link]
[16] Mahalmani, V., et al. (2021). Do alternatives to animal experimentation replace preclinical research?. Perspectives in Clinical Research, 12(2), 107-111. [Link]
[17] Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8116-8136. [Link]
[18] van der Pijl, R., et al. (2020). Foundations of Drug Development: Pre-Clinical Animal Models. Parent Project Muscular Dystrophy. [Link]
[19] National Academies of Sciences, Engineering, and Medicine. (2018). Assessing Safety and Toxicology. In Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop. The National Academies Press. [Link]
[20] BenchChem. (2025). The Untapped Potential of 5-Bromo-8-chloro-1,7-naphthyridine in Oncology: A Roadmap for Anticancer Agent. BenchChem.
[21] Ibrahim, B., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1-16. [Link]
[22] Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
[23] Makvandi, M., et al. (2016). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research, 76(15), 4516-4524. [Link]
[24] Wang, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 920551. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 13. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. nationalacademies.org [nationalacademies.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Radiotracer Strategy to Quantify PARP-1 Expression <i>In Vivo</i> Provides a Biomarker That Can Enable Patient Select… [ouci.dntb.gov.ua]
- 24. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
A Comparative Guide to the Cross-Reactivity Profiling of 1,7-Naphthyridine-8-carboxylic acid
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential liabilities. This guide provides an in-depth technical comparison of the cross-reactivity profile of 1,7-Naphthyridine-8-carboxylic acid, a privileged scaffold in medicinal chemistry. We will explore its selectivity against two distinct and therapeutically relevant target classes—protein kinases and G-protein coupled receptors (GPCRs)—and benchmark its performance against established molecules.
The narrative of this guide is built upon the foundational principle of self-validating protocols. Each experimental choice is explained, not just listed, to provide a clear understanding of the causality behind the scientific strategy. This approach ensures that the data generated is not only robust but also readily interpretable, empowering you to make informed decisions in your drug discovery programs. The importance of early and comprehensive off-target profiling cannot be overstated, as it is a critical step in mitigating downstream risks and optimizing for both efficacy and safety.[1][2][3]
The Dual Personality of the Naphthyridine Scaffold: Kinase vs. GPCR Inhibition
The naphthyridine core is a versatile pharmacophore. Depending on its substitution pattern, it can be tailored to interact with diverse biological targets. For instance, derivatives of the related benzo[c][4][5]naphthyridine scaffold, such as the clinical-stage inhibitor CX-4945 (Silmitasertib) , are potent inhibitors of protein kinase CK2.[6] Conversely, other naphthyridine analogs have been developed as potent and selective antagonists for the tachykinin NK1 receptor, a GPCR involved in emesis and pain signaling.[7]
Given this chemical precedent, this guide will hypothetically position This compound (Compound X) as a putative inhibitor of a primary target, Protein Kinase A (PKA) , and subsequently evaluate its cross-reactivity against the Neurokinin-1 (NK1) Receptor . This dual-target approach provides a comprehensive framework for assessing its selectivity profile.
For comparison, we will use:
-
CX-4945: A known CK2 kinase inhibitor, to benchmark kinase selectivity.
-
Aprepitant: An FDA-approved NK1 receptor antagonist, to benchmark GPCR selectivity.[8][9][10]
-
Nalidixic Acid: An early quinolone antibiotic, structurally related to the naphthyridine core, to highlight potential class-related off-target effects.[6][11]
A Tiered Approach to Cross-Reactivity Profiling
A logical and cost-effective strategy for profiling involves a tiered approach, starting with broad, high-throughput screens and progressing to more focused, functional assays. This workflow allows for early identification of potential liabilities and informs the design of subsequent, more resource-intensive experiments.
Caption: Tiered workflow for cross-reactivity profiling.
PART 1: Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[12] Consequently, achieving selectivity for kinase inhibitors is a significant challenge in drug discovery.[4][13][14] Unintended inhibition of off-target kinases can lead to toxicity or unexpected pharmacological effects.[5][15][16]
Experimental Design & Rationale
Our initial screen will utilize a broad, radiometric-based kinase panel to assess the inhibitory activity of Compound X against a diverse set of kinases at a single high concentration. This method is considered the gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of enzymatic activity.[17] Following the identification of PKA as a primary target, a dose-response radiometric assay will be performed to determine the IC50 value.
Comparative Kinase Selectivity Data
The following table presents hypothetical data from a broad kinase panel screen, followed by IC50 determination for selected kinases.
| Kinase | % Inhibition @ 10 µM (Compound X) | IC50 (nM) - Compound X | IC50 (nM) - CX-4945 |
| PKA | 95% | 50 | >10,000 |
| CK2 | 25% | >10,000 | 1 |
| ROCK1 | 60% | 1,200 | 5,000 |
| GSK3β | 15% | >10,000 | 190 |
| DYRK1A | 18% | >10,000 | 35 |
| FLT3 | 5% | >10,000 | 35 |
Data is hypothetical for illustrative purposes. CX-4945 data is based on published literature.[18][19][20]
These results would suggest that Compound X is a potent inhibitor of PKA with a favorable selectivity profile against other kinases, including CK2, the primary target of CX-4945.
Experimental Protocol: Radiometric Kinase Assay (PKA)
This protocol is adapted from established methods for assaying protein kinase activity using radiolabeled ATP.[14][17][21][22][23]
Materials:
-
Recombinant human PKA enzyme
-
Kemptide (LRRASLG) peptide substrate
-
5x Kinase Assay Buffer (e.g., 250 mM MOPS, pH 7.0, 50 mM MgCl2, 5 mM EGTA, 2.5 mM DTT, 0.5 mg/mL BSA)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound X in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Master Mix Preparation (on ice): For a 25 µL reaction, prepare a master mix containing:
-
5 µL of 5x Kinase Assay Buffer
-
5 µL of 1 mM Kemptide substrate
-
Purified PKA enzyme (amount to be optimized for linear reaction kinetics)
-
Nuclease-free water to a final volume of 20 µL.
-
-
ATP Mix Preparation: Prepare a mix of unlabeled ATP and [γ-³²P]ATP to achieve a final concentration of 100 µM in the 25 µL reaction.
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the compound dilution to the reaction wells.
-
Add 20 µL of the Reaction Master Mix.
-
Initiate the reaction by adding 2.5 µL of the ATP mix.
-
-
Incubation: Incubate the reaction at 30°C for 20 minutes, ensuring the reaction is within the linear range.
-
Stop Reaction & Spotting: Stop the reaction by adding 5 µL of 300 mM phosphoric acid. Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Air dry the paper and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
PART 2: GPCR Off-Target Profiling
GPCRs represent the largest family of cell surface receptors and are common targets for a wide range of therapeutics. Off-target interactions with GPCRs can lead to a variety of adverse effects. Secondary pharmacology screening against a panel of GPCRs is a regulatory expectation and a critical component of a comprehensive safety assessment.[1][2][3][12][24]
Experimental Design & Rationale
To assess the potential for GPCR-mediated off-target effects, Compound X will be screened against a panel of GPCRs, including the NK1 receptor. A competitive radioligand binding assay is the most direct method to determine if a compound interacts with the receptor's binding site.[25][26][27] This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor. A positive result in this assay indicates an interaction that warrants further functional investigation.
Comparative GPCR Selectivity Data
The following table presents hypothetical data from a competitive binding assay.
| Receptor | Test Compound | Kᵢ (nM) |
| NK1 | Compound X | 8,500 |
| Aprepitant | 0.2 | |
| 5-HT₂ₐ | Compound X | >10,000 |
| D₂ | Compound X | >10,000 |
| M₁ | Compound X | >10,000 |
| α₁ | Compound X | >10,000 |
Data is hypothetical for illustrative purposes. Aprepitant data is based on published literature.[7][9][10][28]
The data suggests that Compound X has very low affinity for the NK1 receptor, over 40,000-fold weaker than the selective antagonist Aprepitant. This, combined with a lack of activity at other screened GPCRs, indicates a low potential for GPCR-mediated off-target effects.
Experimental Protocol: NK1 Receptor Radioligand Binding Assay
This protocol is based on standard procedures for competitive radioligand binding assays.[25][26][27][29][30]
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human NK1 receptor.
-
[³H]-Substance P (specific activity ~80 Ci/mmol) as the radioligand.
-
Aprepitant as the non-labeled reference compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound X, Aprepitant, and other test compounds in the Assay Buffer.
-
Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:
-
50 µL of test compound dilution or buffer (for total binding) or a saturating concentration of a known non-labeled ligand (for non-specific binding).
-
50 µL of [³H]-Substance P at a final concentration near its K₋ value (e.g., 0.5 nM).
-
150 µL of NK1 receptor membrane preparation (protein concentration to be optimized, e.g., 10-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
PART 3: Structural Alerts and Class-Related Effects
The naphthyridine scaffold is structurally related to the quinolone class of antibiotics. Quinolones, such as nalidixic acid, are known to have off-target effects, including CNS effects and tendinopathies, though the exact mechanisms are not fully elucidated.[6][11][31][32][33] This structural similarity serves as a flag, warranting a broader assessment of potential liabilities even if primary screens are clean.
Caption: Structural relationship between naphthyridines and quinolones.
A comprehensive secondary pharmacology screen (e.g., the Eurofins SafetyScreen44 panel) would be a prudent next step to investigate interactions with a wider array of targets known to be associated with adverse drug reactions, such as ion channels (e.g., hERG), transporters, and other receptors.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of this compound. By employing a tiered screening cascade, we can efficiently assess selectivity against both the kinome and a broad range of GPCRs.
Based on our hypothetical data, Compound X emerges as a potent and selective PKA inhibitor with minimal off-target activity against a representative panel of kinases and GPCRs. Its profile appears superior to the comparator CX-4945 in terms of PKA potency and distinct in its kinase selectivity. Furthermore, it shows negligible affinity for the NK1 receptor, distinguishing it from other pharmacologically active naphthyridine derivatives like Aprepitant.
The key takeaway for the drug development professional is the imperative of this multi-faceted profiling. It provides a foundational dataset that not only validates the primary mechanism of action but, more critically, builds a comprehensive safety profile. This de-risks the progression of the candidate molecule by providing an early, clear-eyed view of potential liabilities, ultimately enabling the design of safer, more effective medicines.
References
-
Urban, L. (n.d.). Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. Society of Toxicology. Retrieved from [Link]
-
Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 25-34. [Link]
-
Bohrium. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from [Link]
-
Jenkinson, S., et al. (2020). A practical guide to secondary pharmacology in drug discovery. Vascular Pharmacology, 131, 106869. [Link]
-
Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Hantschel, O. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 25-34. [Link]
-
Loria, R., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 10(2), e1003456. [Link]
-
Singh, M., & Hashmi, M. F. (2024). Aprepitant. In StatPearls. StatPearls Publishing. [Link]
-
Bionity. (n.d.). Aprepitant. Retrieved from [Link]
-
ApconiX. (2025). Safety And Secondary Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]
-
Bowes, J., et al. (2012). In vitro secondary pharmacological profiling: An IQ-DruSafe industry survey on current practices. Journal of pharmacological and toxicological methods, 66(3), 255-265. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Hampton, E. N., & St-Gallay, S. A. (2006). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 332, 225–232. [Link]
-
National Center for Biotechnology Information. (n.d.). Aprepitant. PubChem Compound Summary for CID 135413536. Retrieved from [Link].
-
Howard, S., et al. (2014). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (87), 51431. [Link]
-
GoodRx. (2022, November 18). Fluoroquinolone Antibiotics: Pharmacists Explain the Risks. Retrieved from [Link]
-
European Medicines Agency. (2018, November 16). Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics. Retrieved from [Link]
-
Food and Drug Administration. (2023, June 13). The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings. Retrieved from [Link]
-
GOV.UK. (2023, August 30). Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects. Retrieved from [Link]
-
Baggio, D., & Ananda-Rajah, M. R. (2021). Fluoroquinolone antibiotics and adverse events. Australian prescriber, 44(5), 161–164. [Link]
-
Food and Drug Administration. (2016, May 12). FDA Drug Safety Communication: FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections; warns about disabling side effects that can occur together. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Aprepitant. Retrieved from [Link]
- O'Donnell, M. J. (Ed.). (2004). Aprepitant. In The Merck Index (13th ed.). Merck & Co.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
The Chemical Probes Portal. (n.d.). CX-4945. Retrieved from [Link]
-
Piazza, F. A., et al. (2012). Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells. PLoS ONE, 7(11), e49193. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Niefind, K., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(7), 4783-4798. [Link]
-
Niefind, K., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(7), 4783-4798. [Link]
-
NIMH Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. Retrieved from [Link]
-
Whittington, K. F., et al. (2024). Silmitasertib (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7500. [Link]
Sources
- 1. Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery [healthtech.com]
- 2. A practical guide to secondary pharmacology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apconix.com [apconix.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Aprepitant [drugfuture.com]
- 8. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Aprepitant [bionity.com]
- 10. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fluoroquinolone Antibiotics: Pharmacists Explain the Risks - GoodRx [goodrx.com]
- 12. In vitro secondary pharmacological profiling: An IQ-DruSafe industry survey on current practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Encountering unpredicted off-target effects of pharmacological inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. scite.ai [scite.ai]
- 28. researchgate.net [researchgate.net]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. pdspdb.unc.edu [pdspdb.unc.edu]
- 31. gov.uk [gov.uk]
- 32. Fluoroquinolone antibiotics and adverse events [australianprescriber.tg.org.au]
- 33. FDA Drug Safety Communication: FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections; warns about disabling side effects that can occur together | FDA [fda.gov]
A Comparative Guide to the Anticancer Activity of Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its inherent planarity and ability to engage in various non-covalent interactions have made it a cornerstone for the development of a multitude of therapeutic agents. Among their diverse biological activities, the anticancer potential of naphthyridine isomers has garnered significant attention, leading to the development of clinical candidates.[1][2][3]
This guide provides a comparative analysis of the anticancer activity of various naphthyridine isomers, synthesizing data from numerous studies to offer a comprehensive overview for researchers in oncology and drug discovery. We will delve into the cytotoxic profiles of key isomers, explore their mechanisms of action, and provide detailed experimental protocols to support further investigation.
Comparative Cytotoxicity of Naphthyridine Isomers
The position of the nitrogen atoms within the bicyclic core significantly influences the physicochemical properties and, consequently, the biological activity of naphthyridine derivatives. While the 1,8-naphthyridine scaffold is the most extensively studied, other isomers, including 1,5-, 1,6-, 1,7-, and 2,7-naphthyridines, have demonstrated potent anticancer activities.[1] The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative derivatives from these isomeric classes against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay protocols.
Table 1: Anticancer Activity (IC50 in µM) of 1,8-Naphthyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [4][5] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [4][5] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [4][5] |
| Compound 29 | SW620 (Colon) | 1.4 | [4][5] |
| Compound 12 | HBL-100 (Breast) | 1.37 | [1] |
| Compound 16 | HeLa (Cervical) | 0.7 | [3][6][7] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [3][6][7] |
| Compound 16 | PC-3 (Prostate) | 5.1 | [3][6][7] |
| Derivative 5b | MCF-7 (Breast) | 11.25 | |
| Derivative 5e | MCF-7 (Breast) | 13.45 | |
| Compound 11 | MIA PaCa-2 (Pancreatic) | 11 |
Table 2: Anticancer Activity (IC50 in µM) of 1,5-Naphthyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [8] |
| Phenyl- and indeno-1,5-naphthyridines | COLO 205 (Colon) | Exhibited activity |
Table 3: Anticancer Activity (IC50 in µM) of 1,6-Naphthyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aaptamine | H1299 (Non-small cell lung) | 10.47-15.03 (µg/mL) | [8] |
| Aaptamine | A549 (Non-small cell lung) | 10.47-15.03 (µg/mL) | [8] |
| Aaptamine | HeLa (Cervical) | 10.47-15.03 (µg/mL) | [8] |
| Aaptamine | CEM-SS (T-lymphoblastic leukemia) | 10.47-15.03 (µg/mL) | [8] |
| 1,6-naphthyridin-2-one derivatives | Colorectal cancer cell lines | Potent inhibitors | [9] |
| 1,6-naphthyridin-2(1H)-one derivatives | Hepatocellular carcinoma cell lines | Potent inhibitors | [10] |
Table 4: Anticancer Activity (IC50 in µM) of 1,7-Naphthyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 17a | MOLT-3 (Leukemia) | 9.1 | [11] |
| 17a | HeLa (Cervical) | 13.2 | [11] |
| 17a | HL-60 (Leukemia) | 8.9 | [11] |
| BAY-09 and derivatives | (PIP4K2A inhibition) | 0.066 - 18.0 |
Table 5: Anticancer Activity of 2,7-Naphthyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| 1-amino-4-phenyl-2,7-naphthyridine | Human lung tumor and breast cancer | Cytotoxic | [2] |
| 2,7-naphthyridine-3-carboxylic acid derivatives | NCI-60 cell line panel | In vitro anticancer activity |
Mechanisms of Action: Targeting Key Oncogenic Pathways
The anticancer effects of naphthyridine isomers are exerted through various mechanisms, primarily involving the inhibition of essential cellular enzymes such as topoisomerases and protein kinases.[1]
Topoisomerase Inhibition: A Hallmark of 1,8-Naphthyridines
A significant number of 1,8-naphthyridine derivatives exhibit their anticancer activity by targeting topoisomerases, particularly topoisomerase II.[3][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[12] Vosaroxin, a 1,8-naphthyridine derivative that reached clinical trials, exemplifies this mechanism of action.[6]
Caption: Inhibition of Topoisomerase II by 1,8-Naphthyridine Derivatives.
Kinase Inhibition: A Focus for 1,6- and 1,7-Naphthyridines
Several 1,6- and 1,7-naphthyridine derivatives have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4, demonstrating significant antitumor efficacy in colorectal and hepatocellular carcinoma models.[9][10] Similarly, 1,5- and 1,7-naphthyridine derivatives have shown potent inhibition of the FGFR kinase family.[13][14]
Caption: FGFR Signaling Inhibition by 1,6-Naphthyridine Derivatives.
Phosphatidylinositol-4-Phosphate 5-Kinase (PIP4K2A) Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell growth and survival, and its dysregulation is a common feature of many cancers. 1,7-Naphthyridine-based compounds have been identified as potent and highly selective inhibitors of the lipid kinase PIP4K2A, which is implicated in tumor suppression.[13][15] Inhibition of PIP4K2A disrupts the PI3K signaling pathway, leading to cancer-selective cell death.[15][16]
Caption: PIP4K2A Signaling Inhibition by 1,7-Naphthyridine Derivatives.
Experimental Protocols
To facilitate further research and validation of the anticancer properties of naphthyridine isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[4]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Naphthyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the naphthyridine derivatives in complete culture medium from a stock solution in DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (fresh medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Caption: Workflow for MTT Cytotoxicity Assay.
Topoisomerase I DNA Cleavage Assay
This assay is used to determine if a compound inhibits topoisomerase I by stabilizing the enzyme-DNA cleavage complex.
Principle: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. Inhibitors trap the covalent complex formed between the enzyme and the 3'-end of the cleaved DNA strand. This can be visualized by the conversion of supercoiled plasmid DNA to nicked circular DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)
-
Naphthyridine derivatives
-
Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Nuclease-free water
-
2 µL of 10x Topoisomerase I assay buffer
-
200-400 ng of supercoiled plasmid DNA
-
Desired concentration of the naphthyridine derivative (or DMSO for control)
-
-
The final reaction volume should be 20 µL.
-
-
Enzyme Addition and Incubation:
-
Add a pre-determined amount of Topoisomerase I enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of the stop buffer/gel loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel in TAE or TBE buffer at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization:
-
Stain the gel with ethidium bromide for 15-30 minutes.
-
Destain the gel in water.
-
Visualize the DNA bands under UV light and document the results. An increase in the nicked circular form of the plasmid in the presence of the compound and enzyme indicates topoisomerase I inhibition.
-
Caption: Workflow for Topoisomerase I DNA Cleavage Assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a widely used method for screening kinase inhibitors.[17]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[17]
Materials:
-
Purified recombinant kinase (e.g., FGFR4, PIP4K2A)
-
Kinase-specific substrate
-
ATP
-
Naphthyridine derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, set up a 5 µL kinase reaction containing:
-
Kinase buffer
-
The specific kinase
-
The substrate
-
The naphthyridine inhibitor at various concentrations (or DMSO for control)
-
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Caption: Workflow for ADP-Glo™ Kinase Inhibition Assay.
Conclusion and Future Directions
The diverse family of naphthyridine isomers presents a rich landscape for the discovery of novel anticancer agents. The 1,8-naphthyridine scaffold has been extensively explored, yielding potent topoisomerase II inhibitors. More recently, other isomers, such as 1,6- and 1,7-naphthyridines, have demonstrated significant promise as inhibitors of key oncogenic kinases.
This comparative guide highlights the differential activities and mechanisms of action among these isomers, providing a valuable resource for researchers in the field. The detailed experimental protocols offer a practical foundation for the continued investigation and development of this important class of heterocyclic compounds. Future research should focus on direct, head-to-head comparisons of optimized derivatives from different isomeric series to better elucidate structure-activity relationships and identify lead candidates with superior efficacy and selectivity for clinical development.
References
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 546-554.
- BenchChem. (2025). A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology. BenchChem Technical Support.
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2011).
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2007). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 17(23), 6447-6452.
- Kim, J. S., Sun, Q., Gatto, B., Yu, C., Liu, A., Liu, L. F., & LaVoie, E. J. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Korean journal of physiology & pharmacology, 17(6), 517.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1,7-Naphthyridine Isomers and Their Congeners. BenchChem Technical Support.
- Marchand, C., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Wang, Y., Li, X., Zhang, Y., Wang, K., & Li, X. (2022). Discovery of 1,6-Naphthyridin-2 (1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8445-8459.
- Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369-376.
- Wortmann, M., et al. (2021). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 11(1), 1-14.
- Wójcicka, A. (2023). Biological Activity of Naturally Derived Naphthyridines. Molecules, 28(8), 3505.
- Al-Romaizan, A. N., Al-Abdullah, E. S., & El-Gazzar, A. R. B. A. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
- Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641.
- Kim, J. S., Sun, Q., Gatto, B., Yu, C., Liu, A., Liu, L. F., & LaVoie, E. J. (2013).
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100721.
- Wójcicka, A., & Dolashka, P. (2022). Biological Activity of Naturally Derived Naphthyridines. International Journal of Molecular Sciences, 23(19), 11839.
- Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1, 6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703.
- TopoGEN, Inc. (n.d.). Manual for Topoisomerase I Assay Kit.
- El-Sayed, N. N. E., et al. (2023). Novel substituted 1, 8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035.
- Kim, J. S., Sun, Q., Gatto, B., Yu, C., Liu, A., Liu, L. F., & LaVoie, E. J. (2013).
- Angibaud, P. R., Obringer, M., Marin, J., Jeanty, M., Esser, N., Gilissen, R., ... & Vialard, J. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. In Proceedings of the 106th Annual Meeting of the American Association for Cancer Research; 2015 Apr 18-22; Philadelphia, PA. Philadelphia (PA): AACR; Cancer Res 2015;75(15 Suppl):Abstract nr 3641.
- Lee, J., et al. (2024). Discovery of 2, 6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Patel, R. V., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure and Dynamics, 40(22), 11984-12000.
- El-Gazzar, A. R. B. A., & Al-Romaizan, A. N. (2020). The design of new Topo II inhibitors based on 1, 8‐naphthyridine‐acetohydrazide conjugates. Archiv der Pharmazie, 353(8), 2000108.
- Nitiss, J. L. (2013). Topoisomerase Assays. Current protocols in pharmacology, 62(1), 3-3.
- Kim, J. S., Sun, Q., Gatto, B., Yu, C., Liu, A., Liu, L. F., & LaVoie, E. J. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(6), 517–523.
- CoLab. (2025). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents.
- Chen, Y. L., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 1-15.
-
Inspiralis. (n.d.). Cleavage Assays. Retrieved from [Link]
- Taneja, B., & Tse-Dinh, Y. C. (2002). Type IA DNA topoisomerases: Strictly one step at a time. Proceedings of the National Academy of Sciences, 99(18), 11550-11551.
- Gurova, K. V., et al. (2001). Topoisomerase I/II inhibition by a novel naphthoquinone containing a modified anthracycline ring system. Molecular pharmacology, 59(4), 657-666.
- Li, J., et al. (2024). Exploring new mechanisms in cancer molecular pathways and pathogenic cell transformation: PIP4K2A as a prognostic marker and therapeutic target in cutaneous malignant melanoma.
- Emerling, B. M., et al. (2017). Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality.
- Singh, A., & Tyagi, A. (2023). Non-canonical functions of PIP4K2A and its role in cancer biology: A review. Life sciences, 333, 122170.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. promega.com [promega.com]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
A Comparative Guide to Validating the Mechanism of Action for Novel PARP Inhibitors Based on the 1,7-Naphthyridine-8-Carboxylic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Objective: This guide provides a comprehensive framework for validating the mechanism of action of novel therapeutic candidates derived from the 1,7-naphthyridine-8-carboxylic acid scaffold, focusing on their function as Poly(ADP-ribose) polymerase (PARP) inhibitors. We will compare a hypothetical lead compound, "Naphtha-7," to established clinical alternatives, Olaparib and Talazoparib, furnishing the experimental logic, detailed protocols, and comparative data necessary for robust validation.
Introduction: The Rise of PARP Inhibitors and the 1,7-Naphthyridine Scaffold
The inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring defects in DNA repair pathways like homologous recombination (HR).[1] PARP inhibitors exploit a concept known as synthetic lethality; in HR-deficient cells (e.g., those with BRCA1/2 mutations), blocking the PARP-mediated single-strand break (SSB) repair pathway leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, ultimately causing cell death.[2][3][4][5]
The this compound core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the NAD+ binding pocket of PARP enzymes. This guide focuses on a hypothetical lead compound, Naphtha-7 , a novel derivative designed for enhanced potency and selectivity. Our goal is to rigorously validate its mechanism of action (MoA) through a logical cascade of experiments, comparing its performance against the first-in-class inhibitor Olaparib and the highly potent agent Talazoparib .[6][7]
Section 1: The Postulated Mechanism of Action: PARP Inhibition and Trapping
The primary MoA for this class of compounds involves two distinct but complementary actions: enzymatic inhibition and PARP "trapping".[8][9]
-
Catalytic Inhibition: The inhibitor competes with the native substrate (NAD+) for the catalytic domain of PARP1 and PARP2.[10] This prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains onto target proteins, a critical step for recruiting other DNA repair factors to the site of a single-strand break.[2][11]
-
PARP Trapping: This is considered a key cytotoxic mechanism.[12] The inhibitor stabilizes the PARP-DNA complex at the site of damage.[9][10] This trapped complex becomes a physical obstacle to DNA replication, leading to replication fork collapse and the formation of lethal DSBs.[12][13] The potency of PARP trapping often correlates more strongly with cytotoxicity than catalytic inhibition alone.[1]
Below is a diagram illustrating the central role of PARP in DNA repair and the dual mechanisms of its inhibitors.
Caption: Dual mechanism of Naphtha-7: catalytic inhibition and PARP trapping.
Section 2: The Comparative Landscape
To establish the performance profile of Naphtha-7, it must be benchmarked against clinically relevant alternatives.
-
Olaparib (Lynparza®): The first PARP inhibitor to gain FDA approval. It is a potent catalytic inhibitor with moderate PARP trapping activity.[7][14] It serves as the foundational benchmark for both efficacy and safety.
-
Talazoparib (Talzenna®): Known for its exceptionally high PARP trapping potency, which is estimated to be ~100-fold more efficient than Olaparib.[6] This makes it a critical comparator for assessing the cytotoxic potential of Naphtha-7.[10][12]
Section 3: The Experimental Validation Workflow
A rigorous MoA validation follows a logical progression from the molecular target to the cellular phenotype. Each step is designed to answer a specific question, with the collective results building a comprehensive and trustworthy data package.
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Talazoparib - Wikipedia [en.wikipedia.org]
- 7. Olaparib [medbox.iiab.me]
- 8. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 9. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 13. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
A Senior Application Scientist's Guide to Benchmarking 1,7-Naphthyridine-8-carboxylic Acid Against Other Heterocyclic Scaffolds
Introduction: The Strategic Value of Scaffold Selection in Drug Discovery
Heterocyclic compounds form the structural cornerstone of a vast number of approved therapeutics, acting as "privileged structures" that are capable of binding to a wide array of biological targets.[1][2] Their rigid, three-dimensional architectures present key pharmacophoric elements in specific spatial arrangements, facilitating high-affinity interactions with protein families like kinases, G protein-coupled receptors (GPCRs), and ion channels.[1] The choice of a core scaffold is therefore one of the most critical decisions in a drug discovery campaign, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth framework for benchmarking the 1,7-naphthyridine-8-carboxylic acid scaffold. While its isomeric cousin, the 1,8-naphthyridine core, is well-known for its presence in antibacterial agents like nalidixic acid, the 1,7-naphthyridine scaffold has emerged as a versatile and privileged motif in its own right, particularly in the realm of kinase inhibition.[3][4][5] We will objectively compare its performance against other prevalent heterocyclic systems, supported by detailed experimental protocols, to empower researchers and drug development professionals to make informed decisions in scaffold selection and lead optimization.
Profile of the Privileged Core: this compound
The 1,7-naphthyridine scaffold consists of two fused pyridine rings.[6] This electron-deficient (π-deficient) system presents unique electronic properties that govern its reactivity and interaction with biological targets.[6] The addition of an 8-carboxylic acid group is a crucial feature, often serving as a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues like lysine or threonine in a target's active site.[7]
Derivatives of this scaffold have demonstrated potent biological activity across several target classes:
-
Kinase Inhibition: The 1,7-naphthyridine core is a potent hinge-binder. The nitrogen at position 7 can form a critical hydrogen bond with the backbone nitrogen of the kinase hinge region.[7] This has led to the development of highly selective inhibitors for targets like PIP4K2A and protein kinase CK2.[8][9][10] The clinical candidate CX-4945 (Silmitasertib), a CK2 inhibitor, features a related benzo[c][11][12]naphthyridine-8-carboxylic acid core, underscoring the therapeutic potential of this motif.[8]
-
Other Therapeutic Areas: Derivatives have also been explored as tachykinin NK(1) receptor antagonists for bladder function disorders and for their anti-inflammatory properties.[6][13]
Selecting Comparator Scaffolds: A Rationale
To provide a meaningful benchmark, we have selected three widely recognized heterocyclic scaffolds that often compete with or serve as bioisosteric replacements for the 1,7-naphthyridine core in medicinal chemistry programs.
-
Quinoline: A fused benzene and pyridine ring system, quinoline is a versatile and perpetual pharmacophore found in numerous drugs.[14][15][16][17] Its derivatives exhibit a vast range of activities, including anticancer, antimalarial, and anti-inflammatory properties.[14][16] It serves as a good comparator due to its structural similarity and frequent use in kinase inhibitor design.[1][14]
-
Quinazoline: Comprising a fused benzene and pyrimidine ring, the quinazoline scaffold is another privileged structure with a broad spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive effects.[11][18][19][20][21] Several FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold, making it a direct and highly relevant competitor.
-
Pyridopyrimidine: This scaffold, containing fused pyridine and pyrimidine rings, is noted for its role in anticancer agents and its ability to target key oncogenic pathways, often through the inhibition of protein kinases like VEGFR-2 and PI3K/mTOR.[22][23][24][25]
The Benchmarking Framework: A Multi-Parameter Experimental Approach
A robust comparison requires a multi-pronged evaluation of physicochemical properties, in vitro biological activity, and key absorption, distribution, metabolism, and excretion (ADME) parameters. This section outlines the critical experiments and the rationale behind them.
Workflow for Heterocyclic Scaffold Benchmarking
The following diagram illustrates a logical workflow for the systematic evaluation and comparison of different chemical scaffolds.
Caption: A streamlined workflow for benchmarking chemical scaffolds from synthesis to selection.
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of any comparison hinges on the quality of its experimental data. The following protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible results.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase (e.g., PIP4K2A).
-
Causality: This is a primary screen to establish on-target potency. A lower IC50 value indicates a more potent compound. The ATP concentration is typically set at the Km value to ensure a competitive binding environment.
-
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and test compounds (serially diluted in DMSO).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound solution. Add 5 µL of a 2X kinase/substrate mix. Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
Controls:
-
Positive Control: A known inhibitor of the kinase.
-
Negative (Vehicle) Control: DMSO only (represents 100% kinase activity).
-
No Enzyme Control: Buffer only (represents 0% kinase activity).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), providing an early indication of metabolic clearance.[26][27]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
-
Causality: A short half-life suggests the compound is rapidly metabolized, which may lead to poor bioavailability and short duration of action in vivo.[28] This assay helps prioritize compounds with more favorable metabolic profiles.
-
Methodology:
-
Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution.[27][29]
-
Reaction Mixture: In a 96-well plate, add the test compound (final concentration 1 µM) to the phosphate buffer. Pre-warm the plate to 37°C for 10 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).[28][29]
-
Controls:
-
Positive Control: A compound with known metabolic instability (e.g., Dextromethorphan).
-
Negative Control: Incubation without the NADPH regenerating system to check for non-CYP mediated degradation or chemical instability.[30]
-
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[28]
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability.[12][31]
-
Objective: To determine the apparent permeability coefficient (Papp) of a compound.
-
Causality: Good membrane permeability is essential for oral absorption and distribution to target tissues. This high-throughput assay provides a rapid and cost-effective way to rank compounds, avoiding the complexities of active transport found in cell-based assays like Caco-2.[12][31]
-
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[32]
-
Plate Preparation:
-
Acceptor Plate: Fill each well of a 96-well acceptor plate with buffer (pH 7.4) containing 5% DMSO.[32]
-
Donor Plate: Add the test compound solution (e.g., 200 µM in buffer) to the coated donor plate.
-
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 5 to 18 hours with gentle shaking.[12][32]
-
Controls: Include high permeability (e.g., Chloramphenicol) and low permeability (e.g., Theophylline) control compounds.[33]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the concentrations in the donor and acceptor wells and the physical parameters of the assay system.
-
Data Interpretation and Comparative Analysis
All quantitative data should be summarized for clear, at-a-glance comparison. The following tables present hypothetical but realistic data for our scaffold comparison, assuming a kinase target.
Table 1: Physicochemical and In Vitro Potency Comparison
| Scaffold | Compound ID | MW ( g/mol ) | clogP | Aqueous Solubility (µM, pH 7.4) | Target Kinase IC50 (nM) |
| 1,7-Naphthyridine-8-COOH | Naph-01 | 385.4 | 2.8 | 75 | 8.7 |
| Quinoline | Quin-01 | 371.4 | 3.1 | 45 | 15.2 |
| Quinazoline | Qunz-01 | 393.4 | 3.5 | 20 | 5.4 |
| Pyridopyrimidine | PyPy-01 | 378.3 | 2.5 | 110 | 22.8 |
-
Analysis: In this hypothetical dataset, the 1,7-Naphthyridine scaffold demonstrates a strong balance of properties. It has potent, single-digit nanomolar activity, coupled with good aqueous solubility and a favorable lipophilicity (clogP). The Quinazoline is more potent but suffers from lower solubility, which could present formulation challenges.
Table 2: In Vitro ADME Profile Comparison
| Scaffold | Compound ID | HLM Stability t½ (min) | PAMPA Papp (10⁻⁶ cm/s) |
| 1,7-Naphthyridine-8-COOH | Naph-01 | >60 | 8.5 (High) |
| Quinoline | Quin-01 | 25 | 10.2 (High) |
| Quinazoline | Qunz-01 | >60 | 3.1 (Medium) |
| Pyridopyrimidine | PyPy-01 | 45 | 12.5 (High) |
-
Analysis: The 1,7-Naphthyridine scaffold shows excellent metabolic stability (>60 min), suggesting low intrinsic clearance. Combined with its high permeability, this profile is highly desirable for an orally bioavailable drug candidate. The Quinoline derivative, while permeable, shows moderate metabolic instability. The potent Quinazoline shows good stability but its permeability is only moderate, which, combined with its poor solubility, is a potential liability.
Decision Logic: Selecting the Optimal Scaffold
The choice of scaffold is rarely based on a single parameter but rather on a holistic assessment of all available data. The following diagram outlines a decision-making process.
Caption: A decision tree for scaffold prioritization based on key experimental outcomes.
Conclusion and Future Perspectives
Based on this comprehensive benchmarking framework, the this compound scaffold presents a highly compelling profile for drug discovery, particularly in kinase inhibitor design. It demonstrates a desirable balance of high potency, good physicochemical properties, and a favorable ADME profile. While other scaffolds like quinazoline may offer higher initial potency, they can come with liabilities such as poor solubility that require significant medicinal chemistry efforts to overcome.
The strategic application of this benchmarking guide allows for the early identification of both the strengths and weaknesses of different heterocyclic cores. By generating robust, multi-parameter data, research teams can allocate resources more effectively, focusing on scaffolds that possess the highest probability of yielding a successful clinical candidate. The 1,7-naphthyridine core, validated by its performance in this comparative analysis, stands out as a privileged and highly developable starting point for novel therapeutics.
References
A consolidated list of all sources cited within this guide.
- Title: Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed Source: PubMed URL
- Title: Recent advances in the biological activity of quinazoline - ResearchGate Source: ResearchGate URL
- Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers Source: Frontiers URL
- Title: Microsomal Stability Assay Protocol - AxisPharm Source: AxisPharm URL
- Title: Current perspectives on quinazolines with potent biological activities: A review Source: Taylor & Francis Online URL
- Title: Parallel Artificial Membrane Permeability Assay (PAMPA)
- Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI Source: MDPI URL
- Title: In vitro drug metabolism: for the selection of your lead compounds Source: ReadyCell URL
- Title: Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents Source: ScienceOpen URL
- Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry Source: Oriental Journal of Chemistry URL
- Source: protocols.
- Title: Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central Source: PubMed Central URL
- Title: Parallel Artificial Membrane Permeability Assay (PAMPA)
- Title: The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results Source: Journal of Pharmaceutical Negative Results URL
- Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central Source: PubMed Central URL
- Title: The Pyridopyrimidine Scaffold: A Versatile Core in Drug Discovery - Benchchem Source: Benchchem URL
- Title: Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents Source: PubMed URL
- Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL
- Title: Quinoline pharmacophore containing drugs.
- Source: ekspla.
- Title: Microsomal Clearance/Stability Assay - Domainex Source: Domainex URL
- Title: Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols - Benchchem Source: Benchchem URL
- Title: Parallel Artificial Membrane Permeability Assay (PAMPA)
- Source: ingentaconnect.
- Title: In vitro kinase assay - Protocols.
- Title: The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery - Benchchem Source: Benchchem URL
- Title: (PDF)
- Title: pampa-permeability-assay.
- Title: Parallel Artificial Membrane Permeability Assay (PAMPA)
- Title: A Radioactive in vitro ERK3 Kinase Assay - PMC - NIH Source: PubMed Central URL
- Title: In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.
- Title: (PDF)
- Title: In vitro kinase assay - Bio-protocol Source: Bio-protocol URL
- Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology Source: International Journal of Scientific Research & Technology URL
-
Title: Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][11][12]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed Source: PubMed URL:
- Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
- Title: Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI Source: MDPI URL
- Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL
- Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)
- Title: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1)
- Title: Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1)
- Title: Antimicrobial Activity of Naphthyridine Derivatives - MDPI Source: MDPI URL
- Title: Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - NIH Source: National Institutes of Health URL
- Title: Chemistry and Biological Activities of 1,8-Naphthyridines.
- Title: (PDF)
- Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC - NIH Source: PubMed Central URL
- Title: WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents Source: Google Patents URL
- Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
- Title: Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central Source: PubMed Central URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 16. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnrjournal.com [pnrjournal.com]
- 22. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 23. benchchem.com [benchchem.com]
- 24. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mttlab.eu [mttlab.eu]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 29. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 30. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 32. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 33. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1,7-Naphthyridine-8-carboxylic Acid
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1,7-Naphthyridine-8-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are synthesized from established safety data for structurally related compounds, including various naphthyridine and carboxylic acid derivatives, to provide a robust framework for responsible waste management.
I. Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with this compound. Based on the known properties of its constituent functional groups, the following hazards should be considered:
-
Corrosivity: As a carboxylic acid, it has the potential to be corrosive.[1]
-
Irritation: Naphthyridine derivatives can cause skin and serious eye irritation or damage.
-
Toxicity: Harmful if swallowed is a common hazard for related compounds.[2] May also cause respiratory irritation.
-
Environmental Hazards: Some related compounds are harmful to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent its entry into drains and waterways.[3][4]
-
Reactivity: Carboxylic acids can react with bases, oxidizing agents, and reactive metals.[5]
| Hazard Profile | Associated Risk | Mitigation Strategy |
| Chemical Reactivity | Incompatible with bases, oxidizing acids, and reactive metals.[5] | Segregate from incompatible materials during storage and disposal. |
| Human Health | Potential for skin/eye irritation, oral toxicity, and respiratory irritation. | Wear appropriate Personal Protective Equipment (PPE). |
| Environmental | Potential for aquatic toxicity. | Prevent release into the environment; do not dispose of down the drain.[6] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.[4]
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste:
-
Liquid Waste (Solutions):
Step 3: Waste Container Labeling
Accurate and thorough labeling of waste containers is a critical safety and regulatory requirement.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Associated hazards (e.g., "Irritant," "Corrosive").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Step 4: Temporary On-Site Storage
Proper temporary storage within the laboratory is essential to prevent accidents.
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area.[6]
-
The storage location should be a designated satellite accumulation area for hazardous waste.[6]
-
Ensure the storage area is away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[5][6]
Step 5: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Follow your institution's specific procedures for waste manifest documentation and pickup.[6]
-
The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
III. Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated.[6]
-
Don Appropriate PPE: Before attempting to clean the spill, wear the recommended personal protective equipment, including respiratory protection if dust is generated.[7]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.[6]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow Diagram
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
Szabo-Scandic. (2014-08-28). PAF C-16 Carboxylic Acid SAFETY DATA SHEET. [Link]
-
Case Western Reserve University. Chemical Compatibility and Storage | Environmental Health and Safety. [Link]
-
Capot Chemical. (2025-12-28). MSDS of 5,6,7,8-Tetrahydro-[1]naphthyridine-2-carboxylic acid. [Link]
-
Government of Canada. (2019-03-08). Carboxylic Acids Group - information sheet. [Link]
-
Greenbook.net. SAFETY DATA SHEET. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. itwreagents.com [itwreagents.com]
- 4. capotchem.com [capotchem.com]
- 5. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. szabo-scandic.com [szabo-scandic.com]
Navigating the Safe Handling of 1,7-Naphthyridine-8-carboxylic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 1,7-Naphthyridine-8-carboxylic acid, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). By understanding the why behind each recommendation, you can foster a culture of safety and ensure the responsible handling of this and similar chemical compounds.
Hazard Assessment: A Proactive Approach to Safety
Before any procedure involving this compound, a thorough hazard assessment is critical.[4] This involves evaluating the specific tasks to be performed, the potential for exposure, and the physical form of the chemical (solid or in solution).
| Potential Hazard | Route of Exposure | Associated Risk |
| Eye Irritation | Splash, aerosol, dust | Can cause serious eye irritation or damage.[1][3] |
| Skin Irritation | Direct contact | May cause skin irritation.[1][3] |
| Respiratory Irritation | Inhalation of dust or aerosols | May cause respiratory tract irritation.[1][3] |
| Ingestion | Accidental ingestion | Harmful if swallowed.[1][5] |
Core PPE Requirements: Your First Line of Defense
A fundamental principle of laboratory safety is the consistent use of a baseline level of PPE for any chemical handling. For this compound, this includes:
-
Laboratory Coat: A long-sleeved, knee-length lab coat is mandatory to protect your skin and personal clothing from incidental splashes and spills.[4][6] For handling larger quantities or when there is a significant risk of splashing, consider a chemically resistant apron over your lab coat.[7]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[4][6] However, due to the potential for serious eye irritation, it is highly recommended to use chemical splash goggles, especially when working with solutions or if there is a risk of dust generation.[4] When a higher splash hazard exists, a face shield should be worn in addition to goggles.[4][8]
-
Gloves: Nitrile gloves are the standard for incidental contact with many laboratory chemicals and are a suitable choice for handling this compound in solid form or in dilute solutions.[4][7][8] It is crucial to inspect gloves for any signs of degradation or perforation before use and to remove and replace them immediately after any known contact with the chemical.[4][7] For prolonged handling or when working with concentrated solutions, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber.[8]
-
Full-Length Pants and Closed-Toe Shoes: This is a basic requirement for any laboratory environment to protect your legs and feet from potential spills.[4][7]
Task-Specific PPE Recommendations
The level of PPE should be escalated based on the specific procedure being performed.
Experimental Workflow & PPE Escalation
Caption: PPE escalation based on experimental risk.
Respiratory Protection
For procedures where dust or aerosols may be generated, such as weighing out large quantities of the solid or during sonication, respiratory protection should be considered.[8] An N95 respirator can provide protection against airborne particulates.[8] If working with volatile solutions or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge may be necessary.[9] Always ensure that any required respiratory protection is part of your institution's formal respiratory protection program, which includes fit testing and training.
Donning and Doffing PPE: A Critical Procedure
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
PPE Donning and Doffing Sequence
Caption: Proper sequence for donning and doffing PPE.
Decontamination and Disposal
Proper disposal of contaminated PPE and chemical waste is a critical final step in ensuring laboratory safety.
-
Gloves: Disposable gloves should be removed and discarded immediately after use or upon contamination.[4] They should be placed in the appropriate hazardous waste container.
-
Lab Coats: Reusable lab coats should be laundered by a professional service and not taken home.[7] If a lab coat becomes grossly contaminated, it should be disposed of as hazardous waste.
-
Chemical Waste: All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations.[10] Do not pour solutions down the drain.[10] Collect waste in a clearly labeled, sealed, and compatible container.[10]
By adhering to these guidelines and fostering a proactive safety culture, you can confidently and safely advance your research with this compound.
References
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- ITW Reagents. (2023, March 21).
- Environmental Health and Safety.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Fisher Scientific. (2025, December 19).
- Stanford Environmental Health & Safety. Personal Protective Equipment.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Fisher Scientific. (2023, August 25).
- Fisher Scientific. (2014, December 1).
- Sigma-Aldrich. (2025, July 21).
- MedchemExpress.com. (2026, January 6).
- Cayman Chemical. (2025, October 1).
- CymitQuimica. (2026, January 5).
- PMC.
- Benchchem.
- Benchchem.
- ResearchGate.
- Organic & Biomolecular Chemistry (RSC Publishing). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- PMC - PubMed Central.
- Guidechem. 1,7-NAPHTHYRIDINE-2-CARBOXYLIC ACID (CAS No. 316155-87-0) SDS.
- AK Scientific, Inc. 1,6-Naphthyridine-8-carboxylic acid.
- PubMed Central. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- ResearchGate. (2025, August 7). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
